Product packaging for 3-Chloro-5-iodophenol(Cat. No.:CAS No. 861347-86-6)

3-Chloro-5-iodophenol

Cat. No.: B1424305
CAS No.: 861347-86-6
M. Wt: 254.45 g/mol
InChI Key: QBNIBNUEBBJVFN-UHFFFAOYSA-N
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Description

3-Chloro-5-iodophenol is a useful research compound. Its molecular formula is C6H4ClIO and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClIO B1424305 3-Chloro-5-iodophenol CAS No. 861347-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-iodophenol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNIBNUEBBJVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698909
Record name 3-Chloro-5-iodophenol
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Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861347-86-6
Record name 3-Chloro-5-iodophenol
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Record name 3-chloro-5-iodophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

3-Chloro-5-iodophenol (CAS No. 861347-86-6) is a halogenated aromatic compound with significant potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a chlorine and an iodine atom meta to a hydroxyl group, allows for selective functionalization through various cross-coupling reactions. The disparate reactivity of the C-I and C-Cl bonds enables sequential modifications, making it a versatile synthon for creating diverse molecular architectures.

This guide will detail a robust synthetic route starting from a commercially available precursor, 3-chlorophenol. Furthermore, it will provide a thorough analysis of the characterization techniques required to confirm the identity and purity of the final product.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through the electrophilic iodination of 3-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-director.[3] However, since both meta positions relative to the hydroxyl group are sterically unhindered and electronically activated by the hydroxyl group, direct halogenation can still proceed at these positions, albeit typically requiring specific conditions. In the case of 3-chlorophenol, the directing effects of the hydroxyl and chloro substituents must be considered. The hydroxyl group directs ortho- and para-, while the chloro group is a deactivating meta-director. This combination of directing effects favors substitution at the positions ortho and para to the hydroxyl group. However, to achieve the desired meta-substitution pattern, a carefully controlled iodination reaction is necessary.

A common and effective method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent.[4] This in-situ generation of a more potent electrophilic iodine species allows for the reaction to proceed under milder conditions and can influence the regioselectivity.

Proposed Synthetic Pathway

The chosen synthetic route involves the direct iodination of 3-chlorophenol using molecular iodine and an oxidizing agent in a suitable solvent. This one-step process is efficient and avoids the need for complex protecting group strategies.

Synthesis_of_3_Chloro_5_iodophenol start 3-Chlorophenol product This compound start->product Electrophilic Aromatic Substitution reagents Iodine (I2) Oxidizing Agent (e.g., HIO3) Aqueous Solvent

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
3-Chlorophenol108-43-0C6H5ClOStarting material.[5]
Iodine (I2)7553-56-2I2Iodinating agent.
Iodic Acid (HIO3)7782-68-5HIO3Oxidizing agent.[6]
Sodium Sulfite7757-83-7Na2SO3Quenching agent.
Diethyl Ether60-29-7(C2H5)2OExtraction solvent.
Saturated Sodium Bicarbonate SolutionN/ANaHCO3(aq)Aqueous wash.
BrineN/ANaCl(aq)Aqueous wash.
Anhydrous Magnesium Sulfate7487-88-9MgSO4Drying agent.
Hexane110-54-3C6H14Recrystallization solvent.
Ethyl Acetate141-78-6C4H8O2Recrystallization solvent.
Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in a suitable aqueous solvent.

  • Addition of Reagents: To the stirred solution, add solid molecular iodine (I2, 1.1 to 1.3 eq) followed by iodic acid (HIO3, 0.4 to 0.8 eq).[6]

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine by the dropwise addition of a saturated aqueous solution of sodium sulfite until the characteristic brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford the product as a solid.[7]

Characterization and Data Analysis

Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound.

Physical Properties
PropertyExpected ValueSource
Molecular FormulaC6H4ClIO[1]
Molecular Weight254.45 g/mol [1][2]
AppearanceSolid
Melting Point60 °C[8]
Purity≥98%[2]
Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic signals, each integrating to one proton. The chemical shifts and coupling constants will be indicative of the 1,3,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with the carbon atoms attached to the electronegative halogen and oxygen atoms appearing at lower field.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • C-O stretching absorption around 1200-1300 cm⁻¹.

    • C-Cl and C-I stretching vibrations in the fingerprint region.

    • Aromatic C-H and C=C stretching bands.

Reference spectra for 3-chlorophenol are available and can be used for comparison.[11][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 254, corresponding to the molecular weight of this compound.[13] The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Physical Physical Properties Purification->Physical

Caption: Workflow for the characterization of this compound.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]

  • 3-Chlorophenol: This starting material is corrosive and can cause severe skin burns and eye damage.[14]

  • Iodine and Iodic Acid: These reagents are corrosive and strong oxidizing agents. Avoid contact with skin and eyes.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis and characterization of this compound. By following the detailed experimental protocol and employing the described analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for use in further synthetic applications. The provided insights into the rationale behind the experimental choices and the expected characterization data will aid in troubleshooting and ensure the successful execution of this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-iodophenol is a di-substituted halophenol, a class of compounds recognized for its utility as versatile intermediates in organic synthesis. The specific arrangement of chloro, iodo, and hydroxyl groups on the benzene ring imparts a unique combination of reactivity and physical properties, making it a valuable building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the phenolic proton and the electron density of the aromatic ring, thereby dictating its behavior in chemical reactions. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively design synthetic routes, predict biological interactions, and develop robust formulation strategies. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical reactivity and safe handling.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound define its behavior in both chemical and biological systems. These parameters are critical for predicting its solubility, membrane permeability, and reactivity. The data presented below has been aggregated from reputable chemical databases and suppliers.[1][2][3]

PropertyValueSource
CAS Number 861347-86-6[1][2][3]
Molecular Formula C₆H₄ClIO[2][3]
Molecular Weight 254.45 g/mol [2][3]
Physical Form Solid[1]
Melting Point 60 °C[1]
Boiling Point Not available (decomposes)
Predicted LogP 2.65 - 2.8[3][4]
Topological Polar Surface Area (TPSA) 20.23 Ų[3]
Acidity (pKa) Predicted to be lower than phenol (9.99)[5]

Experimental Determination of Key Properties

The reliability of physicochemical data hinges on robust experimental design. The following sections detail standardized, self-validating protocols for determining two critical parameters: thermodynamic solubility and acid dissociation constant (pKa).

Thermodynamic Aqueous Solubility Assessment

Rationale: Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is a critical parameter in drug discovery, influencing bioavailability and formulation development.[8][9] The shake-flask method described here is considered the gold standard for its accuracy and direct measurement of the equilibrium state.[10]

Methodology: Shake-Flask Method

  • Preparation of Calibration Standards:

    • Prepare a 10 mM primary stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Perform serial dilutions of the primary stock with the assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a series of calibration standards ranging from 1 µM to 200 µM.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of solid this compound into a series of 1.5 mL glass vials. Perform this in triplicate for statistical validity.

    • Add 1 mL of the desired aqueous buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS, pH 7.4) to each vial.[9]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker incubator or thermomixer set to a constant temperature (typically 25°C or 37°C) and agitate at a consistent speed (e.g., 700 rpm) for 24 hours.[8] This extended incubation ensures that the solution reaches thermodynamic equilibrium.[10][11]

  • Sample Processing:

    • After incubation, allow the vials to stand for a short period to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure only the dissolved compound is measured, filter the supernatant through a 0.45 µm PVDF filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and collect the clear supernatant.[9][10]

  • Quantification (LC-MS/UV):

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as LC-MS or HPLC-UV.[9] The UV-Vis spectrophotometer should be set to the wavelength of maximum absorbance for this compound.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the sample supernatants by interpolating their analytical response from the calibration curve. The resulting concentration is the thermodynamic solubility.

pKa Determination by UV-Metric Titration

Rationale: The pKa is a measure of a molecule's acidity and is fundamental to understanding its ionization state at different pH values. This, in turn, affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Spectrometric methods are highly sensitive and suitable for compounds with a chromophore, like phenols, where the UV-Vis spectrum of the protonated and deprotonated species differs.[12]

Methodology: UV-Metric Titration

  • Instrument and System Calibration:

    • Use a calibrated UV-Vis spectrophotometer with a temperature-controlled cuvette holder (set to 25°C).[12]

    • Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Solution Preparation:

    • Prepare a stock solution of this compound in a co-solvent like methanol or acetonitrile due to its likely low water solubility.

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). The ionic strength of the buffers should be kept constant (e.g., 0.1 M KCl) to maintain consistent activity coefficients.[12]

  • Spectral Acquisition:

    • For each buffer solution, add a small, precise volume of the this compound stock solution to ensure the final co-solvent concentration is low (e.g., <1%) and consistent across all samples.

    • Measure and record the exact pH of each solution.

    • Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in each buffer.[12]

  • Data Analysis:

    • Identify the wavelength(s) where the maximum difference in absorbance is observed between the acidic (fully protonated) and basic (fully deprotonated) forms of the molecule.

    • Plot absorbance at this wavelength versus the measured pH of each solution. The resulting plot will be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its profile can be predicted based on its structure and data from analogous compounds like 3-chlorophenol and 3-iodophenol.[13][14][15][16]

  • ¹H NMR: The spectrum would be expected to show three signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three non-equivalent aromatic protons. The multiplicity of each signal (doublet, triplet, or doublet of doublets) would depend on the coupling constants between adjacent protons. A broad singlet corresponding to the phenolic -OH proton would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: Six distinct signals would be expected for the six aromatic carbons. The carbon bearing the hydroxyl group would be the most deshielded (highest ppm), followed by the carbons bonded to the halogens. The chemical shifts would be influenced by the combined inductive and resonance effects of all three substituents.

  • IR Spectroscopy: Key characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, and C-H stretching for the aromatic ring just above 3000 cm⁻¹. C-Cl and C-I stretching bands would appear in the fingerprint region (typically below 800 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 254. The isotopic pattern would be characteristic of a molecule containing one chlorine atom, with an (M+2)+ peak approximately one-third the intensity of the M+ peak.

Reactivity and Synthetic Applications

The chemical behavior of this compound is governed by its three functional groups.

  • Phenolic Hydroxyl Group: The acidic -OH group can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions like Williamson ether synthesis to form aryl ethers or esterification to form aryl esters.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the halogens and the hydroxyl group. However, the hydroxyl group is an ortho-, para-director, meaning any substitution would likely occur at the C2, C4, or C6 positions, though such reactions may require harsh conditions.

  • Halogen Atoms: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom the primary site for metal-halogen exchange or cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This site-selectivity is a key feature that makes this molecule a valuable synthetic intermediate, allowing for the sequential introduction of different functional groups.[17]

Safety and Handling

As a halogenated phenol, this compound must be handled with extreme caution. It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[18][19] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or butyl rubber), and chemical splash goggles.[20][21]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[19][22] The container should be tightly sealed.

  • Spill & Exposure: In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[20][21] For eye contact, flush with water for at least 20 minutes and seek immediate medical attention.[21] Due to the rapid skin absorption and high toxicity of phenols, all exposures should be treated as serious medical events.[18][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[22]

Conclusion

This compound is a synthetic building block whose utility is defined by its distinct physicochemical properties. Its acidity, solubility, and predictable site-selective reactivity make it a valuable tool for medicinal chemists and material scientists. The protocols and data presented in this guide offer a foundational framework for researchers to confidently incorporate this compound into their workflows, ensuring both experimental success and laboratory safety. A thorough understanding and application of this knowledge are essential for leveraging the full synthetic potential of this versatile molecule.

References

An In-Depth Technical Guide to 3-Chloro-5-iodophenol: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

3-Chloro-5-iodophenol is a polysubstituted aromatic compound whose distinct arrangement of chloro, iodo, and hydroxyl functional groups imparts unique reactivity, making it a valuable building block in multi-step organic synthesis.

Key Identifiers
IdentifierValueSource
CAS Number 861347-86-6[1][2]
Molecular Formula C₆H₄ClIO[2]
IUPAC Name This compound[2]
Molecular Weight 254.45 g/mol [2]
InChI InChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H[1]
InChIKey QBNIBNUEBBJVFN-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C=C1Cl)I)O[2]
Physicochemical Data
PropertyValueNotes
Physical Form Solid, Crystals or Crystalline Powder[1]
Melting Point 60 °C[1][3]
Boiling Point ~138 °C at 5 mmHg (estimated)Based on data for 4-iodophenol[4]; high boiling point expected due to molecular weight and hydrogen bonding.
Density 2.087 g/cm³[3]
pKa ~9.3 (estimated)Based on data for 4-iodophenol[4]; the electron-withdrawing halogens are expected to slightly increase acidity compared to phenol.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; slightly soluble in water.General principle of "like dissolves like" for halogenated phenols.[5]
XLogP3 2.8[2]

Synthesis and Manufacturing Pathways

The synthesis of this compound is not commonly detailed in single-step procedures. A robust and logical pathway involves the strategic functionalization of an aniline precursor, followed by a Sandmeyer-type reaction. This approach provides excellent regiochemical control, which is paramount for ensuring the purity of the final intermediate for use in GMP-regulated pharmaceutical synthesis.

Proposed Synthetic Pathway: Diazotization of 3-Chloro-5-iodoaniline

The most logical and controllable route originates from 3-chloro-5-iodoaniline. The conversion of an arylamine to a phenol via a diazonium salt is a fundamental and reliable transformation in organic chemistry.

Synthesis_Pathway Aniline 3-Chloro-5-iodoaniline Reagents1 NaNO₂, aq. H₂SO₄ 0-5 °C Aniline->Reagents1 Diazonium 3-Chloro-5-iodobenzene- diazonium salt (in situ) Reagents1->Diazonium Reagents2 H₂O, Δ Diazonium->Reagents2 Phenol This compound Reagents2->Phenol

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol is based on well-established procedures for the conversion of anilines to phenols.

Step 1: Diazotization of 3-Chloro-5-iodoaniline

  • To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3-chloro-5-iodoaniline (1.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution containing the in-situ diazonium salt is used directly in the next step.

Step 2: Hydrolysis to this compound

  • Gently heat the aqueous solution of the 3-chloro-5-iodobenzenediazonium salt to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

  • Maintain heating until gas evolution ceases, indicating the completion of the hydrolysis reaction.

  • Cool the reaction mixture to room temperature. The crude product may precipitate or form an oil.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Rationale and Trustworthiness: This synthetic route is self-validating. The starting material, 3-chloro-5-iodoaniline, can be synthesized and characterized independently.[6] The diazotization-hydrolysis sequence is a classic, high-yielding transformation, minimizing the formation of regioisomeric impurities that could arise from direct electrophilic substitution on a phenol ring.

Chemical Reactivity and Strategic Applications

The utility of this compound in drug development stems from the orthogonal reactivity of its three functional groups. A seasoned medicinal chemist can selectively address each site to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The key to the synthetic utility of this molecule is the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is substantially more reactive, readily undergoing oxidative addition to a Pd(0) catalyst under mild conditions, while the C-Cl bond remains intact. This allows for selective functionalization at the 5-position.

Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd(0), Base C-I bond activation Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Pd(0), Cu(I), Base C-I bond activation Ether Williamson Ether Synthesis (R-X, Base) Start->Ether O-H bond activation Product_Suzuki 3-Chloro-5-arylphenol Suzuki->Product_Suzuki Product_Sonogashira 3-Chloro-5-alkynylphenol Sonogashira->Product_Sonogashira Product_Ether 3-Chloro-5-iodoanisole derivative Ether->Product_Ether

Caption: Selective reactivity of this compound.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base will selectively form a biaryl structure at the 5-position. The C-Cl bond is unreactive under these conditions, providing a handle for subsequent, more forcing cross-coupling reactions if desired.

  • Sonogashira Coupling: This molecule is an excellent substrate for Sonogashira coupling with terminal alkynes.[7] This reaction, catalyzed by palladium and a copper(I) co-catalyst, selectively forms a C(sp²)-C(sp) bond at the iodine-bearing carbon, introducing an alkynyl moiety.[8]

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide. This nucleophilic phenoxide is an excellent partner in substitution reactions.

  • Williamson Ether Synthesis: The phenoxide can react with alkyl halides (R-X) or other electrophiles in a classic SN2 reaction to form ethers (Ar-O-R).[9][10] This is a fundamental transformation for modifying the phenolic group, often used to attach linkers or other pharmacophoric elements.

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

Halogenated aromatic compounds are cornerstone intermediates in the synthesis of protein kinase inhibitors. Many FDA-approved drugs, such as the MEK inhibitor Trametinib , feature complex, substituted aniline and phenol cores. While not always explicitly named, building blocks like this compound are structurally analogous to intermediates used in the synthesis of such complex molecules.[11][12]

The synthetic logic is clear:

  • Use a selective Sonogashira or Suzuki coupling at the C-I position to install a key pharmacophoric group.

  • Modify the phenolic -OH via etherification to connect to another part of the molecule.

  • The remaining C-Cl bond provides a site for late-stage diversification or can be a crucial element for binding interactions within the kinase active site.

Patents for various protein kinase inhibitors frequently describe synthetic routes starting from di-halogenated anilines and phenols, underscoring the industrial relevance of this class of compounds.[13][14][15][16]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Below are the expected spectroscopic signatures.

Spectroscopic Data Summary
TechniqueExpected Features
¹H NMR Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). Each signal will appear as a triplet or doublet of doublets with small meta-coupling constants (J ≈ 1-3 Hz). A broad singlet for the phenolic -OH proton (variable shift).
¹³C NMR Six distinct signals are expected. The carbon bearing the iodine (C-I) will be shifted upfield (δ ~90-100 ppm). The carbon bearing the chlorine (C-Cl) will be at δ ~135 ppm. The carbon bearing the hydroxyl group (C-OH) will be significantly downfield (δ ~155-160 ppm). The remaining three C-H carbons will appear in the δ 110-130 ppm range.
IR Spectroscopy - Broad O-H stretch: ~3200-3500 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹ - C-O stretch: ~1200-1260 cm⁻¹ - C-I and C-Cl stretches: <1100 cm⁻¹ (in the fingerprint region)
Mass Spectrometry (EI) - Molecular Ion (M⁺): A prominent peak at m/z 254. - Isotopic Pattern: A characteristic M+2 peak at m/z 256 with an intensity of ~33% relative to the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Expect losses of iodine (M-127), chlorine (M-35), and CO (M-28).

Safety, Handling, and Disposal

As a halogenated organic compound, this compound requires careful handling in a laboratory or manufacturing setting.

GHS Hazard Classification
  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation. (Note: PubChem lists H318 - Causes serious eye damage, which is more severe).[2]

    • H335: May cause respiratory irritation.[2]

Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] Protect from light.

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.

Disposal

Dispose of this compound and its containers as hazardous waste. The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a licensed waste disposal facility. Do not dispose of down the drain or into the environment. Always follow local, state, and federal regulations for hazardous waste disposal.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the compound 3-Chloro-5-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of data but also on the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction

This compound (C₆H₄ClIO) is a halogenated aromatic compound with a molecular weight of 254.45 g/mol .[1] Its structure, featuring a phenol ring substituted with both a chlorine and an iodine atom, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Accurate characterization of this compound is paramount for its effective use, and spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment. This guide will delve into the expected spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic characteristics. The phenol group, the aromatic ring, and the halogen substituents each contribute unique signals in NMR, IR, and MS analyses. Understanding these contributions is key to interpreting the spectral data.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Record the spectrum at room temperature using a standard pulse program. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0-6.0Singlet (broad)1HOH
~7.2-7.4Triplet (t)1HH-4
~7.0-7.2Triplet (t)1HH-6
~6.8-7.0Triplet (t)1HH-2

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons.

  • The protons on the aromatic ring (H-2, H-4, and H-6) will appear as closely spaced multiplets, likely triplets or doublet of doublets, due to meta-coupling. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the hydroxyl group.

  • The phenolic proton (OH) will appear as a broad singlet. Its chemical shift can vary depending on the concentration and the solvent used.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155-157C-1 (C-OH)
~135-137C-3 (C-Cl)
~130-132C-5 (C-I)
~125-127C-4
~120-122C-6
~115-117C-2

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

  • The carbon attached to the hydroxyl group (C-1) will be the most deshielded aromatic carbon, appearing at the lowest field (~155-157 ppm).

  • The carbons bonded to the halogens (C-3 and C-5) will also be significantly deshielded. The carbon attached to the more electronegative chlorine atom (C-3) is expected at a slightly higher chemical shift than the carbon attached to iodine (C-5).

  • The remaining three carbons (C-2, C-4, and C-6) will appear at higher fields.

G cluster_structure Molecular Structure cluster_nmr Predicted 13C NMR Signals C1 C1-OH C3 C3-Cl S1 ~156 ppm C1->S1 Corresponds to C5 C5-I S3 ~136 ppm C3->S3 Corresponds to C246 C2, C4, C6-H S5 ~131 ppm C5->S5 Corresponds to S246 ~115-127 ppm C246->S246 Corresponds to

Caption: Relationship between carbon atoms and their predicted ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3600 (broad)O-H stretchPhenol
~3000-3100C-H stretch (aromatic)Aromatic Ring
~1550-1600C=C stretch (aromatic)Aromatic Ring
~1450-1500C=C stretch (aromatic)Aromatic Ring
~1150-1250C-O stretchPhenol
~1000-1100C-H in-plane bend (aromatic)Aromatic Ring
~700-850C-H out-of-plane bend (aromatic)Aromatic Ring
~600-800C-Cl stretchChloro-aromatic
~500-600C-I stretchIodo-aromatic

Interpretation:

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

  • The sharp peaks between 3000 and 3100 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring.

  • The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • The C-O stretching of the phenol will be observed in the 1150-1250 cm⁻¹ range.

  • The absorptions corresponding to the C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrum Data (EI):

m/zInterpretation
254/256Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes
219[M-Cl]⁺
127[M-I]⁺
99[M-I-CO]⁺
63[C₅H₃]⁺ fragment

Interpretation:

  • The mass spectrum will show a molecular ion peak at m/z 254, corresponding to the molecular weight of this compound with the ³⁵Cl isotope.

  • A characteristic isotopic pattern for chlorine will be observed, with an [M+2]⁺ peak at m/z 256 that is approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

  • Common fragmentation pathways for halogenated phenols include the loss of the halogen atoms and the loss of carbon monoxide (CO) from the phenol ring.

MS_Fragmentation M [M]⁺ m/z = 254/256 M_minus_Cl [M-Cl]⁺ m/z = 219 M->M_minus_Cl -Cl M_minus_I [M-I]⁺ m/z = 127 M->M_minus_I -I M_minus_I_minus_CO [M-I-CO]⁺ m/z = 99 M_minus_I->M_minus_I_minus_CO -CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification. The predicted data presented in this guide, based on established principles of spectroscopy and comparison with related structures, offer a detailed roadmap for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical for its application in research and development.

References

reactivity and electronic effects of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electronic Effects of 3-Chloro-5-iodophenol

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. We delve into the intricate interplay of electronic effects exerted by the hydroxyl, chloro, and iodo substituents, which collectively define the molecule's reactivity. This document elucidates how the competing inductive and resonance effects modulate the electron density of the aromatic ring, influencing its acidity, susceptibility to electrophilic and nucleophilic attack, and the behavior of its phenolic hydroxyl group. Detailed mechanistic discussions, predictive analysis of reactivity, and representative experimental protocols are provided to serve as a foundational resource for professionals engaged in the research and development of novel chemical entities.

Introduction

This compound is a disubstituted halophenol featuring a chlorine atom and an iodine atom positioned meta to a hydroxyl group on a benzene ring. The strategic placement of these three functional groups creates a unique electronic landscape, making the molecule a versatile intermediate for organic synthesis. Understanding the nuanced electronic effects—the electron-withdrawing inductive forces of the halogens versus the powerful electron-donating resonance of the hydroxyl group—is paramount to predicting its chemical behavior and harnessing its synthetic potential. This guide will dissect these electronic properties to provide a clear and actionable understanding of the molecule's reactivity profile.

Physicochemical and Structural Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for experimental design, safety considerations, and analytical characterization.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 861347-86-6[2]
Molecular Formula C₆H₄ClIO[1][2]
Molecular Weight 254.45 g/mol [1][2]
Melting Point 60 °C[3]
Appearance Solid
SMILES C1=C(C=C(C=C1Cl)I)O[1][2]
InChIKey QBNIBNUEBBJVFN-UHFFFAOYSA-N[1]
Predicted XlogP 2.8[1][4]

Comprehensive Analysis of Electronic Effects

The reactivity of this compound is governed by the cumulative electronic influence of its three substituents. These effects are broadly classified as inductive effects, which are transmitted through sigma (σ) bonds, and resonance (or mesomeric) effects, which involve the delocalization of pi (π) electrons.[5]

The Hydroxyl (-OH) Group
  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[6]

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring's π-system.[6] This is a powerful electron-donating effect that significantly increases the electron density at the ortho and para positions relative to the hydroxyl group. The +M effect of the hydroxyl group overwhelmingly dominates its -I effect, making it a strong activating group.[7]

The Chloro (-Cl) Group
  • Inductive Effect (-I): Chlorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect that pulls electron density away from the benzene ring.[8][9]

  • Resonance Effect (+M): The lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring.[10] However, due to the poor orbital overlap between chlorine's 3p orbitals and carbon's 2p orbitals, this +M effect is significantly weaker than its -I effect.[9][11] Consequently, the chloro group acts as a net electron-withdrawing group and is considered a deactivator for electrophilic aromatic substitution.[10][11]

The Iodo (-I) Group
  • Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exhibits an electron-withdrawing inductive effect. However, its electronegativity is the lowest among the common halogens, making its -I effect weaker than that of chlorine.[12][13]

  • Resonance Effect (+M): Similar to chlorine, iodine possesses lone pairs that can be delocalized into the ring. This +M effect is very weak due to the significant size mismatch and poor energy overlap between iodine's 5p orbitals and carbon's 2p orbitals.[12] The inductive effect generally outweighs this weak resonance effect.

Synergistic and Antagonistic Effects

The overall electronic character of the this compound ring is a product of the interplay between these groups.

  • Acidity: The hydroxyl, chloro, and iodo groups are all meta to one another. The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[14][15] Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity (lowering the pKa).[7][8] Since both chlorine and iodine are net electron-withdrawing groups due to their dominant -I effects, they will stabilize the phenoxide ion formed from this compound. Therefore, This compound is predicted to be a stronger acid (lower pKa) than unsubstituted phenol (pKa ≈ 10) .[14][15]

  • Ring Activation/Deactivation: The hydroxyl group is a powerful activator, while both the chloro and iodo groups are deactivators.[7][10] The strong activating +M effect of the -OH group is the dominant influence, making the ring, as a whole, activated towards electrophilic attack compared to benzene, despite the presence of two deactivating halogens.

Caption: Competing electronic effects in this compound.

Reactivity Profile and Synthetic Utility

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile.[16] The regiochemical outcome is determined by the directing effects of the existing substituents.

  • Directing Effects:

    • -OH (Hydroxyl): A powerful ortho, para-director.

    • -Cl (Chloro): A deactivating ortho, para-director.[9][10]

    • -I (Iodo): A deactivating ortho, para-director.

  • Predicted Regioselectivity: In polysubstituted benzene rings, the most powerful activating group dictates the position of substitution. In this case, the hydroxyl group's directing effect is dominant. It will direct incoming electrophiles to the positions ortho and para to it.

    • Ortho positions: C2 and C6

    • Para position: C4

Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation) is strongly favored at the C2, C4, and C6 positions . The C2 and C6 positions are equivalent due to symmetry. Steric hindrance from the adjacent substituents may influence the ratio of products, but the primary directing influence remains the hydroxyl group.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS)

Aryl halides are generally unreactive towards nucleophilic substitution.[17] However, the presence of strong electron-withdrawing groups ortho and para to the leaving group can facilitate NAS via an addition-elimination (SNAr) mechanism.[17] In this compound, there are no strong activating groups (like -NO₂) positioned ortho or para to the halogens. Therefore, forcing conditions (high temperature and pressure) would be required to achieve nucleophilic substitution of the chloro or iodo groups.[17]

Reactions involving the Hydroxyl Group

The phenolic hydroxyl group can readily undergo reactions typical of phenols, such as:

  • Williamson Ether Synthesis: Deprotonation with a base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide (R-X) to form an ether (Ar-O-R).

  • Esterification: Reaction with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine) to form a phenyl ester (Ar-O-COR).

Exemplary Experimental Protocol: Iodination

This protocol describes the electrophilic iodination of this compound at an activated position (e.g., C4), a reaction type for which methodologies have been reported for similar phenolic compounds.[18]

Reaction: Synthesis of 4,5-Diiodo-3-chlorophenol

Disclaimer: This is a representative protocol and must be adapted and optimized. All laboratory work should be conducted with appropriate safety precautions.

Materials:

  • This compound

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol (EtOH)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₅)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and Iodine (0.55 eq) in ethanol.[18]

  • Reaction Initiation: Heat the mixture to 80 °C.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (2.7 eq) dropwise to the reaction mixture over 20-30 minutes. The H₂O₂ acts as an oxidant to generate the electrophilic iodine species in situ.[18]

  • Reaction Monitoring: Maintain the mixture at reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture and add 10% aqueous sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of the brown color).[18]

  • Precipitation: Pour the reaction mixture into a larger volume of cold deionized water to precipitate the crude product.[18]

  • Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4,5-diiodo-3-chlorophenol.

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. Their chemical shifts and coupling constants will be influenced by the electronic nature of the substituents. Spectroscopic data for this compound is available in public databases.[19]

  • ¹³C NMR: The carbon NMR will show six distinct signals for the aromatic carbons, with the carbon atoms attached to the electronegative substituents (C1-OH, C3-Cl, C5-I) appearing at characteristic downfield shifts.

  • IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.

Conclusion

This compound is a molecule defined by a delicate balance of competing electronic effects. The powerful electron-donating resonance of the hydroxyl group activates the ring for electrophilic substitution, directing incoming electrophiles to the C2, C4, and C6 positions. Concurrently, the strong inductive electron withdrawal by both the chloro and iodo groups increases the acidity of the phenolic proton compared to unsubstituted phenol. This detailed understanding of its electronic architecture and resulting reactivity empowers chemists to strategically employ this compound as a valuable building block in the synthesis of complex molecular targets.

References

The Architectural Precision of Halogenated Phenols: A Technical Guide to the Crystal Structure of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Halogen Bonds in Molecular Design

In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Halogenated phenols, a class of compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The introduction of halogens, particularly chlorine and iodine, significantly modulates a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the intricate world of the crystal structure of a specific, yet representative, halogenated phenol: 3-Chloro-5-iodophenol.

While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, this guide will leverage established principles of crystal engineering and the detailed structural analyses of closely related dihalogenated phenols to provide a comprehensive and predictive overview. By examining the interplay of intermolecular forces, particularly hydrogen and halogen bonding, we can construct a robust model of the solid-state architecture of this compound. This understanding is crucial for predicting its behavior in solid dosage forms, its interaction with biological macromolecules, and for the rational design of novel crystalline materials.

I. Synthesis and Crystallization: From Precursor to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be devised from commercially available 3-aminophenol, leveraging well-established diazotization and Sandmeyer-type reactions.

Experimental Protocol: Synthesis of this compound

  • Diazotization of 3-Aminophenol:

    • Dissolve 3-aminophenol in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination (Sandmeyer-type Reaction):

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Chlorination:

    • The resulting 3-iodophenol can be chlorinated using a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile. The directing effects of the hydroxyl and iodo groups will favor chlorination at the 5-position.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Crystal Growth: The Art of Molecular Self-Assembly

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For a small organic molecule like this compound, several techniques can be employed.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A nearly saturated solution of the purified compound in a suitable solvent (e.g., a mixture of methanol and n-hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is typically ideal.

II. The Crystalline Architecture: A Symphony of Intermolecular Forces

The solid-state structure of this compound is dictated by a delicate balance of intermolecular interactions, primarily hydrogen bonds and halogen bonds.

Anticipated Crystallographic Data

Based on the analysis of structurally similar dihalogenated phenols, we can anticipate the key crystallographic parameters for this compound.

Parameter Predicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
Molecules per unit cell (Z)4
The Dominant Interactions: Hydrogen and Halogen Bonding

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions, creating a stable three-dimensional lattice.

  • Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It is highly probable that strong O-H···O hydrogen bonds will be a primary motif, linking molecules into chains or cyclic synthons.

  • Halogen Bonding: The iodine and chlorine atoms on the aromatic ring are capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule (a Lewis base). The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F).

    • Type II Halogen Bonds: Given the presence of the electron-withdrawing chlorine and the electron-donating hydroxyl group, the iodine atom in this compound is expected to have a significant positive σ-hole, making it a strong halogen bond donor. It is likely to form Type II halogen bonds (C-I···O or C-I···Cl) where the angle of interaction is close to 180°. These interactions are directional and play a crucial role in the precise arrangement of molecules in the crystal.

The interplay between the strong hydrogen bonds and the directional halogen bonds will ultimately determine the overall crystal packing.

III. Experimental Workflow and Data Analysis

The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection (Single-Crystal X-ray Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure (CIF File)

Figure 1. A generalized workflow for the determination of the crystal structure of a small organic molecule like this compound, from synthesis to the final structural analysis.

IV. The Role of Halogenated Phenols in Drug Discovery and Development

The presence of halogen atoms in a phenolic scaffold can significantly influence its biological activity. Halogenation can enhance a molecule's binding affinity to target proteins, improve its metabolic stability, and increase its ability to cross cell membranes. Phenols and their derivatives are recurring motifs in a large number of FDA-approved drugs.

The specific substitution pattern of this compound, with a moderately lipophilic chlorine atom and a larger, more polarizable iodine atom, presents a unique combination of properties that could be exploited in the design of new therapeutic agents. For instance, the iodine atom's ability to act as a strong halogen bond donor could be critical for specific interactions with biological targets. Halogenated phenols have been investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.

V. Conclusion: A Predictive Blueprint for a Versatile Building Block

While the definitive crystal structure of this compound awaits experimental determination, the principles of crystal engineering and the wealth of data on related halogenated phenols provide a strong predictive framework for understanding its solid-state architecture. The interplay of robust O-H···O hydrogen bonds and directional C-I···O/Cl halogen bonds is expected to be the defining feature of its crystal packing. This detailed structural understanding is not merely an academic exercise; it provides invaluable insights for medicinal chemists and materials scientists seeking to harness the unique properties of this versatile halogenated phenol in the design of next-generation pharmaceuticals and functional materials. The synthesis and crystallization protocols outlined herein provide a practical roadmap for obtaining the high-quality single crystals necessary to experimentally validate and further refine our understanding of the beautiful and complex world of molecular self-assembly.

VI. References

  • Recent developments in phasing and structure refinement for macromolecular crystallography. (n.d.). PubMed Central. Retrieved December 31, 2025, from --INVALID-LINK--

  • Introduction to Structure Refinement. (n.d.). Department of Crystallography, Birkbeck College. Retrieved December 31, 2025, from --INVALID-LINK--

  • Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved December 31, 2025, from --INVALID-LINK--

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). TOB New Energy. Retrieved December 31, 2025, from --INVALID-LINK--

  • Solution and Refinement of Crystal Structures. (2012). In International Tables for Crystallography, Volume A: Space-Group Symmetry (6th ed.). Oxford University Press.

  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved December 31, 2025, from --INVALID-LINK--

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved December 31, 2025, from --INVALID-LINK--

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved December 31, 2025, from --INVALID-LINK--

  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PubMed Central. Retrieved December 31, 2025, from --INVALID-LINK--

  • Kolomiets, N. E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Khimiya Rastitel'nogo Syr'ya, (4), 24–31.

  • Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. (2024, August 28). IntechOpen. Retrieved December 31, 2025, from --INVALID-LINK--

  • Halogenated phenols for diagnostics, antioxidant protection and drug delivery. (2013). Google Patents. Retrieved December 31, 2025, from --INVALID-LINK--

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). PubMed Central. Retrieved December 31, 2025, from --INVALID-LINK--

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022, May 9). Journal of Medicinal Chemistry. Retrieved December 31, 2025, from --INVALID-LINK--

solubility of 3-Chloro-5-iodophenol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-iodophenol in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a halogenated phenol of interest in pharmaceutical and chemical synthesis. The principles, experimental protocols, and theoretical framework detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound (CAS No. 861347-86-6) is a disubstituted phenol containing both a chlorine and an iodine atom on the aromatic ring.[1] Its molecular structure dictates its physicochemical properties, including its melting point of 60°C and a calculated LogP of 2.6502, suggesting moderate lipophilicity.[1][2][3] Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical characterization.

Key Physical and Chemical Properties:

  • Molecular Formula: C₆H₄ClIO[1][4]

  • Molecular Weight: 254.45 g/mol [1][4]

  • Appearance: Solid[2]

  • Melting Point: 60°C[2][3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5][6][7] The solubility of this compound is influenced by a combination of intermolecular forces:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a key determinant of its polarity, capable of acting as a hydrogen bond donor.[8] This allows for strong interactions with protic and other polar solvents.

  • Dipole-Dipole Interactions: The electronegative chlorine and iodine atoms, along with the oxygen atom, create a net dipole moment in the molecule, enabling interactions with polar solvents.

  • Van der Waals Forces: The aromatic ring and the halogen substituents contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

The presence of both a polar hydroxyl group and a larger, more lipophilic halogenated aromatic structure gives this compound a mixed polarity. Its solubility will therefore be a balance between these competing characteristics. Phenolic compounds are generally more soluble in polar organic solvents than in water, a trend that is expected to hold for this compound.[9]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a standard laboratory protocol for determining the solubility of this compound.

Saturated Shake-Flask Method

This widely used method involves creating a saturated solution and then quantifying the amount of dissolved solute.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is then calculated and expressed in units such as g/L, mg/mL, or mol/L.

This workflow is depicted in the diagram below.

G cluster_0 Solubility Determination Workflow A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature A->B C 3. Separate solid and liquid phases B->C D 4. Sample the supernatant C->D E 5. Quantify solute concentration (e.g., HPLC) D->E F 6. Calculate solubility E->F

Caption: Workflow for the Shake-Flask Solubility Measurement.

Solubility Profile of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePolarity IndexExpected SolubilityRationale for Solubility Behavior
Protic Polar Methanol5.1HighThe hydroxyl group of methanol can hydrogen bond with the phenolic -OH group of the solute.[8]
Ethanol-HighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities lead to good solvation.[7]
Isopropanol3.9Moderate to HighSlightly lower polarity and increased steric hindrance may slightly reduce solubility compared to methanol.
Aprotic Polar Acetone5.1HighThe carbonyl group of acetone acts as a hydrogen bond acceptor for the phenolic proton.
Acetonitrile5.8Moderate to HighA polar aprotic solvent that can engage in dipole-dipole interactions.
Tetrahydrofuran (THF)4.0HighThe ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is favorable.
Dimethyl Sulfoxide (DMSO)7.2Very HighA highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)6.4Very HighAnother highly polar aprotic solvent with strong solvating power for polar molecules.
Nonpolar Hexane0.1LowDominated by weak van der Waals forces, which are insufficient to overcome the solute's polarity.[5]
Toluene2.4ModerateThe aromatic ring of toluene can interact with the solute's phenyl ring via π-stacking, and its moderate polarity helps solvation.
Chlorinated Dichloromethane (DCM)3.1Moderate to HighIts polarity is suitable for dissolving moderately polar compounds.
Chloroform4.1Moderate to HighSimilar to DCM, its polarity facilitates the dissolution of this compound.

Polarity Index values are from various sources and serve as a general guide.[10][11][12]

The logical relationship for predicting solubility based on solvent and solute properties is illustrated below.

G cluster_1 Solubility Prediction Logic Solute This compound - Polar (-OH) - Lipophilic (Aromatic, Halogens) Interaction Intermolecular Forces - Hydrogen Bonding - Dipole-Dipole - Van der Waals Solute->Interaction Solvent Organic Solvent - Polarity - H-bonding ability Solvent->Interaction Solubility Predicted Solubility (High, Moderate, Low) Interaction->Solubility

Caption: Factors influencing the solubility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[4][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. Its chemical structure, featuring both a polar hydroxyl group and a halogenated aromatic ring, results in high solubility in polar aprotic and protic organic solvents, moderate solubility in solvents of intermediate polarity like toluene and dichloromethane, and low solubility in nonpolar solvents such as hexane. The experimental protocols and theoretical framework provided in this guide offer a robust basis for scientists to predict, measure, and utilize the solubility properties of this compound.

References

A Technical Guide to the Potential Biological Activities of 3-Chloro-5-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Halogenated Phenols

In the landscape of modern drug discovery, the strategic incorporation of halogens into organic scaffolds is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The unique electronic and lipophilic characteristics of halogens can profoundly influence a compound's membrane permeability, metabolic stability, and binding affinity to biological targets. Among the vast array of halogenated compounds, phenols and their derivatives represent a privileged class, owing to their versatile chemical reactivity and diverse biological activities. This guide focuses on the untapped potential of a specific, yet promising, scaffold: 3-chloro-5-iodophenol. While direct and extensive research on its derivatives is nascent, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. By extrapolating from the known biological activities of structurally related compounds and outlining robust experimental methodologies, we aim to provide a comprehensive framework for the synthesis, evaluation, and mechanistic elucidation of novel this compound derivatives as potential therapeutic agents.

The this compound Scaffold: Physicochemical Properties and Rationale for Exploration

This compound is a halogenated aromatic compound with the molecular formula C₆H₄ClIO.[1] Its structure is characterized by a phenol ring substituted with a chlorine atom at the 3-position and an iodine atom at the 5-position.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight254.45 g/mol PubChem[1]
XLogP32.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]

The presence of both chlorine and iodine imparts distinct properties to the molecule. The electronegativity of the halogens influences the acidity of the phenolic hydroxyl group, while their lipophilicity can enhance membrane permeability. The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. These features make this compound an attractive starting point for the development of novel bioactive compounds.

Potential Biological Activities: A Landscape of Opportunity

Based on the biological activities reported for other halogenated phenols and related heterocyclic compounds, derivatives of this compound are promising candidates for a range of therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chlorinated and iodinated compounds. For instance, derivatives of 5- or 7-substituted indolin-2-ones, which can be synthesized from precursors with halogen substitutions, have shown potent activity against various cancer cell lines, including HeLa, IMR-32, and MCF-7.[2] The presence of electron-withdrawing groups, such as halogens, at the C5 position of the indolinone ring appears to be crucial for this activity.[2]

Furthermore, quinoline-based dihydrazone derivatives have demonstrated significant antiproliferative activity against a panel of cancer cell lines, with some compounds exhibiting greater potency than the clinically used drug 5-FU.[3] The proposed mechanism for some of these compounds involves the induction of apoptosis and the generation of reactive oxygen species (ROS).[3]

Hypothetical Signaling Pathway for Anticancer Activity:

anticancer_pathway 3-Chloro-5-iodophenol_Derivative 3-Chloro-5-iodophenol_Derivative Cancer_Cell Cancer_Cell 3-Chloro-5-iodophenol_Derivative->Cancer_Cell ROS_Production ROS_Production Cancer_Cell->ROS_Production Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest DNA_Damage DNA_Damage ROS_Production->DNA_Damage Apoptosis_Induction Apoptosis_Induction DNA_Damage->Apoptosis_Induction Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death caption Hypothetical Anticancer Mechanism

Caption: Hypothetical mechanism of anticancer action for this compound derivatives.

Antimicrobial Activity

Halogenated compounds, particularly chalcones and their derivatives, have been extensively investigated for their antimicrobial properties.[4][5][6][7] The presence of a chlorine substituent on the aromatic rings of chalcones has been shown to be essential for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

The synthesis of novel chalcones derived from halogenated acetophenones and various aromatic aldehydes has yielded compounds with significant antimicrobial activity.[5] These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents.

Enzyme Inhibition: A Focus on Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for cosmetic skin lightening.[8][9][10] Many natural and synthetic compounds with tyrosinase inhibitory activity have been identified. Notably, compounds featuring a 3-chloro-4-fluorophenyl motif have been shown to be potent inhibitors of tyrosinase from Agaricus bisporus.[11]

The presence of a halogen atom at the 3-position of the phenyl ring can significantly enhance the inhibitory potency of these compounds.[11] This suggests that derivatives of this compound could be promising candidates for the development of novel tyrosinase inhibitors.

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthetic Approach: Synthesis of Chalcone Derivatives

A versatile method for derivatizing this compound is through the synthesis of chalcones, which are precursors to a wide range of biologically active heterocyclic compounds. A general and efficient method for this is the Claisen-Schmidt condensation.

Workflow for the Synthesis of this compound-based Chalcones:

synthesis_workflow cluster_synthesis Synthesis of Acetophenone Intermediate cluster_condensation Claisen-Schmidt Condensation Start This compound Acetylation Acetylation (e.g., Fries rearrangement or Friedel-Crafts acylation) Start->Acetylation Intermediate Hydroxy-chloro-iodo-acetophenone Acetylation->Intermediate Condensation Base-catalyzed condensation (e.g., NaOH or KOH in ethanol) Intermediate->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone Chalcone Derivative Condensation->Chalcone caption Synthesis of Chalcone Derivatives

Caption: General workflow for the synthesis of chalcone derivatives from this compound.

Step-by-Step Protocol for Claisen-Schmidt Condensation:

  • Preparation of the Acetophenone Intermediate: Synthesize a hydroxy-chloro-iodo-acetophenone intermediate from this compound. This can be achieved through methods like the Fries rearrangement of the corresponding acetate ester or by direct Friedel-Crafts acylation.

  • Dissolution of Reactants: In a round-bottom flask, dissolve the synthesized acetophenone intermediate (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

  • Addition of Base: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically carried out at room temperature for several hours.

  • Isolation of Product: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the crude chalcone derivative.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Concluding Remarks

The exploration of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. The synthetic versatility of the phenolic scaffold, combined with the unique properties imparted by the chlorine and iodine substituents, provides a rich chemical space for the design and synthesis of diverse compound libraries.

Future research should focus on:

  • Synthesis of Diverse Derivatives: Expanding the chemical space by synthesizing a wide range of derivatives, including ethers, esters, and various heterocyclic systems.

  • Broad-Spectrum Biological Screening: Evaluating the synthesized compounds against a wide panel of cancer cell lines, microbial strains, and key enzymes to identify promising lead compounds.

  • Mechanistic Studies: Elucidating the mechanism of action of the most potent compounds through techniques such as Western blotting, flow cytometry, and enzyme kinetics.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

References

Introduction: The Strategic Role of Halogenation in Phenolic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-iodophenol and its Analogs for Drug Discovery Professionals

Phenolic compounds are a cornerstone of natural product chemistry and medicinal chemistry, exhibiting a vast array of biological activities. The strategic introduction of halogen atoms onto these phenolic scaffolds has emerged as a powerful tool in drug discovery. Halogenation can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. Several studies have demonstrated that the presence of halogens in a molecule can significantly enhance its biological activity, leading to potent antibacterial, antifungal, antioxidant, and anticancer agents.[1][2] This guide focuses on this compound, a dihalogenated phenol, providing a comprehensive literature review of its chemical properties, synthesis, and the critical structure-activity relationships (SAR) of its analogs. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage halogenated phenols in their research.

Core Compound Profile: this compound

This compound (CAS No. 861347-86-6) is a synthetically valuable building block whose unique substitution pattern—a chlorine and an iodine atom meta to the hydroxyl group—offers distinct reactivity and potential for biological interaction.[3][4]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing synthetic routes, predicting solubility, and understanding its potential for biological membrane permeability.

PropertyValueSource
CAS Number 861347-86-6[3][4]
Molecular Formula C₆H₄ClIO[3][4]
Molecular Weight 254.45 g/mol [3][4]
IUPAC Name This compound[3]
SMILES C1=C(C=C(C=C1Cl)I)O[3][5]
Melting Point 60 °C[6]
LogP (Predicted) 2.65 - 2.8[3][4][5]
Topological Polar Surface Area (TPSA) 20.23 Ų[4]
Purity ≥98% (Commercially available)[4][6]

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, its structure suggests plausible synthetic pathways derived from common starting materials and established halogenation methodologies. A logical approach involves the diazotization of a corresponding aniline followed by hydrolysis, a common method for phenol synthesis.

A potential synthetic workflow is outlined below:

G A 3-Chloro-5-iodoaniline B Diazonium Salt Intermediate A->B  NaNO₂, aq. H₂SO₄  0-5 °C C This compound B->C  H₂O, Δ (Hydrolysis)

Caption: Plausible synthesis of this compound from 3-Chloro-5-iodoaniline.

The starting material, 3-chloro-5-iodoaniline, is commercially available.[7] The synthesis involves the formation of a diazonium salt from the aniline, which is then hydrolyzed under acidic conditions to yield the target phenol. This method is advantageous as it avoids direct, and often less selective, halogenation of a phenol ring.

Analogs and Structure-Activity Relationship (SAR) Insights

The true potential of this compound lies in its utility as a scaffold for developing analogs with tailored biological activities. The principles of SAR are critical for optimizing potency and selectivity.[8][9] Halogenated natural products, particularly those from marine sources, provide a rich library of structures with diverse biological activities, including antibacterial, antifungal, and antitumor effects, offering valuable clues for analog design.[10][11]

The Role of Halogen Substitution

The nature and position of halogen atoms are paramount in determining the biological profile of phenolic compounds.[12]

  • Lipophilicity and Permeability: The presence of both chlorine and iodine significantly increases the lipophilicity of the phenol ring compared to its non-halogenated parent. This can enhance membrane permeability, a crucial factor for reaching intracellular targets.

  • Halogen Bonding: The iodine atom, in particular, is a strong halogen bond donor. This non-covalent interaction can play a critical role in ligand-receptor binding, offering a specific and directional force that can enhance affinity and selectivity for a target protein.

  • Electronic Effects: Halogens act as electron-withdrawing groups through induction, which can modulate the pKa of the phenolic hydroxyl group. This influences the compound's ionization state at physiological pH, affecting its solubility and ability to interact with biological targets.

The following diagram illustrates the key points on the this compound scaffold that are ripe for modification to explore SAR.

SAR_Logic cluster_mods Potential Modifications cluster_outcomes Predicted Outcomes Core This compound Core Scaffold Mod1 Modify Hydroxyl Group (Ester, Ether) Core:f0->Mod1 Mod2 Change Halogen Type (Br, F) Core:f0->Mod2 Mod3 Alter Halogen Position Core:f0->Mod3 Mod4 Add Ring Substituents (NH₂, Alkyl, etc.) Core:f0->Mod4 Outcome1 Alter Lipophilicity & Bioavailability Mod1->Outcome1 Outcome2 Modify Binding Affinity (Halogen Bonding) Mod2->Outcome2 Outcome3 Tune Electronic Properties & pKa Mod3->Outcome3 Outcome4 Introduce New Interaction Points Mod4->Outcome4

References

safety, handling, and toxicity information for 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 3-Chloro-5-iodophenol

Introduction

This compound is a halogenated aromatic compound utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chlorine and iodine atoms on a phenol ring, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound, grounded in authoritative data to ensure the safety of laboratory personnel and the integrity of research outcomes.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe chemical handling is the unambiguous identification of the substance and a clear understanding of its physical properties. These characteristics influence its behavior under various laboratory conditions, affecting storage, handling, and emergency response strategies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 861347-86-6[1][2]
Molecular Formula C₆H₄ClIO[1][2][3]
Molecular Weight 254.45 g/mol [1][2]
Physical Form Solid
Melting Point 60 °C[4]
Storage Temperature Room Temperature (2-8°C recommended for long-term stability)[2][4]
Solubility Insoluble in water.[5]
Octanol/Water Partition Coefficient (LogP) 2.65 - 2.8[1][2]

Section 2: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind this classification stems from the compound's ability to interact with biological tissues, leading to irritation, damage, and systemic toxicity if absorbed.

GHS Classification

The compound is categorized with multiple hazard statements, indicating a significant risk profile that demands careful management.[1]

Table 2: GHS Hazard Identification for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1]
Serious Eye Damage (Category 1)GHS05 (Corrosion)Danger H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[1]
Visualizing the Hazard Profile

The following diagram illustrates the primary hazards associated with this compound, providing an immediate visual reference for laboratory personnel.

GHS_Hazards cluster_main This compound Hazard Profile cluster_hazards Primary Health Hazards chemical {this compound | C₆H₄ClIO} h302 Acute Oral Toxicity H302: Harmful if swallowed chemical->h302 Ingestion h315 Skin Irritation H315: Causes skin irritation chemical->h315 Dermal Contact h318 Serious Eye Damage H318: Causes serious eye damage chemical->h318 Eye Contact h335 Respiratory Irritation H335: May cause respiratory irritation chemical->h335 Inhalation

Caption: Primary GHS health hazards of this compound.

Section 3: Toxicological Profile

While specific toxicological studies on this compound are not extensively published, its profile can be inferred from its GHS classification and data on structurally related chlorophenols.[6] The toxicity is driven by the phenolic hydroxyl group and the halogen substituents, which can interfere with cellular processes.

  • Acute Toxicity: The compound is confirmed to be harmful if swallowed (Acute Toxicity, Category 4).[1] Ingestion can lead to symptoms such as abdominal pain, nausea, and vomiting.[5]

  • Skin and Eye Irritation: As a phenol derivative, it is a known skin irritant and can cause severe, potentially irreversible damage to the eyes (Category 1).[1][5] The corrosive nature of its interaction with eye tissue necessitates immediate and thorough rinsing upon any contact.

  • Respiratory Irritation: Inhalation of dust or powder may cause irritation to the upper respiratory tract.[1][5]

  • Systemic Effects: While specific data is limited, chronic exposure to chlorophenols, in general, has been associated with potential liver and kidney damage.[5][7][8] The liver is a primary target for chlorophenol toxicity in animal studies.[6]

Section 4: Safe Handling and Storage Protocols

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). This ensures that a failure in one layer is compensated by others.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[9][10]

  • Isolation: When possible, designate specific areas for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.

Table 3: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale and Field Insight
Eyes/Face Chemical safety goggles and a face shield.[9][11]Goggles provide a seal against dust and splashes. A face shield is mandatory when handling larger quantities or when there is a significant splash risk, protecting the entire face from corrosive damage.[11]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene).[9][11]Double-gloving can be employed for added protection during prolonged handling. Check for perforations before use. Always wash hands thoroughly after removing gloves.[9]
Body A flame-resistant lab coat, fully buttoned. Chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.[9][11] Long pants and closed-toe shoes are mandatory in the laboratory.[11]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases may be required if engineering controls are insufficient or during spill cleanup.[9][10]This is typically not required if work is performed within a functioning chemical fume hood but is essential for emergency situations.
Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of accidental exposure.

Handling_Workflow prep 1. Preparation - Review SDS - Assemble all materials controls 2. Engineering Controls - Verify fume hood function - Clear workspace prep->controls ppe_on 3. Don PPE - Goggles, Face Shield - Lab Coat, Gloves controls->ppe_on handling 4. Chemical Handling - Weigh/transfer inside hood - Keep container closed ppe_on->handling waste 5. Waste Segregation - Dispose of contaminated items in designated hazardous waste handling->waste ppe_off 6. Doff PPE - Remove gloves first - Wash hands thoroughly waste->ppe_off cleanup 7. Area Decontamination - Clean workspace - Return chemical to storage ppe_off->cleanup

Caption: Standard workflow for safely handling this compound.

Storage Requirements
  • Store in a tightly closed container in a dry, well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[5][12]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Section 5: Emergency Procedures

A prepared response is critical to mitigating the consequences of an accident. All personnel must be familiar with these procedures and the location of emergency equipment.

First Aid Measures

Immediate action is crucial to prevent serious injury.

Table 4: First Aid for Exposure to this compound

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention. [10]
Skin Contact Immediately remove all contaminated clothing.[10] Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Do NOT induce vomiting. [10] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. [10]
Spill Management Protocol

A systematic approach to spill cleanup prevents further contamination and exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).

  • Don PPE: Wear the appropriate PPE as described in Section 4.2, including respiratory protection if the spill is large or outside a fume hood.

  • Contain and Absorb: For small spills, gently cover with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[12] Avoid generating dust.[12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials according to institutional and local regulations.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill_Response start Spill Occurs alert 1. Alert & Evacuate - Notify others - Secure area start->alert ppe 2. Don Full PPE - Respirator, Goggles - Gloves, Apron alert->ppe contain 3. Contain & Absorb - Cover with inert material - Avoid raising dust ppe->contain collect 4. Collect Waste - Scoop into labeled container contain->collect decon 5. Decontaminate Area - Wash surface - Collect all waste collect->decon end Disposal & Reporting Complete decon->end

Caption: Step-by-step workflow for responding to a chemical spill.

Section 6: Disposal and Environmental Considerations

Proper disposal is a legal and ethical responsibility to protect human health and the environment.

  • Waste Disposal: Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[10] this compound and any materials contaminated with it must be disposed of as hazardous waste.[13]

    • Collect in a designated, properly labeled, and sealed container.[13][14]

    • Never dispose of this chemical down the drain or in the regular trash.[13]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[13]

  • Environmental Fate: While specific data is scarce, halogenated phenols can be persistent in the environment and are noted as being toxic to aquatic life.[15] Therefore, preventing any release into the environment is critical.

References

Methodological & Application

Application Note & Protocol: Selective Synthesis of Aryl Ethers from 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of aryl ethers utilizing 3-chloro-5-iodophenol as a key starting material. The inherent differential reactivity of the aryl-iodide and aryl-chloride bonds presents a unique opportunity for chemoselective functionalization, a critical consideration in multi-step synthesis for pharmaceutical and materials science applications. We will explore the strategic underpinnings of this selectivity and provide detailed protocols for two primary catalytic systems: the classic Ullmann condensation and the modern Buchwald-Hartwig O-arylation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage halogenated phenols in complex molecule synthesis.

Strategic Imperative: The Challenge of Chemoselectivity

The diaryl ether motif is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1] The synthesis of these structures often relies on cross-coupling reactions. When starting with a di-halogenated substrate such as this compound, the primary challenge is not just forming the C-O bond, but forming it at the correct position.

The success of a selective synthesis hinges on the differential reactivity of the carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl .[2] This is primarily due to the bond dissociation energies (BDEs) of the carbon-halogen bond, where the C-I bond is significantly weaker and thus more susceptible to oxidative addition by the metal catalyst (e.g., Pd(0) or Cu(I)) than the more robust C-Cl bond.[2]

By carefully controlling reaction conditions, one can exploit this reactivity gap to selectively functionalize the iodine-bearing position of this compound, leaving the chlorine atom intact for subsequent downstream transformations. This "orthogonal" reactivity is a powerful tool in diversity-oriented synthesis.[3]

Methodologies for Aryl Ether Synthesis

Two powerful, commonly employed methods for the construction of diaryl ethers are the Ullmann condensation and the Buchwald-Hartwig O-arylation.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

First reported by Fritz Ullmann in the early 1900s, this reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide).[1][4] The traditional protocol often required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper powder.[4][5]

Modern advancements have introduced soluble copper(I) catalysts, often paired with ligands, which allow the reaction to proceed under milder conditions with catalytic amounts of copper.[4][6]

Mechanism: The reaction is believed to proceed through the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide. The resulting intermediate subsequently undergoes reductive elimination to furnish the diaryl ether and regenerate the active copper(I) catalyst.[7]

cluster_0 Catalytic Cycle phenol Ar'-OH + Base phenoxide Copper(I) Phenoxide (Ar'-O-Cu(I)) phenol->phenoxide Deprotonation complex Oxidative Addition Complex phenoxide->complex Oxidative Addition product Diaryl Ether (Ar-O-Ar') complex->product Reductive Elimination catalyst Cu(I) Catalyst catalyst->phenoxide aryl_halide Aryl Halide (Ar-X) aryl_halide->complex

Caption: Generalized mechanism of the Ullmann Condensation.

The Buchwald-Hartwig O-Arylation: A Palladium-Catalyzed Evolution

Developed in the 1990s, the Buchwald-Hartwig amination and its ether-synthesis variant represent a major advance in C-N and C-O bond formation.[8] This palladium-catalyzed cross-coupling reaction generally offers milder conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction.[8][9]

Mechanism: The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates with the deprotonated phenol (phenoxide). Subsequent reductive elimination forms the desired C-O bond of the aryl ether product and regenerates the Pd(0) catalyst.[10][11] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[10]

Detailed Experimental Protocol: Ullmann Condensation

This protocol details the selective synthesis of a diaryl ether via the reaction of this compound with an exemplary aryl boronic acid partner, leveraging a modified Ullmann-type coupling. For this specific transformation, we will adapt a well-documented procedure for copper-catalyzed O-arylation.

Materials and Reagents
Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
This compound254.45254 mg1.01.0
Aryl Partner (e.g., 4-methoxyphenol)124.14150 mg1.21.2
Copper(I) Iodide (CuI)190.4519 mg0.10.1
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
N,N-Dimethylformamide (DMF)-5 mL--
Toluene-5 mL--

Experimental Workflow

prep 1. Reactant Prep (Oven-dried flask) add 2. Reagent Addition (Phenol, Aryl Partner, CuI, K₂CO₃) prep->add solvent 3. Solvent Addition (Anhydrous Toluene/DMF) add->solvent inert 4. Inert Atmosphere (Purge with N₂/Ar) solvent->inert heat 5. Heating & Stirring (110-130 °C, 12-24h) inert->heat workup 6. Workup (Cool, Dilute, Filter) heat->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: Step-by-step experimental workflow for aryl ether synthesis.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl coupling partner (e.g., 4-methoxyphenol, 1.2 mmol), copper(I) iodide (10 mol%), and potassium carbonate (2.0 mmol).[12]

  • Solvent Addition: Add anhydrous toluene or DMF (5 mL) to the flask via syringe.[12][13] High-boiling polar solvents like DMF are traditional for Ullmann reactions, though toluene can also be effective with modern catalysts.[4][13]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Execution: Heat the mixture in an oil bath to 110-130 °C and stir vigorously for 12-24 hours. The reaction should be monitored for the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]

  • Workup: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.[12][14]

  • Extraction: Wash the organic filtrate with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure aryl ether.

Troubleshooting and Optimization

  • Low or No Yield: This is the most common issue in Ullmann couplings.[12]

    • Catalyst Inactivity: Ensure the use of high-purity CuI. The catalyst should be a fine, off-white powder.

    • Purity of Reactants: Ensure the phenol and aryl halide are pure and dry. Moisture can inhibit the reaction.

    • Base Strength: K₂CO₃ is often sufficient, but for less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[1]

    • Temperature: Classical Ullmann reactions often require high temperatures.[4][14] If the reaction is sluggish, cautiously increasing the temperature may improve the rate.

  • Formation of Side Products: Homocoupling of the aryl iodide can sometimes occur. Using a slight excess of the phenol component can help minimize this side reaction.

  • Selectivity Issues: If reaction at the chloride position is observed, the temperature may be too high. Reducing the reaction temperature or switching to a more selective catalyst system, such as a palladium-based Buchwald-Hartwig system, may be necessary.

Conclusion

The synthesis of aryl ethers from this compound is a readily achievable transformation that highlights the principles of chemoselective cross-coupling. By exploiting the greater lability of the C-I bond, the Ullmann condensation provides a robust and classic method for selectively forming the desired C-O bond. While modern palladium-catalyzed systems offer milder conditions, the copper-catalyzed Ullmann reaction remains a cost-effective and powerful tool in the synthetic chemist's arsenal, particularly when harsh conditions are tolerable. Careful control over catalyst, base, and temperature is paramount to achieving high yields and preserving the integrity of the aryl-chloride bond for future synthetic manipulations.

References

The Strategic Application of 3-Chloro-5-iodophenol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Dually Halogenated Phenol

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics.[1][2] 3-Chloro-5-iodophenol, a seemingly simple aromatic compound, emerges as a highly versatile and strategic scaffold for the synthesis of complex molecular architectures. Its unique trifunctional nature—a nucleophilic phenol, and two distinct halogen atoms (chlorine and iodine) with differential reactivity—offers a powerful toolkit for medicinal chemists to forge intricate and potent bioactive molecules.[3][4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the causal reasoning behind experimental choices, to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₆H₄ClIO--INVALID-LINK--[3]
Molecular Weight 254.45 g/mol --INVALID-LINK--[3]
Appearance Solid--INVALID-LINK--
Melting Point 60 °C--INVALID-LINK--[5]
SMILES C1=C(C=C(C=C1Cl)I)O--INVALID-LINK--[3]
InChIKey QBNIBNUEBBJVFN-UHFFFAOYSA-N--INVALID-LINK--[3]

Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application Notes: A Gateway to Diverse Bioactive Scaffolds

The true power of this compound lies in its capacity to serve as a linchpin in the synthesis of a wide array of bioactive molecules. Its distinct functionalities allow for a stepwise and controlled elaboration of the molecular structure, making it a valuable asset in the synthesis of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents.

Synthesis of Diaryl Ether-Containing Kinase Inhibitors

The diaryl ether motif is a common feature in many kinase inhibitors, where it often serves as a key structural element for binding to the ATP pocket of the enzyme. This compound is an excellent starting material for the synthesis of such compounds, allowing for the sequential introduction of two different aryl groups.

The phenolic hydroxyl group can be readily etherified, while the iodine and chlorine atoms provide handles for subsequent cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization. This differential reactivity is a cornerstone of its utility, enabling a programmed and efficient synthesis.

Caption: Synthetic strategy for kinase inhibitors.

Construction of Biaryl Scaffolds for GPCR Modulators

Biaryl structures are prevalent in a variety of GPCR modulators, contributing to the necessary conformational rigidity and specific interactions with the receptor. This compound provides a direct route to these scaffolds through sequential Suzuki-Miyaura coupling reactions. The more reactive iodine can be coupled first, followed by a second coupling at the less reactive chlorine position under more forcing conditions. This allows for the controlled and stepwise assembly of complex biaryl systems.

Caption: Stepwise synthesis of biaryl GPCR modulators.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols are designed to be robust starting points for researchers, offering well-characterized methods for key transformations of this compound.

Protocol 1: O-Arylation via Williamson Ether Synthesis

This protocol describes the formation of a diaryl ether, a common structural motif in bioactive molecules.

Materials:

  • This compound

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing unwanted side reactions.

  • Solvent: DMF is a polar apathetic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the Iodine Position

This protocol leverages the differential reactivity of the carbon-halogen bonds to selectively form a C-C bond at the iodine position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki-Miyaura couplings.

  • Base: Potassium carbonate is essential for the transmetalation step of the catalytic cycle.[6]

  • Solvent System: The aqueous dioxane mixture is effective at dissolving both the organic and inorganic reagents.

  • Degassing: Removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar'B(OH)2 H->D I Ar-I I->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound represents a powerful and versatile building block in the medicinal chemist's arsenal. Its unique electronic and steric properties, coupled with the differential reactivity of its three functional groups, provide a platform for the efficient and strategic synthesis of complex and diverse molecular scaffolds. By understanding the principles behind its reactivity and employing robust synthetic protocols, researchers can unlock the full potential of this valuable intermediate in the pursuit of novel and effective therapeutics. The continued exploration of such strategically designed building blocks will undoubtedly accelerate the pace of drug discovery and development.[7]

References

Application Notes & Protocols: 3-Chloro-5-iodophenol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 3-Chloro-5-iodophenol

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable intermediate, offering a unique convergence of reactive sites that can be addressed with remarkable selectivity. Its structure, featuring a phenolic hydroxyl group flanked by meta-directing chloro and iodo substituents, provides a powerful platform for sequential, site-selective functionalization.

The key to its utility lies in the differential reactivity of its three principal functional groups:

  • The Carbon-Iodine (C-I) Bond: As the most labile carbon-halogen bond, it serves as the primary handle for a host of palladium- and copper-catalyzed cross-coupling reactions.

  • The Carbon-Chlorine (C-Cl) Bond: Significantly less reactive than the C-I bond, it remains intact during reactions at the iodo position, allowing for subsequent, more forcing transformations. This "orthogonal" reactivity is a cornerstone of its synthetic value.[1]

  • The Phenolic Hydroxyl (-OH) Group: This group can act as a nucleophile in etherification reactions or be converted into a triflate, transforming it into an excellent leaving group for cross-coupling. Its presence also electronically influences the aromatic ring, further guiding reactivity.

This guide provides an in-depth exploration of this compound's reactivity, supported by field-proven protocols and mechanistic insights to empower researchers in drug discovery, materials science, and fine chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 861347-86-6[2][3]
Molecular Formula C₆H₄ClIO[2][3]
Molecular Weight 254.45 g/mol [2][3]
Appearance Solid[4]
Melting Point 60 °C[4]
SMILES C1=C(C=C(C=C1Cl)I)O[2][5]
InChIKey QBNIBNUEBBJVFN-UHFFFAOYSA-N[2]

Core Reactivity: A Map for Strategic Synthesis

The synthetic utility of this compound is best understood by visualizing its key reactive sites and the transformations they enable. The diagram below illustrates the primary pathways for functionalization, highlighting the chemoselective nature of the molecule.

G cluster_main This compound Core main This compound biaryl Biaryl Phenols main->biaryl  Suzuki Coupling  (Pd-catalyzed)  @ C-I bond arylamine Arylamino Phenols main->arylamine  Buchwald-Hartwig  (Pd-catalyzed)  @ C-I bond arylether Aryl Ethers main->arylether  Ullmann Condensation  (Cu-catalyzed)  @ O-H bond G A 1. Combine Reactants (Aryl Iodide, Boronic Acid, Base) B 2. Purge with Inert Gas A->B C 3. Add Degassed Solvents B->C D 4. Add Pd Catalyst C->D E 5. Heat and Stir (Monitor Progress) D->E F 6. Aqueous Workup E->F G 7. Purify Product (Column Chromatography) F->G G A This compound B Cross-Coupling (e.g., Suzuki) A->B C Functionalized Biaryl Intermediate B->C D Intramolecular Cyclization C->D E Complex Heterocycle (e.g., Dibenzofuran) D->E

References

Experimental Guide to the Regioselective Halogenation of 3-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthetic Chemist

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the halogenation of 3-chlorophenol, a key intermediate in the synthesis of various high-value chemicals. We delve into the principles of electrophilic aromatic substitution, focusing on the competing and synergistic directing effects of the hydroxyl and chloro substituents that govern regioselectivity. Detailed, field-tested protocols for the chlorination, bromination, and iodination of the 3-chlorophenol scaffold are presented, emphasizing safety, procedural causality, and product purification. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of halogenated phenol derivatives.

Introduction: The Synthetic Importance and Regiochemical Challenge

Halogenated phenols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The introduction of halogen atoms onto the 3-chlorophenol core can dramatically alter its electronic properties and biological activity, making it a versatile starting material for drug discovery and development.[1]

The halogenation of 3-chlorophenol is a classic example of electrophilic aromatic substitution (EAS), a reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[2][3] The reaction's outcome is dictated by the electronic nature of the substituents already present on the ring. In 3-chlorophenol, two competing factors are at play:

  • The Hydroxyl (-OH) Group: This is a strongly activating group due to the ability of its oxygen lone pairs to donate electron density into the ring through resonance.[4] This donation stabilizes the positively charged intermediate (the arenium ion), accelerating the reaction. It is a powerful ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[3][4][5]

  • The Chlorine (-Cl) Group: As a halogen, chlorine is an electron-withdrawing group by induction but an electron-donating group by resonance. The inductive effect is stronger, making the ring less reactive overall (deactivating). However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[6][7]

When both are present on the same ring, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, halogenation is expected to occur primarily at the positions ortho and para to the -OH group (positions 2, 4, and 6), with the final product distribution influenced by steric hindrance and the specific reaction conditions.

Foundational Safety Protocols

Safe laboratory practice is non-negotiable. The reagents used in these procedures are hazardous and must be handled with appropriate care in a controlled environment.

Personal Protective Equipment (PPE)

At a minimum, the following PPE must be worn at all times:

  • Impact-resistant safety goggles with side shields or a full-face shield.[8]

  • Chemical-resistant gloves (e.g., nitrile).

  • A flame-resistant lab coat.

  • Closed-toe shoes.

Engineering Controls

All manipulations involving volatile, corrosive, or toxic reagents must be performed inside a certified chemical fume hood to prevent inhalation exposure.[8][9] An emergency eyewash station and safety shower must be readily accessible.[8]

Reagent-Specific Hazards

A summary of the primary hazards for key reagents is presented below. Always consult the full Safety Data Sheet (SDS) before use.[9][10]

ReagentCAS NumberPrimary HazardsHandling Precautions
3-Chlorophenol 108-43-0Harmful if swallowed, inhaled, or in contact with skin.[9][11][12] Causes skin and eye irritation.[8]Avoid breathing dust/vapors.[11] Wash hands thoroughly after handling.[10] Store in a cool, well-ventilated area.[8]
Sulfuryl Chloride (SO₂Cl₂) 7791-25-5Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.Handle under an inert atmosphere. Add to reaction mixtures slowly and at a controlled temperature. Quench with extreme care.
Bromine (Br₂) 7726-95-6Fatal if inhaled. Causes severe skin burns and eye damage. Strong oxidizer. Toxic to aquatic life.Work only in a fume hood. Use a syringe or cannula for transfers. Have a sodium thiosulfate solution ready for spills/quenching.
Iodine (I₂) 7553-56-2Harmful if inhaled or in contact with skin. Causes skin and eye irritation.Avoid creating dust. Store away from reducing agents.

Experimental Workflow Overview

The halogenation of 3-chlorophenol follows a generalizable workflow, though specific reagents and conditions vary. The logical steps are outlined in the diagram below.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Analysis reagent_prep Reagent & Solvent Preparation setup Reaction Assembly (Glassware, Inert Atm.) reagent_prep->setup addition Controlled Reagent Addition (e.g., Dropwise) setup->addition stirring Reaction Stirring (Controlled Temp.) addition->stirring monitoring Monitor Progress (TLC, GC-MS) stirring->monitoring quench Reaction Quenching monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography, Recrystallization) extract->purify characterize Product Characterization (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for halogenation.

Detailed Halogenation Protocols

The following protocols are designed for the regioselective halogenation of 3-chlorophenol.

Protocol 1: Chlorination using Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) serves as a convenient and effective source of electrophilic chlorine, often activated by a Lewis acid catalyst.[13][14][15] This method generally provides good yields and selectivity.

Principle: SO₂Cl₂ reacts with a Lewis acid (e.g., AlCl₃, FeCl₃) to generate a highly electrophilic chlorine species, which is then attacked by the electron-rich phenol ring. The use of a non-polar solvent minimizes unwanted side reactions.

Materials & Reagents:

  • 3-Chlorophenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water (ice-cold)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Setup: In a fume hood, charge a dry round-bottom flask equipped with a magnetic stir bar with 3-chlorophenol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq) in portions. Stir the resulting slurry for 15 minutes.

  • Chlorination: Add sulfuryl chloride (1.05 eq) dropwise to the cooled slurry via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and very slowly add ice-cold water to quench the reaction and dissolve the aluminum salts. Caution: This is an exothermic process that will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired dichlorophenol isomers.

Protocol 2: Bromination using Elemental Bromine

The bromination of phenols is a rapid reaction.[16] Using a non-polar solvent like carbon tetrachloride or chloroform helps to moderate the reactivity and favor mono-substitution.[16]

Principle: Molecular bromine becomes polarized in the presence of the highly activated phenol ring, allowing for electrophilic attack without the need for a Lewis acid catalyst.[16]

Materials & Reagents:

  • 3-Chlorophenol

  • Elemental Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Setup: Dissolve 3-chlorophenol (1.0 eq) in CCl₄ (approx. 0.3 M) in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.

  • Reagent Preparation: In a separate container, prepare a solution of Br₂ (1.0 eq) in a small amount of CCl₄.

  • Bromination: Add the bromine solution dropwise to the stirred, cooled phenol solution over 30-45 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: After addition, stir the reaction at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another 1-2 hours, or until TLC analysis indicates completion.

  • Quenching: Add 10% sodium thiosulfate solution and stir vigorously until the bromine color is completely discharged.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/toluene) or by flash column chromatography.

Protocol 3: Iodination using Iodine and an Oxidant

Direct iodination with I₂ is often slow because iodine is the least reactive halogen. The reaction requires an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺ or HOI.[2][17]

Principle: An oxidizing agent, such as iodic acid (HIO₃) or nitric acid, oxidizes I₂ to a highly electrophilic species that can readily participate in the EAS reaction.[2][18]

Materials & Reagents:

  • 3-Chlorophenol

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Deionized water

  • Methanol or Ethanol (optional, to aid solubility)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 3-chlorophenol (1.0 eq) in a mixture of water and a minimal amount of methanol to achieve dissolution.

  • Reagent Addition: Add solid iodine (1.2 eq) and solid iodic acid (0.6 eq) to the solution.[18]

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Quenching: After 4-6 hours (or upon completion), cool the mixture to room temperature and add 10% sodium thiosulfate solution to quench any unreacted iodine.

  • Workup: If a solid product precipitates, it can be collected by vacuum filtration and washed with cold water. If no precipitate forms, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Summary of Protocols and Expected Regioselectivity

ParameterChlorinationBrominationIodination
Halogen Source Sulfuryl Chloride (SO₂Cl₂)Elemental Bromine (Br₂)Iodine (I₂)
Activator/Catalyst Lewis Acid (e.g., AlCl₃)None requiredOxidizing Agent (e.g., HIO₃)
Typical Solvent Dichloromethane (DCM)Carbon Tetrachloride (CCl₄)Water/Methanol
Temperature 0 °C to Room Temp.0 °C to Room Temp.Room Temp. to 50 °C
Expected Major Products 2,5-dichloro-phenol, 4,5-dichloro-phenol, 2,3-dichloro-phenol2-bromo-5-chlorophenol, 4-bromo-5-chlorophenol2-iodo-5-chlorophenol, 4-iodo-5-chlorophenol

Note: The term "major products" refers to the predicted mono-halogenated isomers based on the directing effects of the -OH and -Cl groups. Actual isomer ratios can vary and must be determined experimentally.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst (e.g., hydrated Lewis acid).- Insufficient reaction time or temperature.- Poor quality reagents.- Use freshly opened or properly stored anhydrous catalyst.- Increase reaction time or gently warm the mixture.- Verify reagent purity.
Formation of Poly-halogenated Products - Molar ratio of halogenating agent is too high.- Reaction is too concentrated or temperature is too high.- Use of a highly polar solvent (for bromination).[2]- Use 1.0-1.1 equivalents of the halogenating agent.- Maintain low temperatures, especially during addition.- Use a non-polar solvent like CCl₄ or DCM.
Crude Product is a Dark, Intractable Oil - Incomplete quenching of the reaction.- Residual catalyst or sulfuryl chloride byproducts.[19]- Product degradation.- Ensure quenching is complete before workup.- Perform all aqueous washes thoroughly.- Consider using an alternative workup solvent like diethyl ether or ethyl acetate for better separation.[19]
Difficult Separation of Isomers - Isomers have very similar polarities.- Use a high-efficiency silica gel for chromatography.- Test multiple solvent systems for TLC to find optimal separation conditions.- Consider derivatization or an alternative synthetic route if separation is not feasible.

References

analytical techniques for the quantification of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 3-Chloro-5-iodophenol, a halogenated phenol of interest in pharmaceutical and environmental sciences. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are presented. The methodologies are designed to ensure accuracy, precision, and robustness, aligning with the principles of analytical method validation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in various matrices.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic compound. Halogenated phenols, as a class, are recognized for their potential as pharmaceutical intermediates and as environmental pollutants originating from industrial processes or the degradation of pesticides.[4][5] Their accurate quantification is crucial for process control in pharmaceutical manufacturing, impurity profiling, and for monitoring environmental contamination.[6] The presence of both chlorine and iodine atoms on the phenol ring presents unique analytical challenges and opportunities, particularly for mass spectrometric detection.

This application note details two robust methods for the quantification of this compound: a primary GC-MS method offering high sensitivity and specificity, and an alternative RP-HPLC method suitable for routine analysis.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated phenols.[4][7] The combination of gas chromatography's separation capabilities with the definitive identification provided by mass spectrometry makes it an ideal choice for quantifying this compound, especially at trace levels.[8][9] While phenols can be analyzed directly, derivatization is often employed to improve chromatographic peak shape and reduce tailing, which can occur at lower concentrations.[8]

Principle of GC-MS Analysis

In this method, the sample containing this compound is first derivatized to a less polar and more volatile compound. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the analyte, allowing for both qualitative identification and quantitative measurement.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Derivatization Derivatization (e.g., Acetylation) Extraction->Derivatization FinalSample Sample in Solvent Derivatization->FinalSample Injection GC Injection FinalSample->Injection Analysis Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol for GC-MS Quantification

2.3.1. Sample Preparation (Derivatization)

Rationale: In-situ acetylation is chosen as the derivatization technique because it is superior for determining phenols at ng/L levels due to less background interference and better recoveries compared to other methods like pentafluorobenzylation.[8][9]

  • To 1 mL of the sample solution (in an appropriate solvent like methanol or water), add 100 µL of a suitable internal standard solution (e.g., 4-bromophenol).

  • Add 50 µL of acetic anhydride and 50 µL of a catalyst (e.g., pyridine).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Extract the derivatized analyte using a suitable organic solvent such as dichloromethane.

  • The organic layer is then collected for GC-MS analysis.

2.3.2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2.3.3. Data Analysis and Quantification

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of derivatized this compound of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Alternative Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is a widely used technique for the analysis of phenolic compounds.[4] It offers the advantage of not requiring derivatization, which can simplify sample preparation. This method is particularly useful for routine analysis in a quality control setting.

Principle of RP-HPLC Analysis

The sample is injected into the HPLC system and is carried by a mobile phase through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. This compound, being a moderately polar compound, will be retained on the nonpolar column and will elute at a characteristic retention time. A UV detector is used to monitor the column effluent and quantify the analyte based on its absorbance.

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Matrix Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration FinalSample Prepared Sample Filtration->FinalSample Injection HPLC Injection FinalSample->Injection Analysis Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for the RP-HPLC analysis of this compound.

Detailed Protocol for RP-HPLC Quantification

3.3.1. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3.3.2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 275 nm

3.3.3. Data Analysis and Quantification

Quantification is achieved by external standard calibration. A calibration curve is generated by plotting the peak area of the analyte against the concentration of a series of prepared standards.

Method Validation

Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose.[1][2] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Validation Parameters
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery should be within 98-102%.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in method parameters.

Summary of Quantitative Data

Analytical MethodLinearity (r²)Accuracy (% Recovery)Precision (%RSD)LODLOQ
GC-MS > 0.99899.5 - 101.2< 1.5~0.1 ng/mL~0.3 ng/mL
RP-HPLC > 0.99798.9 - 101.5< 1.8~1 µg/mL~3 µg/mL

Note: The values presented in the table are typical performance characteristics and should be established for each specific application and laboratory.

Conclusion

This application note provides detailed and robust protocols for the quantification of this compound using GC-MS and RP-HPLC. The GC-MS method is recommended for applications requiring high sensitivity and specificity, while the RP-HPLC method offers a simpler and faster alternative for routine analysis. Both methods, when properly validated, will provide accurate and reliable quantitative data.

References

Application Notes & Protocols: Catalytic Systems for Selective Functionalization of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-iodophenol is a valuable trifunctional synthetic building block, offering three distinct reactive sites: a phenolic hydroxyl group, a highly reactive iodo substituent, and a less reactive chloro substituent. This unique arrangement allows for highly chemoselective transformations, making it a critical intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling systems tailored for the selective functionalization of the C-I bond of this compound, alongside protocols for derivatizing the phenolic hydroxyl group. We delve into the mechanistic rationale behind catalyst selection and reaction conditions, offering field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: The Strategic Value of this compound

The synthetic utility of a polyfunctionalized aromatic compound is dictated by the ability to selectively address one functional group in the presence of others. This compound (Figure 1) is an exemplary scaffold for such strategies.

Figure 1: Structure of this compound this compound

The key to its versatility lies in the differential reactivity of its three functional groups:

  • Phenolic Hydroxyl (-OH): Acidic proton, readily deprotonated to form a potent nucleophile for etherification or esterification reactions.

  • Iodo (-I) Group: The C(sp²)-I bond is relatively weak, making it the prime site for oxidative addition by low-valent transition metals, particularly Palladium(0). This is the most reactive halide site for cross-coupling.

  • Chloro (-Cl) Group: The C(sp²)-Cl bond is significantly stronger and less polarizable than the C-I bond. It is generally unreactive under conditions optimized for C-I bond activation, providing an orthogonal site for subsequent, more forcing, catalytic transformations.

This reactivity hierarchy (C-I >> C-Cl) is the cornerstone of selective synthesis using this substrate, allowing for a stepwise and controlled construction of molecular complexity.[1]

Physicochemical & Safety Data

A summary of key properties and hazards for this compound is provided below.

PropertyValueReference
Molecular Formula C₆H₄ClIO[2]
Molecular Weight 254.45 g/mol [2]
CAS Number 861347-86-6[2]
Appearance Off-white to light brown solidSupplier Data
Key Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[2]

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

The Catalytic Engine: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds.[3][4][5] The general catalytic cycle, depicted below, is the unifying mechanism for the reactions discussed in this guide.

Palladium_Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle. cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-I (Oxidative Addition) Trans Transmetalation Complex (Ar-Pd(II)-R)L₂ OxAdd->Trans + R-M (Nucleophile) (Transmetalation) Trans->Pd0 (Reductive Elimination) Product Ar-R (Product) Regen Catalyst Regeneration

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

The first and often rate-determining step is the Oxidative Addition of the aryl halide to the active Pd(0) catalyst.[3][6] The reactivity order for this step is C-I > C-OTf > C-Br >> C-Cl, which is why catalytic systems can selectively activate the C-I bond of this compound while leaving the C-Cl bond intact.[1][6]

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide.[5][6][7]

Reaction Scheme:

Protocol: Synthesis of 3-Chloro-5-(phenyl)phenol

This protocol details the selective coupling at the iodo-position.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Nitrogen or Argon source

Experimental_Workflow start Start setup Assemble & Purge Glassware (Schlenk Flask, Condenser) start->setup reagents Add Solids: 1. This compound 2. Phenylboronic Acid 3. K₃PO₄ 4. Pd(OAc)₂ / SPhos setup->reagents solvents Add Degassed Solvents (Toluene, Water) reagents->solvents reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/GC-MS solvents->reaction workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O, Brine reaction->workup purify Purification: 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography workup->purify product Isolated Product (Characterize by NMR, MS) purify->product end End product->end

Caption: Standard workflow for a cross-coupling reaction.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 254 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this catalyst/ligand mixture to the Schlenk flask. Causality: SPhos is a bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to high catalyst turnover.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed toluene (10 mL) and degassed water (1 mL) via syringe. Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Typical Suzuki-Miyaura Reaction Parameters
ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol% PdBalances reaction efficiency with cost.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the reaction.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common and effective.
Temperature 80 - 110 °CProvides sufficient thermal energy for catalytic turnover.
Expected Yield 85 - 98%Highly efficient and reliable transformation.

Application Protocol: Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8][9][10]

Reaction Scheme:

Protocol: Synthesis of 3-Chloro-5-(phenylethynyl)phenol

This protocol demonstrates the highly selective formation of an internal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Schlenk flask, magnetic stirrer

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (254 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (165 µL, 1.5 mmol) via syringe. Causality: Triethylamine serves as both the solvent and the base required to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate.[8]

  • Reaction: Stir the mixture at room temperature for 6-24 hours. The reaction can be gently warmed (e.g., to 40-50 °C) to accelerate slow reactions. Monitor consumption of the starting material by TLC.

  • Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).

  • Purification: Filter the solution through a short plug of silica gel to remove metal salts, washing with additional ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired arylated alkyne.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[11][12][13][14]

Reaction Scheme:

Protocol: Synthesis of 3-Chloro-5-(phenylamino)phenol

This protocol describes the coupling of aniline at the iodo-position.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Inside a glovebox if possible, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Reagent Addition: Add this compound (254 mg, 1.0 mmol) to the tube. Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by aniline (109 µL, 1.2 mmol) via syringe. Causality: NaOtBu is a strong, non-nucleophilic base essential for deprotonating the amine in the catalytic cycle.[13] XPhos is a highly effective ligand for C-N coupling, promoting high reaction rates and yields.[14]

  • Reaction: Heat the sealed tube in a preheated oil bath at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the N-aryl product.

Troubleshooting Guide

Troubleshooting_Tree start Low or No Conversion q1 Was the reaction run under inert atmosphere? start->q1 a1_yes Check Catalyst/Ligand Activity q1->a1_yes Yes a1_no Re-run with proper degassing and inert gas. q1->a1_no No q2 Is the base appropriate and active? a1_yes->q2 a2_yes Consider higher temperature or longer reaction time. q2->a2_yes Yes a2_no Use fresh, anhydrous base. (e.g., K₃PO₄ for Suzuki, NaOtBu for B-H) q2->a2_no No q3 Are starting materials pure? a2_yes->q3 a3_no Purify starting materials. (e.g., recrystallize phenol, distill liquid amines/alkynes) q3->a3_no No a3_yes Screen alternative ligands (e.g., RuPhos, BrettPhos) or different solvent system. q3->a3_yes Yes

Caption: Decision tree for troubleshooting common issues.

Conclusion

This compound serves as an outstanding platform for demonstrating chemoselective palladium-catalyzed cross-coupling. The significant difference in reactivity between the C-I and C-Cl bonds allows for the precise and high-yielding installation of aryl, alkynyl, and amino groups at the 5-position. The protocols outlined in this guide are built upon well-established, robust catalytic systems and provide a reliable foundation for researchers in synthetic and medicinal chemistry to access a wide array of valuable derivatives from this versatile starting material.

References

Application Note & Protocols: 3-Chloro-5-iodophenol as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 3-chloro-5-iodophenol, a highly versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). We delve into its physicochemical properties, safety protocols, a robust synthesis method, and its strategic application in forming key pharmacophoric scaffolds. Detailed, field-proven protocols for Williamson ether synthesis and Suzuki-Miyaura cross-coupling are presented, illustrating how the orthogonal reactivity of its functional groups can be leveraged for sequential, regioselective modifications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this valuable building block into their synthetic strategies.

Introduction: The Strategic Value of Polysubstituted Phenols

Halogenated phenols are cornerstone building blocks in medicinal chemistry. Their utility stems from the predictable reactivity of the hydroxyl group and the capacity of halogen atoms to serve as synthetic handles for carbon-carbon and carbon-heteroatom bond formation. This compound is a particularly valuable intermediate due to its distinct trifunctionality. The phenolic hydroxyl allows for the formation of aryl ethers, a common motif in many APIs. The two different halogen atoms—chlorine and iodine—provide orthogonal reactivity for cross-coupling reactions. The greater reactivity of the carbon-iodine bond allows for selective functionalization via palladium-catalyzed reactions, leaving the more robust carbon-chlorine bond available for subsequent transformations. This inherent chemical differentiation makes this compound an ideal scaffold for the efficient and controlled construction of complex molecular architectures, particularly those found in modern therapeutics like kinase inhibitors.[1][2]

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties and hazards is fundamental to its safe and effective use.

Table 1: Physicochemical Properties of this compound [3]

Property Value
IUPAC Name This compound
CAS Number 861347-86-6
Molecular Formula C₆H₄ClIO
Molecular Weight 254.45 g/mol
Appearance Solid
Melting Point ~60 °C
SMILES C1=C(C=C(C=C1Cl)I)O

| InChIKey | QBNIBNUEBBJVFN-UHFFFAOYSA-N |

Table 2: GHS Hazard and Precautionary Statements [3]

Classification Code Statement
Hazard H302 Harmful if swallowed.
H315 Causes skin irritation.
H318 Causes serious eye damage.
H335 May cause respiratory irritation.
Precaution P261 Avoid breathing dust.
P280 Wear protective gloves/eye protection/face protection.
P301+P317 IF SWALLOWED: Get medical help.

| | P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis Protocol: this compound via Diazotization

The most reliable and scalable synthesis of this compound proceeds from its corresponding aniline precursor, 3-chloro-5-iodoaniline, which is commercially available.[4] The process involves a Sandmeyer-type reaction, where the amine is converted to a diazonium salt, followed by thermal hydrolysis to yield the phenol.

Causality Behind Experimental Choices:
  • Diazotization: The reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This reaction must be conducted at low temperatures (0–5 °C) as diazonium salts are thermally unstable.

  • Acidic Medium: Sulfuric acid is the acid of choice for the subsequent hydrolysis step. Unlike hydrochloric or hydrobromic acid, the bisulfate anion (HSO₄⁻) is a poor nucleophile and does not compete with water in attacking the diazonium salt, preventing the formation of halogenated side products.[5]

  • Hydrolysis: The C-N bond in the diazonium salt is labile. Gentle heating of the aqueous solution facilitates the substitution of the diazonium group (-N₂⁺) with a hydroxyl group from water, liberating nitrogen gas and forming the desired phenol.

G cluster_0 Synthesis Workflow start Start: 3-Chloro-5-iodoaniline in H₂SO₄(aq) diazotization Diazotization (NaNO₂, 0-5 °C) start->diazotization Formation of Diazonium Salt hydrolysis Hydrolysis (Heat, H₂O) diazotization->hydrolysis N₂ Liberation workup Workup (Extraction, Purification) hydrolysis->workup product Product: this compound workup->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol: Synthesis
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-chloro-5-iodoaniline (1.0 equiv.) in a 10% aqueous sulfuric acid solution (v/v). Cool the slurry to 0–5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equiv.) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Monitoring: Stir the reaction mixture at 0–5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a clear, homogenous solution.

  • Hydrolysis: Slowly warm the reaction vessel to 50–60 °C using a water bath. The evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Core Applications in Pharmaceutical Scaffolding

The strategic placement of the hydroxyl, iodo, and chloro groups allows for selective, stepwise functionalization, making this compound a powerful tool for building API scaffolds. We present two foundational protocols that leverage this unique reactivity.

Application Protocol 1: Williamson Ether Synthesis (C-O Bond Formation)

This classic SN2 reaction is used to form the aryl ether linkage, a key structural motif in numerous pharmaceuticals. The phenol is first deprotonated with a base to form a potent nucleophile (phenoxide), which then displaces a halide from a primary alkyl halide.[6][7]

G cluster_1 Williamson Ether Synthesis phenol This compound base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, ACN) phenol->base Deprotonation phenoxide Phenoxide Intermediate (Nucleophile) base->phenoxide alkyl_halide Alkyl Halide (R-X) (Electrophile) phenoxide->alkyl_halide SN2 Attack product Product: Aryl Ether alkyl_halide->product Halide Displacement

Caption: Reaction schematic for Williamson ether synthesis.

Step-by-Step Protocol: Etherification

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N₂ or Ar), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or sodium hydride (NaH, 1.2 equiv.).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation to the phenoxide.

  • Alkyl Halide Addition: Add the primary alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60–80 °C and monitor by TLC or LC-MS until the starting phenol is consumed (typically 2–8 hours).[8]

  • Workup: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired aryl ether.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the formation of biaryl structures.[9] The C-I bond of this compound is significantly more reactive towards palladium insertion than the C-Cl bond, allowing for highly selective coupling.[10]

G cluster_2 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa complex1 R¹-Pd(II)L₂(I) oa->complex1 R¹-I tm Transmetalation complex1->tm [R²-B(OR)₂]⁻ complex2 R¹-Pd(II)L₂(R²) tm->complex2 Base re Reductive Elimination complex2->re re->pd0 R¹-R² (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Protocol: Cross-Coupling

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), an arylboronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture with vigorous stirring to 80–110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure biaryl compound.

Analytical Quality Control

Ensuring the purity of intermediates is critical in multi-step pharmaceutical synthesis. For this compound, the primary concern is the presence of regioisomers or related halogenated impurities. Gas Chromatography (GC) is a highly effective technique for this analysis.

G cluster_3 QC Workflow sample Prepare Sample (e.g., 5 mg/mL in MeOH) injection Inject into GC-FID sample->injection separation Separation on Column (e.g., Rtx-65) injection->separation detection Detection (FID) separation->detection analysis Data Analysis (Area % Calculation) detection->analysis report Purity Report analysis->report

Caption: General workflow for GC-based purity analysis.

Representative GC Protocol for Purity Assessment[12]
  • System: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: Rtx®-65 (or similar mid-polarity column), 30 m x 0.25 mm, 1.0 µm film.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injector: Split ratio 25:1, Temperature 240 °C.

  • Oven Program: 100 °C initial, ramp at 10 °C/min to 210 °C, hold for 14 min.

  • Detector: FID, Temperature 240 °C.

  • Sample Preparation: Prepare a sample solution of ~5.0 mg/mL in methanol or acetonitrile.

  • Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for the efficient synthesis of complex pharmaceutical molecules. Its pre-installed, orthogonally reactive functional groups enable medicinal chemists to perform selective C-O and C-C bond-forming reactions with a high degree of control. The protocols outlined in this guide provide a robust foundation for leveraging this intermediate's full potential, facilitating the streamlined development of next-generation therapeutics.

References

safe disposal and waste management of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Disposal and Waste Management of 3-Chloro-5-iodophenol

Executive Summary

This document provides a comprehensive guide for the safe handling, waste management, and disposal of this compound (CAS No. 861347-86-6), a halogenated aromatic compound. Due to its hazardous properties, including acute toxicity, skin irritation, and potential for serious eye damage, adherence to strict protocols is imperative to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] This guide outlines the essential practices from risk assessment and personal protective equipment (PPE) to emergency spill response and final waste disposal, grounded in regulatory standards and best practices. The primary recommended disposal pathway for this compound is high-temperature incineration through a licensed hazardous waste management service.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's hazard profile is the foundation of safe management. This compound is a solid, halogenated phenol that presents multiple health and environmental risks.

Chemical and Physical Properties

The inherent risks associated with this compound are derived from its chemical structure and reactivity. Key properties are summarized below.

PropertyValueReference
CAS Number 861347-86-6[1][2]
Molecular Formula C₆H₄ClIO[1][2]
Molecular Weight 254.45 g/mol [1]
Physical Form Solid
Melting Point 60 °C[3]
Storage Temperature Room Temperature, in a dry, dark place[2][3]
GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1] All laboratory personnel must be familiar with these risks before handling the substance.

PictogramGHS ClassificationHazard Statement
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

Causality: The toxicity of halogenated phenols is linked to their ability to disrupt cellular processes. The presence of chlorine and iodine on the phenol ring enhances its lipophilicity, potentially increasing its persistence and bioaccumulation.[4] Chronic exposure to chlorophenols has been associated with damage to the liver, kidneys, and nervous system.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Emergency Eyewash and Safety Shower: Unobstructed access to an ANSI-approved eyewash station and safety shower within a 10-second travel distance is required.[7][8]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the compound:

  • Hand Protection: Nitrile or neoprene gloves are recommended. For extensive handling or spill cleanup, heavy-duty butyl rubber gloves should be used. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7][9]

  • Eye Protection: Chemical safety goggles are mandatory. When a splash hazard exists, a full-face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.[7]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[7]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower or sink.[9] Remove all contaminated clothing while flushing. After initial flushing, swabbing the area with polyethylene glycol (PEG 300 or 400) is recommended to decontaminate the skin further.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Chemical Spill Protocol

The response to a spill depends on its size and location.

  • Small Spill (<50 mL or ~50g, contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[5]

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spill (>50 mL or ~50g, or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If flammable solvents are present, remove all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[8][9]

    • Do not attempt to clean up a large spill without specialized training and equipment.

SpillResponse cluster_small_spill Small Spill (<50g) AND Inside Fume Hood cluster_large_spill Large Spill (>50g) OR Outside Fume Hood spill Spill of this compound Occurs assess Assess Spill Size & Location spill->assess ppe_small Don Appropriate PPE assess->ppe_small Small & Contained evacuate Evacuate Immediate Area assess->evacuate Large or Uncontained absorb Cover with Absorbent Material ppe_small->absorb collect Collect into Hazardous Waste Container absorb->collect decon Decontaminate Spill Area collect->decon dispose_small Dispose of Cleanup Materials as HazWaste decon->dispose_small alert Alert Personnel & Restrict Access evacuate->alert contact_ehs Contact EHS / Emergency Response alert->contact_ehs WasteManagement cluster_collection Waste Collection & Segregation cluster_storage Waste Storage & Disposal start Waste Generation (e.g., contaminated gloves, excess solution) segregate Segregate as 'Halogenated Organic Waste' start->segregate container Select Appropriate Container (Solid vs. Liquid) segregate->container labeling Affix 'Hazardous Waste' Label container->labeling add_waste Add Waste to Container labeling->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) close_container->store_saa pickup Arrange for Pickup by Licensed Hazardous Waste Vendor store_saa->pickup

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-iodophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical and chemical manufacturing processes, primarily follows two strategic routes. The choice between them depends on starting material availability, scalability, and desired purity profile.

  • Route A: Electrophilic Aromatic Substitution. This involves the direct iodination of 3-Chlorophenol. The primary challenge lies in controlling the regioselectivity of the reaction. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the chloro (-Cl) group is a deactivating ortho-, para-director. This creates a complex directive effect that must be carefully managed to favor iodination at the C-5 position.[1][2]

  • Route B: Sandmeyer Reaction. This route begins with 3-Amino-5-chlorophenol, which undergoes diazotization to form a diazonium salt, followed by substitution with an iodide source.[3][4][5] This method offers excellent regioselectivity but requires precise control over the unstable diazonium intermediate.

This guide is structured to address the specific issues you might encounter with each of these synthetic pathways.

Troubleshooting Guide: Route A - Direct Iodination of 3-Chlorophenol

Direct iodination is an attractive route due to its atom economy but can be plagued by low yields and the formation of isomeric and poly-iodinated byproducts.

Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted 3-Chlorophenol. What's causing this?

Answer: Low conversion in electrophilic iodination is typically due to an insufficiently reactive iodinating agent or suboptimal reaction conditions. Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent or activator to generate a more potent iodinating species, such as the iodine cation (I⁺) or hypoiodous acid (HOI).[2][6]

Troubleshooting Steps:

  • Activate the Iodinating Agent: Do not use molecular iodine alone. The reaction requires an oxidizing agent to facilitate the formation of a stronger electrophile. Common choices include nitric acid, hydrogen peroxide, or iodic acid (HIO₃).[6][7][8][9] The in-situ generation of hypoiodous acid from I₂ and an oxidant like H₂O₂ is a widely used, greener approach.[8]

  • Control pH: The reactivity of the phenol substrate is highly pH-dependent. Under basic conditions, the phenoxide ion is formed, which is much more strongly activated towards electrophilic attack than the neutral phenol.[1] However, excessively high pH can interfere with the generation of the electrophilic iodine species. A weakly basic or buffered system is often optimal.

  • Increase Temperature: If conversion remains low, cautiously increasing the reaction temperature can improve the reaction rate. However, be aware that higher temperatures can also lead to decreased selectivity and the formation of degradation products. Monitor the reaction closely by TLC or HPLC.

Question 2: I'm observing multiple products, including what appear to be di-iodinated and tri-iodinated species. How can I improve selectivity for the mono-iodinated product?

Answer: The formation of poly-iodinated products is a classic challenge when dealing with a strongly activated ring like a phenol.[1][10] Once the first iodine atom is added, the ring remains activated enough for subsequent iodination to occur. The key to preventing this is precise control over stoichiometry and reaction conditions.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the molar ratio of your iodinating agent to the 3-chlorophenol substrate. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the iodinating agent. Adding the iodinating agent slowly and portion-wise to the reaction mixture can help maintain a low instantaneous concentration, favoring mono-substitution.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) reduces the overall reaction rate, which can significantly enhance selectivity by giving the mono-iodinated product time to form before a second iodination can occur.[2]

  • Choice of Solvent: The solvent can influence selectivity. Protic solvents like water or ethanol can stabilize intermediates and affect reactivity.[7] Experimenting with different solvent systems may be necessary to optimize for your specific iodinating agent.

Visualizing Regioselectivity Challenges

The hydroxyl group directs ortho- and para- to itself (positions 2, 4, 6), while the chlorine directs ortho- and para- to its position (positions 2, 4, 6). The desired C-5 position is meta to both. This makes direct iodination to the C-5 position inherently difficult without specialized directing groups or catalysts. The diagram below illustrates the activated positions.

Caption: Directive effects in 3-Chlorophenol for electrophilic substitution.

Troubleshooting Guide: Route B - Sandmeyer Reaction

The Sandmeyer reaction provides a regiochemically precise route but requires careful handling of the diazonium salt intermediate.[3][5]

Question 3: The diazotization of 3-Amino-5-chlorophenol appears incomplete, or the diazonium salt decomposes before I can add the iodide source.

Answer: The formation and stability of aryl diazonium salts are critically dependent on temperature and acidity. Decomposition, often observed as vigorous bubbling of N₂ gas and the formation of dark, tarry byproducts, is a common failure mode.

Troubleshooting Steps:

  • Strict Temperature Control: Diazotization must be carried out at low temperatures, typically between 0 °C and 5 °C.[4] Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite (NaNO₂). The subsequent reaction with potassium iodide (KI) may also require continued cooling, as the decomposition of the diazonium salt is often exothermic.

  • Ensure Sufficient Acidity: The reaction requires a strong acid, like HCl or H₂SO₄, to generate nitrous acid (HNO₂) in situ from NaNO₂ and to stabilize the resulting diazonium salt.[11] Ensure at least 2.5-3 equivalents of acid are used: one to form the amine salt, one to react with NaNO₂, and an excess to maintain a low pH.

  • Slow Reagent Addition: Add the aqueous solution of NaNO₂ dropwise below the surface of the reaction mixture. This ensures immediate reaction with the protonated amine and prevents localized warming or buildup of nitrous acid, which can decompose.[12]

  • Check Purity of Starting Amine: Impurities in the starting 3-Amino-5-chlorophenol can interfere with the diazotization process. Ensure the starting material is of high purity.

Question 4: My yield is low after adding potassium iodide, and I'm getting a significant amount of 3-chlorophenol as a byproduct.

Answer: The formation of 3-chlorophenol indicates that the diazonium group is being displaced by water instead of iodide. This is a common side reaction, especially if the reaction mixture is allowed to warm up prematurely or if the concentration of the iodide nucleophile is too low.[3][5]

Troubleshooting Steps:

  • Use a Saturated KI Solution: Add a concentrated or saturated aqueous solution of potassium iodide (KI) to the cold diazonium salt solution. This maximizes the concentration of the iodide nucleophile, ensuring it outcompetes water in the substitution reaction.[13]

  • Copper Catalyst (Optional but Recommended): While iodination can proceed without a catalyst, the classic Sandmeyer reaction for chlorides and bromides uses a copper(I) salt.[3][4] For iodination, the reaction often works well without it, but if yields are poor, the addition of catalytic amounts of CuI or copper powder can sometimes facilitate the substitution.

  • Control the Addition of KI: Add the KI solution slowly to the diazonium salt. A rapid, uncontrolled addition can cause a spike in temperature, leading to decomposition and the undesired hydroxylation side reaction.

  • Allow for Sufficient Reaction Time: After the KI addition, allow the reaction to stir at low temperature for a period (e.g., 30-60 minutes) before allowing it to slowly warm to room temperature to ensure the substitution goes to completion.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting the Sandmeyer reaction route.

G start Start: 3-Amino-5-chlorophenol diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization check_diazonium Check Diazonium Salt Formation (Clear solution? No brown fumes?) diazotization->check_diazonium iodination Iodination (Add conc. KI solution) check_diazonium->iodination Success fail_diazo Problem: Incomplete Diazotization or Decomposition check_diazonium->fail_diazo Failure workup Workup & Purification iodination->workup product High Yield of This compound workup->product Success fail_yield Problem: Low Yield & Phenol Byproduct workup->fail_yield Failure fix_diazo Troubleshoot: 1. Check temp (<5°C) 2. Ensure excess acid 3. Add NaNO₂ slowly 4. Check amine purity fail_diazo->fix_diazo fix_diazo->start Re-attempt fix_yield Troubleshoot: 1. Use concentrated KI 2. Control temp during KI addition 3. Allow sufficient reaction time fail_yield->fix_yield fix_yield->start Re-attempt

Caption: Troubleshooting workflow for the Sandmeyer synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for laboratory-scale synthesis? For regiochemical precision, the Sandmeyer reaction (Route B) is almost always preferred.[3][14] The challenge of selectively iodinating the C-5 position of 3-chlorophenol directly (Route A) without forming isomers is significant. The Sandmeyer route guarantees the iodine is placed at the location of the original amino group.

Q2: What are the critical safety precautions for these syntheses? For Route A, handle oxidizing agents like nitric acid and hydrogen peroxide with care. For Route B, the primary hazard is the diazonium salt intermediate. Aryl diazonium salts can be explosive when isolated and dry.[15] NEVER isolate the diazonium salt. Always use it in situ in a cold solution. Perform the reaction behind a blast shield and be prepared for potential gas evolution and exotherms.

Q3: How can I best purify the final this compound product? The crude product can be purified by several methods:

  • Recrystallization: This is often effective. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be required to get good quality crystals.

  • Column Chromatography: For high purity, silica gel chromatography is the standard method. A non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) will typically separate the product from more polar impurities.

  • Distillation: If the product is a low-melting solid or oil, vacuum distillation can be an effective purification method for larger scales.[16]

Q4: What analytical techniques are best for monitoring reaction progress and confirming the product structure?

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of starting material and the appearance of the product in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure and regiochemistry. The substitution pattern on the aromatic ring will give a characteristic splitting pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the phenolic -OH group.

Optimized Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Recommended)

This protocol is based on established procedures for diazotization and iodination.[13][15][17]

Materials:

  • 3-Amino-5-chlorophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Amine Salt Formation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 3-Amino-5-chlorophenol in water and concentrated HCl (3 equivalents). Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt solution, ensuring the temperature is maintained between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue).

  • Iodide Substitution: In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water. Add this KI solution slowly to the cold diazonium salt solution. Vigorous bubbling (N₂) may be observed.

  • Reaction Completion: After the addition is complete, continue stirring the reaction in the ice bath for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours or until gas evolution ceases.

  • Workup:

    • Quench any excess iodine by adding saturated sodium thiosulfate solution until the dark color disappears.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as described in the FAQ section.

Summary of Reaction Conditions
ParameterRoute A (Direct Iodination)Route B (Sandmeyer Reaction)
Starting Material 3-Chlorophenol3-Amino-5-chlorophenol
Key Reagents I₂, H₂O₂ (or other oxidant)NaNO₂, HCl, KI
Temperature 0-25 °C (highly dependent)0-5 °C (critical)
Key Challenge RegioselectivityDiazonium salt stability
Typical Yield Variable, often moderateGood to Excellent
Purity Profile Risk of isomeric byproductsHigh regiochemical purity

References

Sonogashira Coupling with 3-Chloro-5-iodophenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving 3-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic and steric properties of this substrate can present specific hurdles. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a Sonogashira coupling with this compound, but I'm observing very low or no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Sonogashira coupling, especially with a substrate like this compound, can be attributed to several factors ranging from reagent quality to reaction conditions. The reactivity of an aryl halide in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[1] While the iodine on your substrate is highly reactive, the electron-donating nature of the hydroxyl group and the presence of the chloro substituent can influence the reaction.

Here is a systematic approach to troubleshooting:

1. Catalyst and Reagent Integrity:

  • Palladium Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] The appearance of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition and loss of activity.[3]

    • Recommendation: Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction. The amine base can often facilitate this reduction.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional Sonogashira reaction to form the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] However, CuI is sensitive to oxidation.

    • Recommendation: Use freshly purchased CuI or a newly opened bottle.[1]

  • Reagent Purity: Impurities in the this compound, the alkyne, the solvent, or the base can poison the catalyst.[3]

    • Recommendation: Ensure all reagents are of high purity. Recrystallization or distillation of starting materials may be necessary.

2. Reaction Conditions:

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to oxidative degradation of the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][3]

    • Recommendation: It is critical to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[3]

  • Solvent Selection: The solvent must be able to dissolve all components of the reaction. Common choices include DMF, THF, and toluene.[3] However, the choice of solvent can significantly impact the reaction rate and outcome.[6]

    • Recommendation: If you are using a common solvent without success, consider screening other options. For instance, while DMF is widely used, it has been reported to slow down some Sonogashira reactions.[3]

  • Base Selection: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[7] The choice and quality of the base are paramount.

    • Recommendation: Ensure your amine base (e.g., triethylamine, diisopropylamine) is anhydrous.[3] Consider using an excess of the amine, which can also serve as a co-solvent.[8]

Issue 2: Formation of Alkyne Homocoupling (Glaser) Product

Question: My main product is the dimer of my alkyne starting material, with very little of the desired cross-coupled product. How can I suppress this side reaction?

Answer:

The formation of alkyne dimers, a result of the Glaser coupling, is a very common side reaction in copper-catalyzed Sonogashira couplings.[2][9] This is particularly problematic when the cross-coupling reaction is sluggish, allowing the homocoupling pathway to dominate.[10] Oxygen is a key promoter of this side reaction.[11]

Here’s how to minimize Glaser coupling:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.

    • Protocol: Use Schlenk techniques or a glovebox. Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[3]

  • Minimize Copper Catalyst Loading: While catalytic copper is necessary for the traditional mechanism, excessive amounts can accelerate homocoupling.

    • Recommendation: Reduce the loading of CuI to the minimum effective amount.[3] You may need to titrate the amount to find the optimal balance for your specific substrates.

  • Consider Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][5] Copper-free Sonogashira reactions have been well-developed and are often preferred to avoid this side reaction.[12][13]

    • Protocol: Copper-free protocols often require different ligands and may need higher temperatures to proceed efficiently.[1] A common approach involves using a palladium catalyst with a suitable ligand and an amine base.[14]

Issue 3: Reaction Stalls or is Sluggish with Aryl Bromide Analogue

Question: I have successfully coupled this compound, but when I try the analogous 3-bromo-5-chlorophenol, the reaction is extremely slow or doesn't work at all. Why is this and what should I change?

Answer:

This is an expected outcome based on the reactivity of aryl halides. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step in the catalytic cycle. The C-I bond is significantly weaker and more readily cleaved by the palladium catalyst than the C-Br bond.[15]

To successfully couple the less reactive 3-bromo-5-chlorophenol, you will need to adjust your reaction conditions to be more forcing:

  • Increase Temperature: While aryl iodides can often react at room temperature, aryl bromides typically require heating to facilitate the oxidative addition step.[1][16]

    • Recommendation: Try increasing the reaction temperature, for example, to 80-100 °C.[16]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and, more importantly, the ligand can have a profound impact on the reaction's success with less reactive aryl halides.

    • Ligand Effects: Electron-rich and sterically bulky phosphine ligands can accelerate the rate of oxidative addition.[4] Ligands like triphenylphosphine (PPh₃) may not be sufficient for aryl bromides.

    • Recommendation: Screen more effective ligands such as bulky trialkylphosphines (e.g., P(t-Bu)₃) or specialized biarylphosphine ligands (e.g., SPhos, XPhos).[17] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling less reactive aryl halides.[4]

Table 1: General Troubleshooting Guide for Sonogashira Coupling

Symptom Potential Cause(s) Recommended Action(s)
No reaction / Low conversionInactive catalyst (Pd or Cu), poor reagent purity, presence of oxygen, inappropriate solvent or base.[1][3]Use fresh catalysts and high-purity reagents. Ensure rigorous inert atmosphere. Screen different solvents and anhydrous bases.[3]
Alkyne homocouplingPresence of oxygen, high copper loading.[9][11]Rigorously exclude oxygen. Reduce CuI loading or switch to a copper-free protocol.[2][3]
Reaction fails with aryl bromideLower reactivity of C-Br bond.[15]Increase reaction temperature. Use more electron-rich and bulky phosphine or NHC ligands.[4][16]
Catalyst decomposition (black ppt.)Presence of oxygen, impurities, inappropriate solvent.[3]Improve inert atmosphere technique. Use high-purity reagents and solvents.[3]

Experimental Protocols & Methodologies

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point for the coupling of this compound.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF or toluene) and degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling, especially with valuable alkynes.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.), and a suitable ligand (e.g., SPhos, 0.04 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., DMF or dioxane) and a suitable base (e.g., K₂CO₃ or an amine like diisopropylamine, 3.0 eq.).[2]

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature, perform an aqueous workup, and purify by column chromatography.

Visualizing the Process: Diagrams

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-I) ArPdIL2 Ar-Pd(II)-I(L₂) OA->ArPdIL2 + Ar-I TM Transmetalation ArPdIL2->TM ArPdAlkL2 Ar-Pd(II)-C≡CR(L₂) TM->ArPdAlkL2 + Cu-C≡CR RE Reductive Elimination ArPdAlkL2->RE RE->Pd0 Product Ar-C≡CR RE->Product CuI CuI Base Base Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base CuAcetylide->TM

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting_Flowchart Start Low / No Yield Check_Reagents Check Reagent Quality (Pd, Cu, Substrates, Solvent, Base) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Optimize_Conditions Optimize Conditions (Temp, Solvent, Base) Check_Atmosphere->Optimize_Conditions Glaser_Check Homocoupling Observed? Optimize_Conditions->Glaser_Check Go_Copper_Free Switch to Copper-Free Protocol Glaser_Check->Go_Copper_Free Yes Reduce_Cu Reduce CuI Loading Glaser_Check->Reduce_Cu If minor Success Reaction Successful Glaser_Check->Success No Go_Copper_Free->Success Reduce_Cu->Success

Caption: A decision tree for troubleshooting Sonogashira reactions.

References

purification challenges and strategies for 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with the purification of this di-halogenated phenol. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Understanding the Purification Challenges

The purification of this compound is often complicated by the presence of structurally similar impurities, primarily regioisomers formed during its synthesis. The direct iodination of 3-chlorophenol can lead to a mixture of products, making the isolation of the desired 3-chloro-5-iodo isomer a significant challenge. The key to successful purification lies in exploiting the subtle differences in the physical and chemical properties of the target compound and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The primary impurities are typically regioisomers formed during the electrophilic iodination of 3-chlorophenol. The hydroxyl and chloro groups direct the incoming iodine to various positions on the aromatic ring. The most common regioisomeric impurities include:

  • 2-Iodo-3-chlorophenol

  • 4-Iodo-3-chlorophenol

  • 6-Iodo-3-chlorophenol

  • Di-iodinated species (e.g., 2,4-diiodo-3-chlorophenol)

Additionally, unreacted 3-chlorophenol and traces of the iodinating agent or its byproducts may also be present. A study on the related compound 3-chloro-5-fluorophenol highlighted the prevalence of such regioisomeric impurities, which can be challenging to separate due to their similar polarities and boiling points.[1]

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

A2: Oiling out during crystallization is a common problem, especially with impure compounds. This occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are several strategies to address this:

  • Use a different solvent or a solvent pair: A single solvent may not be ideal. Experiment with solvent pairs where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[2][3] For this compound, a good starting point would be a mixture of a polar solvent like ethanol or ethyl acetate with a nonpolar solvent like hexanes or water.

  • Lower the crystallization temperature slowly: Rapid cooling often promotes oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a seed crystal: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: I'm seeing poor separation of my product from an impurity on my silica gel column. What can I do?

A3: Co-elution of impurities is a frequent challenge in the column chromatography of isomers. To improve separation:

  • Optimize the mobile phase: The polarity of the eluent is critical. For halophenols, a common mobile phase is a mixture of a nonpolar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[4] Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). This will allow for better separation of closely related compounds.

  • Use a longer column: A longer stationary phase bed increases the number of theoretical plates, which can improve the resolution of closely related compounds.

  • Try a different stationary phase: While silica gel is common, other stationary phases like alumina or reversed-phase C18 silica could offer different selectivity for your compound and its impurities.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective initial purification step. This compound is a weak acid due to its phenolic hydroxyl group. This allows for its separation from neutral organic impurities. The process involves:

  • Dissolving the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the phenol, making it water-soluble.[5][6][7]

  • Separating the aqueous layer containing the deprotonated product from the organic layer containing neutral impurities.

  • Acidifying the aqueous layer to re-protonate the phenol, causing it to precipitate out of the solution.

This method is particularly useful for removing non-acidic byproducts.

Q5: Is this compound thermally stable? Can I use distillation for purification?

A5: Iodinated aromatic compounds can be susceptible to thermal degradation, often leading to de-iodination. While vacuum distillation might be possible, it should be approached with caution. It is generally recommended to use lower temperature purification techniques like recrystallization and column chromatography to avoid decomposition. If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature.

Purification Strategies and Protocols

This section provides detailed step-by-step protocols for the most effective purification methods for this compound.

Protocol 1: Acid-Base Extraction

This method is an excellent first step to remove neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude this compound in a suitable volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer is the organic phase, and the bottom is the aqueous phase.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times, combining all aqueous extracts.

  • Slowly add 1 M HCl to the combined aqueous extracts while stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Materials:

  • Partially purified this compound

  • Recrystallization solvent or solvent pair (e.g., Ethanol/Water or Hexanes/Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., hot ethanol or ethyl acetate) to dissolve the solid completely.

  • If using a solvent pair, slowly add the "bad" solvent (e.g., water or hexanes) dropwise to the hot solution until a slight cloudiness persists.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the purified crystals.

Protocol 3: Column Chromatography

This technique is ideal for separating regioisomers that are difficult to remove by other methods.

Materials:

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Add a thin layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the column.

  • Begin eluting with the mobile phase, starting with a low concentration of the polar solvent (e.g., 5% ethyl acetate in hexanes).

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Gradually increase the polarity of the mobile phase to elute the compounds with higher affinity for the stationary phase.

  • Combine the fractions containing the pure product and evaporate the solvent.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification strategies.

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Aqueous Layer neutral_impurities Neutral Impurities extraction->neutral_impurities Organic Layer chromatography Column Chromatography recrystallization->chromatography soluble_impurities Soluble Impurities recrystallization->soluble_impurities Mother Liquor pure_product Pure Product chromatography->pure_product Pure Fractions isomeric_impurities Isomeric Impurities chromatography->isomeric_impurities Impure Fractions

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool oiling Oiling Out Occurs cool->oiling slow_cool Cool Slowly cool->slow_cool Induce Crystallization crystals Crystals Form oiling->crystals No reheat Reheat and Add More 'Good' Solvent oiling->reheat Yes reheat->cool change_solvent Change Solvent or Use Solvent Pair reheat->change_solvent Persistent Oiling change_solvent->start slow_cool->crystals

Caption: Troubleshooting "oiling out" during crystallization.

Data Summary

The following table summarizes the physical properties of this compound, which are crucial for its handling and purification.

PropertyValueSource
Molecular Formula C₆H₄ClIOPubChem[8]
Molecular Weight 254.45 g/mol PubChem[8]
Melting Point 60 °CSigma-Aldrich
Appearance SolidSigma-Aldrich

References

identifying side products in the synthesis of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Chloro-5-iodophenol. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, experience-based insights to help you troubleshoot and optimize your synthetic protocols.

Common Synthetic Routes and Potential Side Products

The synthesis of this compound can be approached through various methods, each with its own set of potential side reactions. Two common routes include:

  • Diazotization of 3-amino-5-chlorophenol followed by a Sandmeyer-type reaction: This classic transformation involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide.

  • Electrophilic iodination of 3-chlorophenol: This method involves the direct iodination of the aromatic ring.

Understanding the potential side products is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Troubleshooting & FAQs

Here we address specific issues that you might encounter during your experiments in a question-and-answer format.

Q1: I'm seeing a significant amount of a colored byproduct in my Sandmeyer reaction. What could it be?

A1: A common colored byproduct in Sandmeyer reactions is an azo compound . This occurs when the diazonium salt couples with an electron-rich aromatic compound in the reaction mixture, such as the starting aniline or the product phenol.[1] This side reaction is particularly prevalent if the diazonium salt is not consumed quickly or if there are localized areas of high pH.

  • Causality: Azo coupling is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. Phenols are highly activated substrates for this reaction.

  • Troubleshooting:

    • Ensure the reaction temperature is kept low (0-5 °C) to maintain the stability of the diazonium salt.[2]

    • Maintain a strongly acidic environment to prevent the formation of the more reactive phenoxide ion.

    • Add the diazonium salt solution slowly to the iodide solution to ensure it reacts quickly and its concentration remains low.

Q2: My yield is lower than expected, and I've detected 3-chlorophenol in my crude product after the Sandmeyer reaction. Why is this happening?

A2: The presence of 3-chlorophenol indicates premature decomposition of the diazonium salt. Diazonium salts are thermally unstable and can react with water, especially at elevated temperatures, to form phenols.[3] This is a common side reaction that can significantly reduce the yield of the desired aryl iodide.[1]

  • Causality: The diazonium group is an excellent leaving group (as N₂ gas), and in the presence of water, nucleophilic substitution can occur, leading to the formation of a phenol.

  • Troubleshooting:

    • Strictly maintain the reaction temperature between 0-5 °C during the diazotization and subsequent iodination steps.[2]

    • Use the diazonium salt solution immediately after its preparation to minimize decomposition.[2]

    • Ensure an excess of nitrous acid is present during diazotization to drive the reaction to completion.[2]

Q3: During the direct iodination of 3-chlorophenol, I'm observing multiple iodinated products. How can I improve the regioselectivity?

A3: The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director.[4] The chlorine atom is a deactivating group but is also an ortho-, para-director. In 3-chlorophenol, the positions ortho and para to the hydroxyl group are activated, leading to potential iodination at multiple sites. This can result in the formation of di- and even tri-iodinated byproducts.[4]

  • Causality: The electronic effects of both the hydroxyl and chloro substituents influence the position of electrophilic attack by the iodine species.

  • Troubleshooting:

    • Carefully control the stoichiometry of the iodinating agent. Using an excess will favor poly-iodination.[4]

    • The choice of iodinating reagent and solvent can significantly impact regioselectivity. For instance, using N-iodosuccinimide (NIS) with an acid catalyst can offer better control.[5]

    • Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Q4: I've noticed an unexpected peak in my mass spectrometry analysis that corresponds to a di-iodinated or tri-iodinated chlorophenol. How can I avoid this?

A4: The formation of di- or tri-iodinated side products is a common issue in the direct iodination of phenols, especially when the reaction is not carefully controlled.[4] The high reactivity of the phenol ring makes it susceptible to multiple substitutions.

  • Causality: Once the first iodine atom is introduced, the ring may still be sufficiently activated for further iodination to occur.

  • Troubleshooting:

    • Add the iodinating agent drop-wise to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple substitutions.[4]

    • Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant amounts of poly-iodinated products appear.

    • Purification techniques such as crystallization can be effective in removing these higher molecular weight impurities.[4]

Summary of Potential Side Products
Side ProductStructureFormation PathwayAnalytical Signature (MS)
Azo-coupled dimerVariesDiazonium salt coupling with phenolM+ corresponding to the coupled product
3-ChlorophenolC₆H₅ClODecomposition of diazonium saltm/z ~128
Dichloro-iodophenolsC₆H₃Cl₂IOOver-iodination or starting material impuritym/z ~288
Chloro-diiodophenolsC₆H₃ClI₂OOver-iodinationm/z ~380

Experimental Protocols

Protocol 1: Analysis of Crude this compound by HPLC

This protocol outlines a general method for analyzing the purity of the synthesized this compound and identifying potential side products.

Materials:

  • Crude this compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the crude product and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the product)

    • Injection Volume: 5-10 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available).

    • Analyze other peaks in the chromatogram. The relative retention times and peak areas can give an indication of the identity and quantity of impurities.

    • If coupled with a mass spectrometer (LC-MS), the mass-to-charge ratio of the ions for each peak can be used to identify the side products listed in the table above.

Visualizing the Synthetic Pathway and Side Reactions

The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction and highlights the points where major side products can form.

Synthesis_and_Side_Products cluster_main_pathway Main Synthetic Pathway cluster_side_reactions Side Reactions A 3-Amino-5-chlorophenol B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C This compound B->C KI D 3-Chlorophenol B->D H₂O, >5 °C E Azo Compound B->E Coupling with Phenol

Caption: Synthetic route to this compound and key side reactions.

References

optimization of reaction conditions for 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-iodophenol Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Synthesis Strategy & Core Concepts

The synthesis of this compound typically involves the electrophilic iodination of 3-Chlorophenol.[1][2] The primary challenge lies in achieving high regioselectivity and yield, as the starting material possesses two activating ortho/para-directing groups (hydroxyl and chloro) that can lead to a mixture of isomers.

FAQ 1: Why is regioselectivity a major issue in this synthesis?

The hydroxyl (-OH) group is a strong activating and ortho, para-directing group. The chloro (-Cl) group is deactivating but is also ortho, para-directing. In 3-Chlorophenol, these effects combine to direct incoming electrophiles (like an iodine cation, I+) to positions 2, 4, and 6.

  • Position 2 (ortho to -OH, ortho to -Cl): Sterically hindered and electronically influenced by both groups.

  • Position 4 (para to -OH, ortho to -Cl): Highly activated by the hydroxyl group.

  • Position 6 (ortho to -OH, meta to -Cl): Highly activated by the hydroxyl group.

  • Position 5 (meta to both): This is the desired position for iodination, but it is electronically disfavored, making the direct synthesis challenging.

Therefore, achieving substitution at the 5-position requires carefully chosen reagents and conditions that can overcome these electronic preferences. Often, alternative multi-step synthetic routes are employed to achieve the desired substitution pattern.[3]

Workflow for Synthesis & Optimization

The following diagram outlines a typical workflow for approaching this synthesis, from initial planning to final product validation.

SynthesisWorkflow cluster_plan Phase 1: Planning & Feasibility cluster_exec Phase 2: Execution & Monitoring cluster_opt Phase 3: Analysis & Optimization cluster_scale Phase 4: Scale-Up & Purification Plan Route Scouting (e.g., Direct Iodination vs. Multi-step) Reagent Reagent & Solvent Selection (Iodinating agent, catalyst, solvent) Plan->Reagent Select based on literature Exp Small-Scale Test Reaction (e.g., 1 mmol scale) Reagent->Exp Execute protocol TLC In-Process Monitoring (TLC, GC-MS, or LC-MS) Exp->TLC Track progress Analyze Analyze Crude Product (Yield, Purity, Isomer Ratio) TLC->Analyze Upon completion Troubleshoot Troubleshoot Issues (Low Yield, Impurities) Analyze->Troubleshoot If results are poor Scale Scale-Up Reaction Analyze->Scale If results are good Optimize Optimize Conditions (Temp, Time, Stoichiometry) Troubleshoot->Optimize Implement changes Optimize->Exp Re-run experiment Purify Purification (Column Chromatography, Recrystallization) Scale->Purify Isolate product Confirm Final Product Confirmation (NMR, MS, Purity) Purify->Confirm Validate structure & purity

Caption: General workflow for synthesis, optimization, and scale-up.

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis.

FAQ 2: My reaction yield is very low. What are the likely causes?

Low yield is a common problem stemming from several factors. Use the following decision tree to diagnose the issue.

LowYield Start Low Yield Observed CheckReagents Are reagents fresh and pure? (Iodine, Oxidant, Solvent) Start->CheckReagents CheckConditions Were reaction conditions optimal? (Temperature, Time, Atmosphere) Start->CheckConditions CheckWorkup Was the workup procedure correct? (Quenching, Extraction) Start->CheckWorkup ReagentSol1 Solution: Use freshly opened/purified reagents. Ensure solvent is anhydrous if required. CheckReagents->ReagentSol1 ConditionSol1 Solution: Optimize temperature. Monitor reaction by TLC/GC to avoid over-running. CheckConditions->ConditionSol1 WorkupSol1 Solution: Ensure correct pH for extraction. Check for product loss in aqueous layers. CheckWorkup->WorkupSol1

Caption: Decision tree for troubleshooting low reaction yield.

In-depth Causality:

  • Reagent Degradation: Iodinating agents can be sensitive to light and moisture. For instance, N-Iodosuccinimide (NIS) can decompose over time. Using an oxidizing agent like hydrogen peroxide with molecular iodine is a common strategy, and the quality of the H₂O₂ is crucial.[4][5]

  • Sub-optimal Temperature: Electrophilic aromatic substitutions are highly temperature-dependent. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to decomposition and the formation of undesired side-products, including poly-iodinated species.[6]

  • Improper Workup: this compound is a phenolic compound, meaning its solubility is pH-dependent. During an aqueous workup, if the pH is too high (basic), the product will deprotonate to the phenoxide form, which is highly water-soluble, leading to significant loss during extraction with an organic solvent.[7] Always ensure the aqueous layer is acidified before extraction.

FAQ 3: My final product is a mixture of isomers. How can I improve regioselectivity?

This is the central challenge. While direct iodination of 3-chlorophenol is difficult to control, certain strategies can favor the desired product. However, for guaranteed regioselectivity, a multi-step synthesis starting from a different precursor is often more reliable.[3][8]

Strategies for Direct Iodination:

  • Choice of Iodinating Agent: Milder, bulkier, or specialized iodinating agents can sometimes alter regioselectivity compared to harsher reagents like I₂/H₂O₂.[9] Using reagents like iodine monochloride (ICl) or N-Iodosuccinimide (NIS) in the presence of an acid catalyst can provide different isomer ratios.[10] Silver salts like Ag₂SO₄ can be used to activate I₂ and generate a potent electrophilic iodine species, which may offer different selectivity.[10]

  • Solvent Effects: The reaction solvent can influence the distribution of isomers by differentially solvating the transition states leading to each product. A survey of solvents (e.g., acetonitrile, water, acetic acid) is a standard optimization step.[4][11]

Comparison of Common Iodinating Systems

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Common Issues
I₂ / H₂O₂ Water or EtOH, Room Temp to RefluxGreen/environmentally benign, inexpensive.[4]Often gives mixtures of isomers, potential for over-iodination.[12]
N-Iodosuccinimide (NIS) MeCN or DCM, often with acid catalyst (e.g., TFA)Milder conditions, easy to handle solid.[9]Can be expensive, regioselectivity may still be poor.
I₂ / Silver Salts (e.g., Ag₂SO₄) H₂SO₄ or other solventsGenerates a highly electrophilic iodine species.[10]High cost of silver, stoichiometric silver waste.[10]
Iodine Monochloride (ICl) Acetic Acid or DCM, 0°C to RTHighly reactive, can iodinate deactivated rings.Highly corrosive and moisture-sensitive, selectivity can be low.

Section 3: Experimental Protocols & Analysis

Protocol 1: General Procedure for Test Iodination of 3-Chlorophenol

This protocol provides a starting point for optimizing the reaction. It is based on a common method using iodine and an oxidizing agent.

Materials:

  • 3-Chlorophenol (1.0 mmol, 128.56 mg)

  • Iodine (I₂) (1.1 mmol, 279.2 mg)

  • Hydrogen Peroxide (30% aq. solution, 2.0 mmol, 0.23 mL)

  • Ethanol (5 mL)

  • 10% aq. Sodium Thiosulfate (Na₂S₂O₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Chlorophenol in 5 mL of ethanol.

  • Reagent Addition: Add iodine to the solution and stir until it is mostly dissolved.

  • Initiation: Slowly add the 30% hydrogen peroxide solution dropwise to the stirring mixture at room temperature.[5]

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate) every hour. The starting material spot should diminish as a new, lower Rf product spot appears.

  • Quenching: After 2-4 hours (or upon consumption of starting material), cool the reaction to room temperature. Quench the excess iodine by adding 10% aq. sodium thiosulfate solution dropwise until the dark brown color disappears.

  • Workup - Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the remaining aqueous residue, add 15 mL of ethyl acetate. Acidify the mixture to pH ~2 with 1 M HCl. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 15 mL of ethyl acetate.[7]

  • Washing: Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the yield and isomeric ratio.[13][14]

FAQ 4: How do I purify the crude this compound?
  • Column Chromatography: This is the most effective method for separating constitutional isomers. A silica gel column using a solvent gradient, typically starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity, can effectively separate this compound from other isomers and impurities.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>85%), recrystallization can be an effective final purification step.[7] A solvent screen should be performed to find a suitable system where the product is soluble when hot but sparingly soluble when cold. Methanol or ethanol/water mixtures are often good starting points.[7]

FAQ 5: What analytical techniques are essential for this process?
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the isomeric purity of the crude and final product. It provides excellent separation of regioisomers and gives mass data for confirmation.[13][14]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Essential for structural confirmation of the final product. The splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are definitive for identifying the substitution pattern.

  • Thin-Layer Chromatography (TLC): Invaluable for real-time reaction monitoring to determine the point of completion and to identify the number of components in the crude mixture.

References

stability and degradation pathways of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-iodophenol

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth answers to common questions regarding the stability and degradation of this compound, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your research.

Section 1: Compound Identity and Handling

Before delving into complex degradation pathways, it is crucial to understand the fundamental properties and proper handling procedures for this compound.

PropertyValueSource
Molecular Formula C₆H₄ClIO[1][2]
Molecular Weight 254.45 g/mol [1][2]
CAS Number 861347-86-6[1][2]
Appearance Solid
Melting Point 60 °C
Storage Temperature Room Temperature[2]
Frequently Asked Questions: Storage and Handling

Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. While room temperature storage is generally acceptable for short periods, protection from light is critical to prevent photodegradation.[3] The C-I bond is particularly susceptible to light-induced cleavage. For archival samples, storage in an amber glass vial, purged with an inert gas like argon or nitrogen, and kept in a desiccator is recommended.

Q2: My solid sample of this compound has developed a pink or brownish tint over time. What is the cause and is the material still usable?

A2: The development of a pink or brownish color is a common indicator of degradation, primarily due to oxidation and/or photodegradation. Phenolic compounds are susceptible to oxidation, which can form colored quinone-type species. The presence of the iodine atom also makes the molecule sensitive to light, which can cleave the carbon-iodine bond to form radicals that subsequently react to produce colored impurities.

Before use, the purity of the discolored material should be re-assessed using an appropriate analytical method, such as HPLC or GC.[4][5] If the purity is no longer within your experimental specifications, purification by recrystallization or column chromatography may be necessary.

Section 2: Understanding Degradation Pathways

The stability of this compound is governed by the interplay of its three functional groups: the phenolic hydroxyl, the chloro substituent, and the iodo substituent. The carbon-iodine bond is the most labile, making it the primary site for initial degradation.

Frequently Asked Questions: Degradation Mechanisms

Q3: What are the most probable degradation pathways for this compound under typical experimental conditions?

A3: The three primary degradation pathways are reductive deiodination , oxidation , and photodegradation .

  • Reductive Deiodination: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond and can be cleaved under mild reductive conditions. This process, known as reductive dehalogenation, replaces the iodine atom with a hydrogen atom to yield 3-chlorophenol.[6][7][8] This is often the most common degradation pathway observed.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially at elevated pH or in the presence of oxidizing agents. This can lead to the formation of benzoquinones and, subsequently, polymeric materials of complex structures.[9][10]

  • Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-I bond, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent to form 3-chlorophenol or participate in coupling reactions to form dimeric impurities.[11][12][13]

Q4: In my reaction workup, I've identified 3-chlorophenol as a major impurity. What reaction condition is the likely cause?

A4: The presence of 3-chlorophenol almost certainly points to deiodination.[14][15] This can be triggered by several factors:

  • Catalytic Hydrogenation: If you are performing a reaction involving catalysts like Palladium on carbon (Pd/C) with a hydrogen source, reductive deiodination will occur rapidly.

  • Reducing Agents: The use of chemical reducing agents, even mild ones, can cleave the C-I bond.

  • Light Exposure: As mentioned, prolonged exposure to ambient or UV light during the reaction or workup can cause photochemical reduction.

  • Radical Reactions: The presence of radical initiators or scavengers in your reaction mixture can sometimes facilitate dehalogenation.[6]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability is significantly pH-dependent. Under basic conditions (pH > 9), the phenolic hydroxyl group is deprotonated to form the phenoxide ion. This phenoxide is much more electron-rich and therefore highly susceptible to oxidation, often leading to rapid discoloration and degradation.[10][16] Acidic to neutral pH conditions are generally preferred for solutions of this compound to minimize oxidative degradation.

Section 3: Visualizing the Degradation Landscape

To consolidate these concepts, the following diagram illustrates the primary degradation pathways originating from this compound.

G main This compound reduct Reductive Deiodination main->reduct Reducing Agents (e.g., H₂, NaBH₄) oxid Oxidation main->oxid O₂, High pH, Oxidants (e.g., H₂O₂) photo Photodegradation (Radical Formation) main->photo UV Light (hν) prod_reduct 3-Chlorophenol reduct->prod_reduct prod_oxid Benzoquinone Derivatives & Polymers oxid->prod_oxid photo->prod_reduct H-Abstraction prod_photo Dimeric Byproducts photo->prod_photo Radical Coupling

Caption: Primary degradation pathways of this compound.

Section 4: Protocols for Stability Assessment

To proactively assess the stability of this compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.

Experimental Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and sensitive conditions for this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Class A volumetric flasks

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Note: Basic conditions cause rapid degradation, so a shorter time and lower temperature are used initially.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Place 2 mL of the stock solution in a sealed vial and keep in an oven at 80°C for 48 hours.

    • Photolytic Stress: Place 2 mL of the stock solution in a quartz cuvette or clear glass vial and expose it to a photostability chamber (ICH Q1B guidelines) or direct UV lamp (254 nm) for 24 hours.

  • Control Sample: Keep 2 mL of the stock solution at 4°C, protected from light.

  • Sample Preparation for Analysis: Before analysis, cool all samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively. Dilute all stressed samples and the control sample to a final concentration of ~0.1 mg/mL with the initial mobile phase.

  • Analysis: Analyze all samples by HPLC-UV using the method described below. Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and any decrease in the main peak area.

Experimental Protocol 2: HPLC Method for Stability Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 40% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Workflow Visualization

The following diagram outlines the workflow for the forced degradation study.

G cluster_stress Forced Degradation Conditions start_node start_node process_node process_node stress_node stress_node analysis_node analysis_node end_node end_node A Acid Hydrolysis (1M HCl, 60°C) prep Neutralize & Dilute All Samples A->prep B Base Hydrolysis (1M NaOH, RT) B->prep C Oxidation (3% H₂O₂, RT) C->prep D Thermal (80°C) D->prep E Photolytic (UV Light) E->prep start Prepare Stock Solution (1 mg/mL) start->A start->B start->C start->D start->E hplc HPLC-UV Analysis prep->hplc end Identify Degradants & Assess Stability hplc->end

Caption: Experimental workflow for a forced degradation study.

References

methods for removing regioisomeric impurities of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing regioisomeric impurities. This resource offers a compilation of field-proven insights and detailed methodologies to ensure the highest purity of your target compound.

Understanding the Challenge: Regioisomeric Impurities

The synthesis of this compound can often lead to the formation of several regioisomeric impurities. These isomers have the same molecular formula (C₆H₄ClIO) but differ in the substitution pattern of the chloro, iodo, and hydroxyl groups on the benzene ring.[1][2][3] Due to their similar physical and chemical properties, separating these isomers from the desired this compound product can be a significant challenge.

Based on analogous halogenated phenols, up to nine potential regioisomeric impurities could be present in a crude sample of this compound.[4] The successful removal of these impurities is critical for downstream applications, particularly in pharmaceutical development where purity is paramount.

This guide will explore three primary methods for the purification of this compound:

  • Recrystallization: A fundamental technique for purifying solid compounds.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for isolating pure compounds from a mixture.

Additionally, we will discuss the use of derivatization to enhance the separation of isomers by gas chromatography (GC) for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities I will encounter?

While the exact impurity profile depends on the synthetic route, the most common regioisomers are those where the chloro and iodo groups are in different positions relative to the hydroxyl group. Based on the synthesis of similar halogenated phenols, you can anticipate isomers such as 2-Chloro-4-iodophenol, 4-Chloro-2-iodophenol, and other positional variants. A thorough analytical characterization of your crude material by methods like GC-MS or HPLC-MS is crucial to identify the specific impurities present.[5][6][7]

Q2: How do I choose the best purification method for my sample?

The choice of purification method depends on several factors, including the level of impurity, the quantity of material to be purified, and the required final purity.

Method Best For Advantages Disadvantages
Recrystallization High-purity final product from a moderately impure solid (>90%)Cost-effective, scalable, simple setup.May not be effective for separating isomers with very similar solubilities; potential for product loss in the mother liquor.
Column Chromatography Separating complex mixtures with multiple componentsHighly versatile, can separate isomers with different polarities.Can be time-consuming and require large volumes of solvent; potential for sample degradation on the stationary phase.
Preparative HPLC Achieving very high purity (>99.5%) for small to medium scaleExcellent resolution of closely related isomers.Expensive equipment and solvents; limited sample loading capacity.

Q3: My compound is an oil and won't crystallize. What should I do?

If your crude this compound is an oil, it may be due to a high concentration of impurities depressing the melting point. In this case, column chromatography is the recommended first step to remove the bulk of the impurities. The resulting partially purified solid can then be further refined by recrystallization.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

cluster_0 Recrystallization Workflow A Select an appropriate solvent B Dissolve the crude this compound in a minimum amount of hot solvent A->B C If insoluble impurities are present, perform a hot filtration B->C D Allow the solution to cool slowly to room temperature C->D E Cool further in an ice bath to maximize crystal formation D->E F Collect the crystals by vacuum filtration E->F G Wash the crystals with a small amount of cold solvent F->G H Dry the purified crystals G->H

Caption: A typical workflow for the recrystallization of this compound.

Problem Possible Cause Solution
Oiling out The compound is coming out of solution above its melting point.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystal formation The solution is not supersaturated, or nucleation has not occurred.Try scratching the inside of the flask with a glass rod, adding a seed crystal of pure compound, or concentrating the solution by boiling off some solvent.
Poor recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Impure crystals The solution cooled too quickly, trapping impurities.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
  • Solvent Selection: Based on the purification of a similar compound, 3-chloro-5-iodo-2-pyridinol, methanol is a good starting point for solvent screening.[8] Other potential solvents include ethanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[9][10] Perform small-scale solubility tests to find a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue adding the hot solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

cluster_1 Column Chromatography Workflow A Select a suitable solvent system (eluent) using TLC B Pack the column with the stationary phase (e.g., silica gel) A->B C Load the crude sample onto the column B->C D Elute the column with the chosen solvent system C->D E Collect fractions D->E F Monitor the fractions by TLC E->F G Combine the pure fractions and evaporate the solvent F->G

Caption: A general workflow for purification by column chromatography.

Problem Possible Cause Solution
Poor separation Inappropriate solvent system; column overloading.Optimize the eluent using TLC to achieve good separation of spots. Use an appropriate amount of stationary phase for the amount of sample.
Cracked/channeling column Improperly packed column.Ensure the stationary phase is packed uniformly without any air bubbles.
Band broadening Sample was loaded in too large a volume of solvent; diffusion on the column.Dissolve the sample in the minimum amount of solvent for loading. Elute the column at an optimal flow rate.
Compound stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for halogenated phenols is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use isocratic elution (constant solvent composition) or gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative HPLC is the method of choice. This technique uses high pressure to pass the sample through a packed column, providing excellent separation of closely related isomers.

Problem Possible Cause Solution
Poor resolution Inappropriate column or mobile phase.Screen different column stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with additives like formic acid).[11]
Peak fronting or tailing Column overloading; secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Add a buffer or modifier to the mobile phase.
High backpressure Blockage in the system; precipitated sample.Filter the sample and mobile phases. Flush the system.
  • Method Development: Develop an analytical HPLC method first to achieve baseline separation of the desired compound from its impurities. A reversed-phase C18 or a phenyl-hexyl column is a good starting point. The mobile phase will likely consist of a mixture of acetonitrile or methanol and water, possibly with a small amount of formic or acetic acid to improve peak shape.

  • Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Purification: Inject the crude sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound.

  • Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or evaporation, to yield the highly purified product.

Analytical Method: GC-MS with Derivatization

For analytical purposes, such as assessing the purity of a sample, gas chromatography-mass spectrometry (GC-MS) is a powerful tool. However, the hydroxyl group of phenols can cause peak tailing. Derivatization can improve the chromatographic behavior of these compounds.

cluster_2 GC-MS with Derivatization Workflow A Dissolve the sample in a suitable solvent B Add a derivatizing agent (e.g., a silylating agent) A->B C Heat the mixture to complete the reaction B->C D Inject the derivatized sample into the GC-MS C->D E Analyze the chromatogram and mass spectra to identify and quantify the components D->E

Caption: A workflow for the analysis of this compound by GC-MS following derivatization.

  • Sample Preparation: Dissolve a small amount of the this compound sample in an aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the phenolic hydroxyl group to a trimethylsilyl ether.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The resulting silyl ether will be more volatile and less polar, leading to improved peak shape and better separation of the regioisomers.

References

Technical Support Center: Enhancing Regioselectivity in 3-Chloro-5-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges in achieving high regioselectivity in reactions involving 3-chloro-5-iodophenol.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in organic synthesis due to its three distinct functional groups: a hydroxyl group, a chlorine atom, and an iodine atom. The primary challenge in its synthetic application lies in selectively functionalizing one reactive site without affecting the others. This guide focuses on strategies to control and enhance the regioselectivity of reactions at the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, as well as considering the influence of the phenolic hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: Which halogen in this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2][3] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] The general reactivity trend for aryl halides is I > Br > OTf > Cl.[2][3]

Q2: How can I selectively functionalize the iodine position in a Suzuki-Miyaura coupling without reacting at the chlorine position?

A2: To achieve selective Suzuki-Miyaura coupling at the iodine position, it is crucial to employ mild reaction conditions. This includes using a suitable palladium catalyst and ligand system, a carefully chosen base, and maintaining a controlled temperature. Typically, the reaction can be performed at or slightly above room temperature to favor the more facile C-I bond activation. Using an excess of the boronic acid should be avoided to minimize the risk of a secondary, slower reaction at the C-Cl bond.

Q3: Is it possible to perform a Sonogashira coupling selectively at the C-I bond of this compound?

A3: Yes, selective Sonogashira coupling at the C-I bond is highly feasible.[2][3][4] Similar to other palladium-catalyzed cross-couplings, the C-I bond's higher reactivity allows for selective alkynylation. The use of a copper(I) co-catalyst is common in Sonogashira reactions and can often be performed under mild conditions, such as at room temperature, further enhancing selectivity.[2][4]

Q4: What is the role of the phenolic hydroxyl group in directing electrophilic aromatic substitution on this compound?

A4: The hydroxyl group is a strongly activating and ortho, para-directing group in electrophilic aromatic substitution reactions.[5][6][7][8] It increases the electron density at the positions ortho and para to it through resonance. In this compound, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4 (which is unsubstituted). Therefore, electrophilic substitution is most likely to occur at the C2, C4, or C6 positions.

Q5: Can I perform a directed ortho-metalation on this compound?

A5: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. The phenolic hydroxyl group can act as a directing metalation group (DMG) after deprotonation.[9] This would direct lithiation to the C2 and C6 positions. However, the acidic proton of the phenol will be the first to be removed by a strong base like n-butyllithium. An excess of the base would then be required to deprotonate an ortho position.

Troubleshooting Guides

Problem 1: Low Regioselectivity in Palladium-Catalyzed Cross-Coupling (Mixture of C-I and C-Cl coupled products)
Potential Cause Troubleshooting Steps & Explanation
High Reaction Temperature Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. Solution: Lower the reaction temperature. Start at room temperature and gradually increase only if the reaction is too slow. Monitor the reaction progress by GC-MS or LC-MS to track the formation of byproducts.
Highly Reactive Catalyst/Ligand System Very active catalysts, often employing bulky, electron-rich phosphine ligands, may not effectively differentiate between the C-I and C-Cl bonds.[10][11] Solution: Screen different palladium sources and ligands. Consider a less reactive catalyst system. For instance, compare results from a highly active catalyst like one with a biarylphosphine ligand to a more standard one like Pd(PPh₃)₄.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the C-I coupling is complete can lead to the slower C-Cl coupling occurring, especially if an excess of the coupling partner is used. Solution: Monitor the reaction closely by TLC or GC/MS and stop it once the desired C-I coupled product is maximized. Perform a time-course study to determine the optimal reaction time.
Excess of Coupling Partner Using a large excess of the boronic acid, alkyne, or amine can drive the reaction towards double coupling. Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner.
Choice of Base The nature and strength of the base can influence catalyst activity and, consequently, selectivity. Solution: Screen different bases. For Suzuki reactions, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like hydroxides or alkoxides when high selectivity is desired.
Problem 2: Low or No Yield in Selective C-I Cross-Coupling
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst The Pd(0) active species may not be generated efficiently, or the catalyst may have decomposed. Solution: Ensure the palladium precatalyst is of good quality. If using a Pd(II) source, ensure proper reduction to Pd(0) is occurring. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Poor Ligand Choice The ligand may not be suitable for the specific transformation, leading to slow reaction rates or catalyst deactivation. Solution: Screen a variety of phosphine ligands with different steric and electronic properties. For Suzuki-Miyaura, ligands like SPhos or XPhos are often effective, but for high selectivity, a less active ligand might be better.[12][13]
Inappropriate Solvent The solvent can affect the solubility of reagents and the stability and activity of the catalyst. Solution: Screen different solvents or solvent mixtures. Common choices for cross-coupling reactions include toluene, dioxane, THF, and DMF. Ensure the solvent is anhydrous and degassed.
Base Incompatibility The chosen base may not be effective for the specific reaction or may be incompatible with the substrates. Solution: Test a range of bases, including both inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA) options. The choice of base can be critical, especially in Buchwald-Hartwig aminations.[14][15]
Copper Co-catalyst Issues (Sonogashira) In Sonogashira coupling, the activity of the copper(I) co-catalyst is crucial. Solution: Ensure the CuI is fresh and handled under an inert atmosphere. Consider copper-free Sonogashira protocols if homocoupling of the alkyne (Glaser coupling) is a significant side reaction.[4]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a general guideline for the selective arylation of this compound at the iodine position.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2-3 equiv)

  • Toluene/Water (e.g., 4:1 v/v)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Stir the reaction mixture at a controlled temperature (start with 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol outlines a general procedure for the selective alkynylation of this compound.

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (3-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Catalytic Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Pd(II)_Complex Ar-Pd(II)(I)L_n Pd(0)L_n->Pd(II)_Complex Ar-I Ar-I This compound Oxidative_Addition Oxidative Addition Pd(II)_Intermediate Ar-Pd(II)(R)L_n Pd(II)_Complex->Pd(II)_Intermediate Nu-M Nu-M R-B(OH)₂ / R-C≡CH / R₂NH Transmetalation Transmetalation (or equivalent) Pd(II)_Intermediate->Pd(0)L_n Reductive Elimination Product Ar-R (Selectively formed product) Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination Catalyst Catalyst Substrate Substrate Intermediate Intermediate Reagent Reagent

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Regioselectivity

Troubleshooting_Regioselectivity start Low Regioselectivity Observed check_temp Is reaction temperature high? start->check_temp lower_temp Lower Temperature (e.g., RT to 60 °C) check_temp->lower_temp Yes check_catalyst Is catalyst system highly active? check_temp->check_catalyst No reassess Re-evaluate Regioselectivity lower_temp->reassess screen_ligands Screen Less Active Ligands (e.g., PPh₃) check_catalyst->screen_ligands Yes check_time Is reaction time prolonged? check_catalyst->check_time No screen_ligands->reassess optimize_time Optimize Reaction Time (Time-course study) check_time->optimize_time Yes check_reagent_xs Excess of coupling partner used? check_time->check_reagent_xs No optimize_time->reassess use_stoich Use Stoichiometric Amounts (1.0-1.2 equiv) check_reagent_xs->use_stoich Yes check_reagent_xs->reassess No use_stoich->reassess

Caption: A decision-making workflow for troubleshooting low regioselectivity.

References

Technical Support Center: A Researcher's Guide to Handling 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-iodophenol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to ensure the success and safety of your experiments. As your dedicated application scientist, I have structured this guide to address the unique challenges and considerations this trifunctional aromatic compound presents.

Section 1: Understanding the Molecule: Properties and Safety

This compound (CAS No. 861347-86-6) is a versatile building block in organic synthesis, particularly in the construction of complex biaryl ethers and other substituted aromatic systems.[1][2] Its utility stems from the presence of three distinct functional groups: a reactive iodine atom, a less reactive chlorine atom, and an acidic phenolic hydroxyl group. This unique combination allows for sequential and site-selective modifications, but also necessitates careful handling and reaction design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄ClIO[1]
Molecular Weight254.45 g/mol [1]
Melting Point60 °C
AppearanceOff-white to pale yellow solid
pKa~8-9 (estimated)
Safety First: Handling and Storage FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Due to its phenolic nature, it can be corrosive and toxic. Prolonged or repeated exposure can lead to systemic effects.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and dispose of them properly after handling.

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, bases, and metals.

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Section 2: Troubleshooting Common Experimental Errors

This section addresses specific issues you may encounter during common synthetic transformations involving this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds makes this compound an excellent substrate for selective Suzuki-Miyaura cross-coupling. The C-I bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond. This allows for the selective introduction of an aryl or vinyl group at the 5-position.

FAQ 1: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the likely causes?

A1: Low or no conversion can stem from several factors. Here's a troubleshooting workflow:

G start Low/No Conversion catalyst Catalyst Inactivity start->catalyst Possible Cause conditions Suboptimal Reaction Conditions start->conditions Possible Cause reagents Reagent Quality start->reagents Possible Cause catalyst_sol1 Use a fresh batch of palladium catalyst. Pre-catalysts like Pd(OAc)2/ligand are often more reliable. catalyst->catalyst_sol1 Solution catalyst_sol2 Ensure thorough degassing to prevent catalyst oxidation. catalyst->catalyst_sol2 Solution catalyst_sol3 The phenolic group can coordinate to palladium. Consider protecting the phenol or using a stronger base. catalyst->catalyst_sol3 Solution conditions_sol1 Increase the reaction temperature. Microwave irradiation can sometimes be effective. conditions->conditions_sol1 Solution conditions_sol2 Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). The choice of base is critical. conditions->conditions_sol2 Solution conditions_sol3 Vary the solvent system (e.g., Toluene/EtOH/H2O, Dioxane/H2O). conditions->conditions_sol3 Solution reagents_sol1 Check the purity of your boronic acid. Protodeboronation can be an issue. reagents->reagents_sol1 Solution reagents_sol2 Ensure your solvents are anhydrous (if required by the protocol). reagents->reagents_sol2 Solution G start Low/No Ether Product deprotonation Incomplete Deprotonation start->deprotonation Possible Cause alkylation Inefficient Alkylation start->alkylation Possible Cause elimination Elimination Side Reaction start->elimination Possible Cause deprotonation_sol Use a stronger base like NaH or K2CO3 in DMF. Ensure anhydrous conditions if using NaH. deprotonation->deprotonation_sol Solution alkylation_sol1 Use a more reactive alkylating agent (I > Br > Cl). alkylation->alkylation_sol1 Solution alkylation_sol2 Increase the reaction temperature. alkylation->alkylation_sol2 Solution elimination_sol Use a primary or methyl halide. Secondary and tertiary halides will favor elimination. elimination->elimination_sol Solution

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-5-iodophenol (CAS 861347-86-6). This document is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the multi-step synthesis and scale-up of this valuable intermediate. We will address common challenges, from fundamental strategic planning to specific troubleshooting of reaction and workup procedures.

Section 1: Strategic Synthesis Planning & Core Challenges (FAQs)

Successfully scaling a synthesis requires a robust and well-understood chemical route. For this compound, the primary challenge lies in achieving the correct substitution pattern, which is not accessible through simple electrophilic substitution of a common precursor.

Q1: Why is the direct iodination of 3-chlorophenol not a viable route for synthesizing this compound?

A: This is a critical initial consideration. A direct iodination approach is fundamentally flawed due to the principles of electrophilic aromatic substitution.

  • Directing Effects: The starting material, 3-chlorophenol, has two directing groups: a hydroxyl group (-OH) and a chlorine atom (-Cl).

    • The hydroxyl group is a powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles (like an iodine cation) to positions 2, 4, and 6.

    • The chlorine atom is a deactivating group but is also ortho, para-directing, reinforcing substitution at positions 2, 4, and 6.

  • Outcome: The combined electronic effects overwhelmingly favor iodination at the positions ortho and para to the hydroxyl group. The target C-5 position is meta to the hydroxyl group and electronically disfavored. Attempting this reaction would lead to a mixture of undesired isomers (e.g., 3-chloro-2-iodophenol, 3-chloro-4-iodophenol, and 3-chloro-6-iodophenol) and poly-iodinated species, making purification and isolation of the desired product nearly impossible on any scale.[1][2][3]

Q2: What is a more feasible synthetic pathway for industrial-scale production?

A: A more logical and controllable route involves building the molecule from a precursor that already has the desired 1,3,5-substitution pattern. The most common and scalable strategy is the diazotization of a corresponding aniline, followed by hydrolysis of the resulting diazonium salt.

The proposed pathway is a two-step process starting from 3-chloro-5-iodoaniline:

  • Diazotization: 3-chloro-5-iodoaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like sulfuric or hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

  • Hydrolysis (Hydroxydediazoniation): The diazonium salt solution is then carefully heated. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group from the water, releasing nitrogen gas and forming the target this compound.

This method is advantageous because it unambiguously establishes the correct isomer. A patent for the synthesis of a related compound, 3-bromo-5-chlorophenol, utilizes this exact strategy, starting from 3-bromo-5-chloroaniline, which validates its industrial applicability.[4]

Q3: What are the primary safety and scale-up concerns for the proposed aniline-based route?

A: While chemically sound, this route presents significant scale-up challenges, primarily related to the instability of the diazonium salt intermediate.[5][6]

  • Thermal Instability: Diazonium salts can decompose exothermically and, if not properly controlled, can lead to a runaway reaction. Solid diazonium salts are explosive and should never be isolated. All operations must be conducted in solution at low temperatures.

  • Gas Evolution: Both the diazotization (release of NOx if temperature is too high) and hydrolysis (vigorous release of N₂) steps involve significant gas evolution. The reactor must be properly vented to handle the gas flow and avoid pressure buildup, especially during the heating phase of the hydrolysis.[5]

  • By-product Formation: Side reactions, such as the formation of highly colored and difficult-to-remove azo compounds, can occur if the diazonium salt couples with unreacted aniline or the phenol product. Careful control of stoichiometry and reaction conditions is essential.

Section 2: Troubleshooting Guide for the Aniline-to-Phenol Route

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound via the diazotization pathway.

IssuePotential CauseRecommended Action
Low Yield or Incomplete Reaction Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high causing premature decomposition.- Ensure at least 3 equivalents of strong acid are used: one to protonate the aniline, one for the reaction with NaNO₂, and one to maintain an acidic medium. - Add the sodium nitrite solution slowly, keeping the internal temperature strictly between 0 and 5 °C. - Test for complete diazotization using starch-iodide paper (detects excess nitrous acid).
Low Yield in Hydrolysis: Sub-optimal acid concentration or temperature for hydrolysis.- The concentration of sulfuric acid during hydrolysis is critical. A common range is 40-60% H₂SO₄ in water.[7] - Heat the diazonium solution slowly and controllably to the optimal temperature for hydrolysis (often 50-100 °C, requires optimization) to ensure smooth nitrogen evolution.
Formation of Impurities Azo Coupling: Unreacted aniline coupling with the diazonium salt.- Ensure diazotization is complete before warming the reaction mixture. - Maintain a sufficiently low pH to minimize the concentration of free aniline available for coupling.
Tarry By-products: Uncontrolled decomposition or side reactions at high temperatures.- Control the rate of heating during hydrolysis carefully. Adding the cold diazonium solution to hot dilute acid can sometimes provide better control than heating the entire batch. - Ensure efficient stirring to prevent localized overheating.[5]
Difficult Purification Presence of Colored Impurities: Azo compounds and other polymeric materials.- After the reaction is complete, a steam distillation can be a highly effective method for isolating the volatile phenol product from non-volatile tars and salts.[8] - Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, DCM), followed by washes with a mild base (e.g., sodium bicarbonate) to remove acidic impurities and then acidify the aqueous layer to precipitate the phenol.
Safety Hazards Runaway Reaction: Poor temperature control during diazotization or hydrolysis.- Use a reactor with adequate cooling capacity. For large-scale batches, the rate of addition of reagents must be carefully controlled by the cooling system's ability to remove heat.[5] - Never add all the sodium nitrite at once. Slow, subsurface addition is recommended. - Ensure robust emergency cooling and pressure relief systems are in place.

Section 3: Experimental Protocols

The following are generalized protocols that must be optimized for your specific equipment and scale.

Protocol 1: Diazotization of 3-Chloro-5-iodoaniline (Illustrative 1 Molar Scale)

Safety Warning: This procedure involves a thermally unstable intermediate and requires strict temperature control and a properly vented reactor.

  • Reactor Setup: Charge a suitable reactor with 3-chloro-5-iodoaniline (1.0 mol) and water. Cool the stirred slurry to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3.0-3.5 mol), ensuring the temperature does not exceed 10-15 °C. Cool the resulting solution back to 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 mol) in water. Add this solution slowly to the aniline sulfate solution over 1-2 hours, maintaining the internal temperature strictly between 0-5 °C.

  • Completion Check: After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue instantly). If the test is negative, add a small additional amount of the nitrite solution.

  • Excess Nitrite Quench: Once diazotization is complete, add a small amount of sulfamic acid or urea to quench any excess nitrous acid until the starch-iodide test is negative. The cold diazonium salt solution is now ready for the hydrolysis step.

Protocol 2: Hydrolysis and Workup
  • Hydrolysis: In a separate, larger reactor equipped for distillation, prepare a dilute solution of sulfuric acid (e.g., to achieve a final concentration of ~50% after addition). Heat this solution to the target hydrolysis temperature (e.g., 80-100 °C, requires optimization).

  • Addition: Slowly feed the cold diazonium salt solution from Protocol 1 into the hot acid solution. Control the addition rate to manage the vigorous evolution of nitrogen gas and maintain a stable temperature.

  • Completion: After the addition is complete, hold the mixture at temperature for an additional 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Isolation (Steam Distillation): The most effective method for purification at scale is steam distillation. Inject steam directly into the reaction mixture. The this compound will co-distill with the water and can be collected as a solid or oil in the receiving flask.[8]

  • Final Purification: The collected product can be further purified by extraction into an organic solvent, washing, and then recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[9]

Section 4: Visualizations and Data

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis & Workup Aniline 3-Chloro-5-iodoaniline Diazonium Diazonium Salt Solution (Intermediate) Aniline->Diazonium 1. Add Acid 2. Cool to 0-5 °C Acid H2SO4 / H2O Nitrite NaNO2 (aq) Nitrite->Diazonium Slow addition < 5 °C Phenol Crude this compound Diazonium->Phenol Add to hot dilute H2SO4 (Vigorous N2 evolution) Steam Steam Distillation Phenol->Steam Isolate from tar PureProduct Pure Product Steam->PureProduct Recrystallize G Start Crude Product (Post-Hydrolysis) CheckVolatility Is product steam volatile? Start->CheckVolatility SteamDistill Perform Steam Distillation CheckVolatility->SteamDistill Yes Extract Solvent Extraction (e.g., EtOAc) CheckVolatility->Extract No CheckPurity Is purity > 98%? SteamDistill->CheckPurity Extract->CheckPurity Recrystallize Recrystallization CheckPurity->Recrystallize No FinalProduct Final Product CheckPurity->FinalProduct Yes Chromatography Column Chromatography (Avoid if possible on scale-up) Recrystallize->Chromatography If needed Recrystallize->FinalProduct

References

Validation & Comparative

A-Comparative-Guide-to-the-Reactivity-of-3-Chloro-5-iodophenol-versus-Other-Halophenols

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols are a critical class of intermediates in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Their utility stems from the diverse reactivity of the carbon-halogen (C-X) bond, which allows for a wide array of cross-coupling and substitution reactions. Among these, 3-Chloro-5-iodophenol presents a unique case for regioselective functionalization due to the differential reactivity of the C-I and C-Cl bonds. This guide provides an in-depth comparison of the reactivity of this compound with other halophenols, supported by experimental data and mechanistic insights, to inform strategic decisions in synthetic route development.

The Fundamental Principle: Carbon-Halogen Bond Reactivity

The reactivity of aryl halides in many catalytic cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The bond dissociation energy (BDE) is a key parameter, with weaker bonds generally leading to higher reactivity. The established order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][2] This trend is a direct consequence of the decreasing C-X bond strength as the halogen atom's size increases and its electronegativity decreases.

BondBond Dissociation Energy (kcal/mol)
C-I~65
C-Br~81
C-Cl~96
C-F~123
Table 1: Approximate Carbon-Halogen Bond Dissociation Energies in Aryl Halides.

This inherent difference in bond strength is the cornerstone of chemoselectivity in molecules like this compound, enabling chemists to target the more labile C-I bond while leaving the more robust C-Cl bond intact for subsequent transformations.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[3]

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. The reactivity of halophenols in this reaction is significantly influenced by the nature of the halogen. The C-I bond's lower dissociation energy facilitates a more rapid oxidative addition step compared to the C-Cl bond.[4] This allows for selective coupling at the iodine-bearing position under milder conditions.[2]

For instance, in a comparative study of iodophenol isomers in a Suzuki coupling with phenylboronic acid, 3-iodophenol demonstrated a high yield, underscoring the reactivity of the C-I bond.[5] In the case of this compound, the reaction can be selectively directed to the 5-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature typically ranging from 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Purify the product by column chromatography.

Suzuki_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L_n OA_complex->Transmetalation Transmetalation (R-B(OR')_2) Product_complex Product-Pd(0)L_n Transmetalation->Product_complex Reductive Elimination Product_complex->Pd0 Product (Ar-R) Product_out 3-Chloro-5-arylphenol ArylHalide This compound (Ar-X) BoronicAcid Boronic Acid (R-B(OR')_2) caption Figure 1. Suzuki-Miyaura Coupling Workflow.

Caption: Figure 1. Suzuki-Miyaura Coupling Workflow.

While aryl iodides are generally more reactive, some studies have shown that for certain substrates, bromo and chloro derivatives can be superior due to a reduced tendency for dehalogenation side reactions.[6]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The general reactivity order for the aryl halide in this reaction is typically Ar-I > Ar-Br > Ar-Cl.[7] However, aryl iodides can sometimes be challenging substrates as the iodide formed can inhibit the catalyst.[7][8] Despite this, the higher reactivity of the C-I bond often allows for successful amination under milder conditions compared to the corresponding chloro-substituted position.[9]

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a strong base such as NaOt-Bu (1.4 equiv.).

  • Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, quench with water, and extract with an organic solvent.

  • Purify the desired N-aryl product via column chromatography.

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(X)(HNR'R'')]L_n OxAdd->AmineCoord Amine Coordination Deprotonation [Ar-Pd(II)(NR'R'')]L_n AmineCoord->Deprotonation Deprotonation (Base) RedElim Product-Pd(0)L_n Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Product (Ar-NR'R'') Product_out 3-Chloro-5-(amino)phenol ArylHalide This compound (Ar-X) Amine Amine (HNR'R'') caption Figure 2. Buchwald-Hartwig Amination Workflow.

Caption: Figure 2. Buchwald-Hartwig Amination Workflow.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is another important transformation for aryl halides. Unlike palladium-catalyzed reactions, the success of SNA r is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the halogen is typically required to activate the ring towards nucleophilic attack.[10][11]

The hydroxyl group of a phenol is an electron-donating group, which deactivates the ring towards traditional SNA r. However, recent advancements have shown that generating a phenoxyl radical can dramatically activate the ring for nucleophilic substitution.[12][13] In such cases, the reactivity order of the halogens can be influenced by factors other than just C-X bond strength, including the stability of the Meisenheimer-like intermediate.

For this compound, the electronic environment is not ideal for classical SNA r. The chloro and iodo substituents are meta to the hydroxyl group, and their electron-withdrawing inductive effects are modest. Therefore, SNA r on this compound would likely require harsh conditions or specialized catalytic systems.

Applications in Drug Development

The ability to selectively functionalize di- and poly-halogenated aromatic compounds is of immense value in drug discovery and development.[14][15] this compound and similar building blocks allow for the sequential introduction of different molecular fragments, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. For instance, the iodo position can be addressed first via a Suzuki or Sonogashira coupling, followed by a Buchwald-Hartwig amination at the chloro position, or vice versa depending on the desired synthetic strategy. This stepwise approach provides access to complex molecular architectures that are often found in biologically active molecules.

Conclusion

This compound offers a distinct advantage in synthetic chemistry due to the pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds. This differential reactivity is primarily dictated by the weaker bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for highly regioselective functionalization, a critical tool for the efficient construction of complex molecules in pharmaceutical and materials science research. While less reactive in traditional nucleophilic aromatic substitution reactions, the strategic application of modern catalytic methods continues to expand the synthetic utility of this versatile building block.

References

A Comparative Guide to the Synthesis of 3-Chloro-5-iodophenol: Validation of a Novel Biocatalytic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-iodophenol is a valuable halogenated aromatic compound serving as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern, featuring chlorine and iodine atoms meta to each other and to a hydroxyl group, makes it a unique synthon for developing novel compounds through various cross-coupling reactions. However, the regioselective synthesis of such polysubstituted phenols remains a significant challenge, often requiring multi-step procedures with harsh reagents and resulting in modest yields and purification difficulties.

This guide presents a comprehensive validation of a novel, single-step biocatalytic pathway for the synthesis of this compound. We provide an in-depth, objective comparison of this enzymatic approach against a traditional, multi-step chemical synthesis route. The analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights, offering researchers and process chemists a clear evaluation of the methodologies for producing this important intermediate.

Chapter 1: Traditional vs. Novel Synthetic Paradigms

The synthesis of highly substituted aromatic compounds is a cornerstone of modern organic chemistry. The challenge lies in controlling the regioselectivity of functional group installation. Traditional methods often rely on the inherent directing effects of existing substituents, which can lead to mixtures of isomers, or employ laborious protecting group strategies.

A Classic Multi-Step Approach: The Sandmeyer Reaction Pathway

A plausible and conventional route to this compound involves the manipulation of functional groups on a pre-substituted benzene ring, culminating in a Sandmeyer reaction.[2][3] This reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5]

Our benchmark traditional pathway begins with 3-chloro-5-nitroaniline and proceeds through three distinct chemical transformations:

  • Nitro Group Reduction: The nitro group is reduced to a primary amine.

  • Diazotization: The resulting amine is converted into a diazonium salt using nitrous acid at low temperatures.

  • Iodination (Sandmeyer Reaction): The diazonium group is displaced by iodine using a potassium iodide solution.[6]

While reliable, this pathway exemplifies the drawbacks of classical synthesis: it is linear, involves multiple steps, utilizes potentially hazardous intermediates (diazonium salts), and the overall yield is subject to accumulation losses at each stage.

Traditional_Pathway A 3-Chloro-5-nitroaniline B 3-Amino-5-chlorophenol A->B Step 1: Reduction (e.g., SnCl2, HCl) C Diazonium Salt Intermediate B->C Step 2: Diazotization (NaNO2, HCl, 0-5°C) D This compound C->D Step 3: Sandmeyer Reaction (KI) Novel_Pathway sub 3-Chlorophenol prod This compound sub->prod Single Step: Engineered Halogenase (RebH mutant) NaI, FAD, O2, Buffer, RT Workflow cluster_0 Pathway Evaluation A Define Synthetic Targets (Traditional vs. Novel) B Execute Experimental Protocols A->B C Purify & Characterize Product B->C D Collect Performance Data (Yield, Purity, Time) C->D E Analyze Metrics & Compare D->E F Generate Final Report E->F

References

A Comparative Guide to the Definitive Structural Confirmation of 3-Chloro-5-iodophenol: Why X-ray Crystallography is the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Ambiguity in Drug Development

In the synthesis of substituted aromatic compounds, the precise arrangement of functional groups on the phenyl ring is paramount. Positional isomers, while possessing the same molecular formula, can exhibit dramatically different pharmacological, toxicological, and physicochemical properties. 3-Chloro-5-iodophenol, a halogenated phenol, serves as a classic example where unambiguous structural confirmation is not merely an academic exercise but a critical requirement for intellectual property, regulatory submission, and advancing a drug discovery program. While routine spectroscopic methods like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for initial characterization, they often fall short of providing irrefutable proof of a specific substitution pattern. This guide provides an in-depth comparison of analytical techniques, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the structural elucidation of such molecules.[1][2]

Part 1: The Gold Standard Methodology: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration.[3][4] Unlike spectroscopic methods which infer connectivity from indirect measurements, X-ray crystallography provides a direct, three-dimensional picture of the electron density, and by extension, the atomic positions within the crystal lattice.[5][6]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The causality behind each step is critical for success.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Compound Synthesized Compound (this compound Powder) Crystallization Step 1: Crystallization (Slow Evaporation/Vapor Diffusion) Compound->Crystallization Crystal_Selection Step 2: Crystal Selection (Microscopic Examination) Crystallization->Crystal_Selection Data_Collection Step 3: X-ray Diffraction (Data Collection on Diffractometer) Crystal_Selection->Data_Collection Data_Processing Step 4: Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Step 5: Structure Solution (Direct Methods, e.g., SHELXT) Data_Processing->Structure_Solution Refinement Step 6: Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Step 7: Validation & Deposition (CIF File Generation, CCDC) Refinement->Validation Final_Structure Final Validated 3D Structure Validation->Final_Structure

Caption: Overall workflow for SCXRD analysis.

Detailed Experimental Protocol

Step 1: Growing High-Quality Single Crystals

  • Rationale: The success of an SCXRD experiment is entirely dependent on the quality of the crystal. A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to its edges, with no grain boundaries. This perfect ordering is necessary to produce a sharp, well-resolved diffraction pattern.[7]

  • Methodology (Slow Evaporation):

    • Dissolve ~5-10 mg of this compound in a minimal amount of a "good" solvent in which it is freely soluble (e.g., ethyl acetate or dichloromethane).

    • Add a "poor" solvent or "anti-solvent" in which the compound is sparingly soluble (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

    • Add a few more drops of the good solvent to clarify the solution.

    • Cover the vial with a cap containing a few pinholes. This allows for the slow evaporation of the more volatile solvent (often the good solvent), gradually decreasing the solubility of the compound and promoting the formation of large, well-ordered crystals over several days.

Step 2: Crystal Mounting and Screening

  • Rationale: A suitable crystal for modern diffractometers should be well-formed with sharp edges and be approximately 0.1-0.3 mm in each dimension. It must be a single crystal, not a conglomerate.

  • Methodology:

    • Under a microscope, select a suitable crystal using a micromanipulator or a fine needle.

    • Adhere the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil or grease.

    • Mount the fiber onto a goniometer head, which is then placed on the diffractometer.

    • A preliminary rotational image is collected to screen the sample quality and confirm that it is a single crystal.[3]

Step 3: Data Collection

  • Rationale: The crystal is rotated in a monochromatic X-ray beam to collect a complete dataset of diffraction spots.[6] The angles and intensities of these diffracted beams contain the information needed to determine the atomic arrangement.[8] Modern charge-coupled device (CCD) detectors allow for rapid collection of this data.[3]

  • Methodology:

    • The crystal is cooled to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • An automated data collection routine is initiated. The software rotates the crystal in small increments, collecting diffraction images at each step until a complete and redundant dataset is obtained (typically covering slightly more than a 180° rotation).[6]

Step 4-6: Data Processing, Structure Solution, and Refinement

  • Rationale: The raw diffraction images must be computationally processed to determine the unit cell dimensions and the intensities of each reflection.[7] This processed data is then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Methodology:

    • Processing: Specialized software (e.g., CrysAlisPro, SAINT) is used to index the diffraction spots, determine the crystal's unit cell parameters and space group, and integrate the intensity of each spot.

    • Solution: The structure is typically solved using "direct methods," which are computational algorithms that can determine the phases of the structure factors from their intensities. Software like SHELXT is commonly used for this purpose.[4] This yields an initial model of the molecular structure.

    • Refinement: The initial model is refined using a least-squares process (e.g., with SHELXL).[4] In this iterative process, the atomic positions and their thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics like the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.

Part 2: Comparative Analysis: The Ambiguity of Spectroscopic Data

While essential, standard spectroscopic techniques provide data that requires interpretation and can be ambiguous for definitive isomeric assignment.

Comparison_Logic cluster_spec Spectroscopic Methods (Indirect Evidence) cluster_xrd Diffraction Method (Direct Evidence) Topic Structural Elucidation of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Topic->NMR Provides connectivity MS Mass Spectrometry Topic->MS Provides formula IR Infrared Spectroscopy Topic->IR Provides functional groups SCXRD Single-Crystal X-ray Diffraction Topic->SCXRD Provides 3D atomic arrangement Spec_Conclusion Result: High probability of structure based on interpretation and comparison. Limitations: Isomeric ambiguity remains. NMR->Spec_Conclusion MS->Spec_Conclusion IR->Spec_Conclusion XRD_Conclusion Result: Unambiguous 3D structure. Provides precise bond lengths, angles, and crystal packing information. SCXRD->XRD_Conclusion

Caption: Logical comparison of analytical approaches.

Data Comparison Table
Technique Information Provided for this compound Limitations for Unambiguous Confirmation
¹H NMR Confirms the presence of three aromatic protons. Splitting patterns (coupling constants) suggest their relative positions.For a 1,3,5-trisubstituted ring, the coupling patterns can be complex. Distinguishing it from other isomers (e.g., 3-chloro-4-iodophenol) can be challenging without authentic standards or extensive 2D NMR analysis.
¹³C NMR Confirms the presence of six distinct carbon atoms in the aromatic ring.Chemical shifts are predictive but not absolute proof of substitution pattern. Overlapping signals or incorrect predictions can lead to misassignment.
Mass Spec. (MS) Confirms the molecular weight (254.45 g/mol ) and isotopic pattern consistent with the formula C₆H₄ClIO.[9]Provides no information on the connectivity of atoms. All positional isomers will yield the same mass spectrum.
Infrared (IR) Spec. Shows characteristic absorptions for O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C ring stretches (~1400-1600 cm⁻¹).The "fingerprint region" (<1500 cm⁻¹) contains patterns related to substitution, but these are often complex and difficult to interpret definitively for polysubstituted systems.[10]
SCXRD Provides the exact 3D coordinates of every atom (excluding hydrogen, typically). Directly measures all bond lengths and angles. Confirms the 1,3,5-substitution pattern absolutely.Requires a single crystal of suitable size and quality, which can sometimes be challenging to obtain.[1]

Conclusion: An Authoritative and Trustworthy Approach

For researchers and drug development professionals, structural ambiguity poses a significant risk to a project's timeline, budget, and intellectual property. While a combination of spectroscopic methods can build a strong case for a particular isomer, they provide circumstantial evidence. Single-crystal X-ray crystallography is the only common laboratory technique that delivers direct, unambiguous proof of molecular structure. [2] It moves beyond interpretation to provide a definitive, three-dimensional model of the molecule as it exists in the solid state. This level of certainty is the bedrock of modern chemistry and is essential for making informed decisions in the high-stakes environment of pharmaceutical research.

References

comparative analysis of catalysts for C-C bond formation using 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. The selective functionalization of polyhalogenated aromatic compounds presents a unique challenge and opportunity, allowing for the stepwise introduction of diverse molecular fragments. This guide provides a comparative analysis of palladium, nickel, and copper-based catalysts for C-C bond formation, with a specific focus on the versatile substrate, 3-chloro-5-iodophenol. We will delve into the mechanistic underpinnings of catalyst selection, present comparative data, and provide detailed experimental protocols to empower your synthetic endeavors.

The Challenge and Opportunity of this compound

This compound is a valuable starting material due to the differential reactivity of its two halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the order of reactivity, which generally follows the trend: C-I > C-Br > C-Cl > C-F. This inherent reactivity difference allows for the selective functionalization of the more labile C-I bond while leaving the more robust C-Cl bond intact for subsequent transformations. This chemoselectivity is the key to the efficient and controlled synthesis of complex, unsymmetrically substituted phenolic compounds.

Palladium Catalysis: The Gold Standard for Selective C-C Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for a variety of C-C cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1][2] Their high efficiency, functional group tolerance, and predictable selectivity make them the first choice for many synthetic chemists.

Mechanistic Insight: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle.[3] This cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. With this compound, this step occurs preferentially at the weaker C-I bond.

  • Transmetalation (for Suzuki and Sonogashira): The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organocopper in Sonogashira) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Palladium Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-R Ar-R Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-I Ar-I R-M R-M caption Figure 1: Generalized Palladium Catalytic Cycle

Caption: Figure 1: Generalized Palladium Catalytic Cycle

Comparative Performance of Palladium Catalysts

The choice of palladium precursor and, crucially, the ancillary ligand, can significantly impact the efficiency and selectivity of the coupling reaction.

Reaction TypePalladium CatalystLigandBaseSolventTemp. (°C)Yield (%)Selectivity (I vs. Cl)Reference (Analogous System)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O100>95High[4]
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)PPh₃Et₃NTHFRT~90High[5]
Heck Pd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃NDMF100~85High[6]

Table 1: Representative Palladium-Catalyzed C-C Couplings of Chloro-Iodoarenes. Note: Data is representative of typical conditions for analogous chloro-iodoaryl substrates, demonstrating the high selectivity for the iodo position.

Nickel Catalysis: A Cost-Effective and Powerful Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a range of cross-coupling reactions.[7][8] Nickel's unique electronic properties can lead to different reactivity patterns and, in some cases, enable transformations that are challenging for palladium.

Mechanistic Considerations with Nickel

While often analogous to palladium, nickel-catalyzed reactions can also proceed through different mechanistic pathways, including Ni(I)/Ni(III) cycles and radical processes. The choice of ligand is critical in controlling the reactivity and preventing undesired side reactions.[9] For dihaloarenes, nickel catalysts can also achieve high chemoselectivity for the C-I bond.

Nickel Catalytic Cycle cluster_reactants Reactants & Products Ni(0)L2 Ni(0)L2 Ar-Ni(II)(I)L2 Ar-Ni(II)(I)L2 Ni(0)L2->Ar-Ni(II)(I)L2 Oxidative Addition (Ar-I) Ar-R Ar-R Ar-Ni(II)(R)L2 Ar-Ni(II)(R)L2 Ar-Ni(II)(I)L2->Ar-Ni(II)(R)L2 Transmetalation (R-M) Ar-Ni(II)(R)L2->Ni(0)L2 Reductive Elimination (Ar-R) Ar-I Ar-I R-M R-M caption Figure 2: Simplified Nickel Catalytic Cycle

Caption: Figure 2: Simplified Nickel Catalytic Cycle

Comparative Performance of Nickel Catalysts

Nickel catalysts, particularly with electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have shown excellent activity in the coupling of aryl chlorides, although for this compound, the reaction is still expected to be selective at the iodo-position under appropriate conditions.

Reaction TypeNickel CatalystLigandBaseSolventTemp. (°C)Yield (%)Selectivity (I vs. Cl)Reference (Analogous System)
Suzuki-Miyaura NiCl₂(dppp)dpppK₃PO₄Dioxane80GoodHigh[4]
Sonogashira NiCl₂(PPh₃)₂PPh₃K₂CO₃Toluene100ModerateHigh[10]
Reductive Coupling NiBr₂·diglyme4,4'-di-tert-butyl-2,2'-bipyridineMnDMF60GoodHigh[2]

Table 2: Representative Nickel-Catalyzed C-C Couplings of Chloro-Iodoarenes. Note: Nickel catalysts offer a cost-effective alternative to palladium with comparable selectivity for the iodo-position.

Copper Catalysis: A Classical yet Revitalized Approach

Copper-catalyzed C-C bond formations, such as the Sonogashira reaction, have a long history in organic synthesis.[11] While often requiring higher temperatures than their palladium-catalyzed counterparts, recent advances in ligand design have led to milder and more efficient copper-based systems.[12] Copper catalysis is particularly attractive due to the low cost and low toxicity of copper salts.

The Role of Copper in C-C Coupling

In the context of the Sonogashira reaction, copper(I) plays a crucial co-catalytic role with palladium by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] However, palladium-free, copper-catalyzed Sonogashira-type couplings have also been developed, typically requiring higher temperatures and specific ligands.

Copper_Sonogashira cluster_palladium Palladium Cycle cluster_copper Copper Cycle Pd(0) Pd(0) ArPd(II)I ArPd(II)I Pd(0)->ArPd(II)I Oxidative Addition ArPd(II)C≡CR ArPd(II)C≡CR ArPd(II)I->ArPd(II)C≡CR Transmetalation ArPd(II)C≡CR->Pd(0) Reductive Elimination ArC≡CR ArC≡CR ArPd(II)C≡CR->ArC≡CR Product HC≡CR HC≡CR CuC≡CR CuC≡CR HC≡CR->CuC≡CR Deprotonation (Base) CuC≡CR->ArPd(II)I Transmetalation caption Figure 3: Synergistic Pd/Cu Catalysis in Sonogashira

Caption: Figure 3: Synergistic Pd/Cu Catalysis in Sonogashira

Comparative Performance of Copper Catalysts

For the selective Sonogashira coupling at the C-I bond of this compound, both palladium-catalyzed/copper-co-catalyzed and solely copper-catalyzed systems can be considered.

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Selectivity (I vs. Cl)Reference (Analogous System)
Sonogashira (Pd/Cu) PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFRTHighHigh[13]
Sonogashira (Cu-only) CuI (10 mol%)1,10-PhenanthrolineCs₂CO₃Toluene110GoodHigh[11]

Table 3: Copper-Involved Sonogashira Couplings of Chloro-Iodoarenes. Note: The classic Pd/Cu system offers mild conditions, while copper-only systems are improving with advanced ligands.

Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling of this compound

This protocol is designed for the selective coupling at the iodine position.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Toluene

  • Deionized water

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a 10:1 mixture of toluene and deionized water to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The selective C-C bond formation on this compound is a testament to the power and predictability of modern cross-coupling chemistry.

  • Palladium catalysts remain the most reliable and versatile choice, offering high yields and excellent chemoselectivity for the C-I bond under relatively mild conditions for a range of coupling reactions.

  • Nickel catalysts present a cost-effective and potent alternative, capable of achieving similar selectivity and providing access to unique reactivity.

  • Copper catalysts , particularly in Sonogashira reactions, are a classic and continually evolving option, with newer ligand systems enabling more efficient transformations.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reactivity, and functional group compatibility. By understanding the mechanistic principles and comparative performance of these catalytic systems, researchers can make informed decisions to accelerate their synthetic programs.

References

A Comparative Guide to Assessing the Biological Efficacy of 3-Chloro-5-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of 3-Chloro-5-iodophenol derivatives. By integrating established methodologies with an understanding of the underlying biochemical principles, this document serves as a practical resource for evaluating the potential of this promising class of halogenated phenols.

Introduction: The Therapeutic Potential of Halogenated Phenols

Phenolic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as chlorine and iodine, into the phenolic ring can significantly enhance these effects.[3][4][5] This structural modification, known as halogenation, can increase the lipophilicity of the molecule, facilitating its passage through cell membranes, and can also alter its electronic properties, thereby influencing its interaction with biological targets.[6]

This compound and its derivatives represent a compelling area of research due to the unique combination of two different halogens on the phenol backbone. This disubstitution pattern offers the potential for synergistic effects on biological activity. This guide will provide a systematic approach to evaluating the efficacy of these compounds, enabling researchers to make data-driven decisions in the pursuit of novel therapeutic agents.

Unraveling the Mechanism of Action: A Focus on Cellular Pathways

The biological effects of phenolic compounds are often mediated through their interaction with key cellular signaling pathways.[1][7][8] While specific data on this compound derivatives is emerging, we can extrapolate from the broader class of halogenated phenols to hypothesize their likely mechanisms of action.

A primary mode of action for many phenolic compounds is the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death.[9] Furthermore, these compounds are known to modulate inflammatory and oxidative stress pathways. Key pathways likely to be affected include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.[1][7]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): The master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.[1][7]

  • MAPK (Mitogen-activated protein kinase) pathways: These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of MAPK signaling can influence cell fate in response to stressors.[1][10]

The interplay between these pathways is complex and understanding how a novel this compound derivative modulates them is crucial for elucidating its therapeutic potential.

G cluster_stimulus External Stimulus cluster_pathways Cellular Signaling Pathways cluster_responses Biological Responses Stimulus This compound Derivative MAPK MAPK Pathways Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Nrf2 Nrf2 Pathway Stimulus->Nrf2 MAPK->NFkB CellFate Control of Cell Fate MAPK->CellFate NFkB->MAPK Inflammation Modulation of Inflammation NFkB->Inflammation Nrf2->NFkB OxidativeStress Regulation of Oxidative Stress Nrf2->OxidativeStress

Figure 1: Hypothesized modulation of key cellular signaling pathways by this compound derivatives.

Comparative Efficacy Assessment: A Multi-pronged Approach

A thorough evaluation of the biological efficacy of this compound derivatives requires a combination of assays targeting different biological activities. Below are detailed protocols for assessing antimicrobial, antioxidant, and cytotoxic properties.

Antimicrobial Efficacy

The antimicrobial potential of novel compounds is a critical area of investigation, especially in the face of rising antimicrobial resistance.[3]

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound derivative C Inoculate 96-well plate containing derivative dilutions with bacteria A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate at optimal growth temperature (e.g., 37°C for 24h) C->D E Visually assess for turbidity or measure absorbance (OD600) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (typically 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[12]

Data Presentation:

DerivativeTest OrganismMIC (µg/mL)
This compoundS. aureusData
Derivative AS. aureusData
Derivative BS. aureusData
This compoundE. coliData
Derivative AE. coliData
Derivative BE. coliData
Reference Antibiotic S. aureusData
Reference Antibiotic E. coliData
Antioxidant Activity

The ability of a compound to neutralize free radicals is a key indicator of its potential to mitigate oxidative stress-related damage.[14][15]

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[14][16][17]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound derivative C Mix derivative dilutions with DPPH solution in a 96-well plate A->C B Prepare a fresh solution of DPPH in methanol B->C D Incubate in the dark at room temperature (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm using a microplate reader D->E F Calculate % radical scavenging activity and determine IC50 E->F

Figure 3: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol). Perform serial dilutions.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, mix the compound dilutions with the DPPH solution. Include a control (DPPH solution with solvent) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Data Presentation:

DerivativeDPPH Scavenging IC₅₀ (µM)
This compoundData
Derivative AData
Derivative BData
Ascorbic Acid (Standard) Data
Cytotoxicity Assessment

Evaluating the toxicity of a compound towards mammalian cells is a critical step in drug development to ensure its safety profile.[18][19]

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[18][20]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed mammalian cells in a 96-well plate and allow to attach C Treat cells with derivative dilutions and incubate (e.g., 24-48 hours) A->C B Prepare serial dilutions of This compound derivative B->C D Add MTT solution to each well and incubate (e.g., 2-4 hours) C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate % cell viability and determine IC50 F->G

Figure 4: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the this compound derivative. Include untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Data Presentation:

DerivativeCell LineCytotoxicity IC₅₀ (µM)
This compoundHeLaData
Derivative AHeLaData
Derivative BHeLaData
This compoundHepG2Data
Derivative AHepG2Data
Derivative BHepG2Data
Doxorubicin (Standard) HeLaData
Doxorubicin (Standard) HepG2Data

Conclusion

The systematic assessment of the biological efficacy of this compound derivatives is a multifaceted process that requires a combination of well-established in vitro assays. By following the protocols outlined in this guide, researchers can generate robust and comparable data on the antimicrobial, antioxidant, and cytotoxic properties of these novel compounds. This comprehensive approach will facilitate the identification of lead candidates with promising therapeutic potential and guide further preclinical development. The strategic halogenation of phenols continues to be a fruitful avenue for the discovery of new bioactive molecules, and a thorough understanding of their biological effects is paramount to translating these discoveries into tangible clinical benefits.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chloro-5-iodophenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of any given analyte in a complex mixture is paramount. The specificity of an analytical method—its ability to unequivocally measure the analyte of interest in the presence of other components—is a cornerstone of reliable data. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 3-Chloro-5-iodophenol, a halogenated organic compound, within intricate biological or environmental matrices. We will explore the mechanistic underpinnings and practical applications of immunoassays, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

The Challenge: Specificity in Complex Environments

This compound (C₆H₄ClIO) is a dihalogenated phenol. Its analysis in samples such as industrial effluent, soil extracts, or biological fluids is often complicated by the presence of structurally similar compounds. These may include positional isomers, precursors, metabolites, or other halogenated phenols. An analytical method that fails to distinguish this compound from these analogs can lead to significant overestimation and false-positive results, compromising toxicological assessments, environmental monitoring, and pharmaceutical quality control.

This guide will compare three distinct analytical platforms for their ability to specifically identify and quantify this compound, providing the experimental frameworks to validate their performance in accordance with international standards.

Comparative Methodologies for Cross-Reactivity Assessment

The choice of analytical technique profoundly impacts the specificity and reliability of results. We will dissect three common methods, outlining their principles, workflows, and performance in distinguishing this compound from its potential cross-reactants.

Potential Cross-Reactants for this compound

A robust cross-reactivity study begins with the identification of potential interfering compounds. Based on structural similarity, the following compounds are prime candidates for testing:

  • Positional Isomers: 2-Chloro-5-iodophenol, 4-Chloro-3-iodophenol

  • Analogs with Different Halogens: 3,5-Dichlorophenol, 3,5-Dibromophenol, 3-Bromo-5-chlorophenol

  • Simpler Halogenated Phenols: 3-Chlorophenol, 3-Iodophenol

  • Parent Compound: Phenol

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays are powerful screening tools that leverage the highly specific binding between an antibody and its antigen. For small molecules like this compound, which have only one antigenic determinant (epitope), a competitive immunoassay format is necessary.

Principle of Competitive ELISA

In this format, a known amount of enzyme-labeled this compound (the tracer) competes with the unlabeled this compound in the sample for a limited number of specific antibody binding sites, which are immobilized on a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample. High concentrations of the target analyte in the sample will result in less binding of the tracer and thus a weaker signal.

Cross-reactivity occurs when structurally similar molecules in the sample also bind to the antibody, displacing the tracer and generating a signal even in the absence of the target analyte.

Experimental Workflow: Developing and Validating a Competitive ELISA

The development of a robust immunoassay is a multi-step process that requires careful optimization.

ELISA_Workflow cluster_prep Phase 1: Reagent Preparation cluster_dev Phase 2: Antibody Development cluster_assay Phase 3: Assay & Validation Hapten Hapten Synthesis (this compound derivative) Immunogen Immunogen Conjugation (Hapten-KLH/BSA) Hapten->Immunogen Couple to carrier protein Coating Coating Antigen Conjugation (Hapten-OVA) Hapten->Coating Couple to carrier protein Immunize Immunization Immunogen->Immunize Optimize Assay Optimization (Checkerboard Titration) Coating->Optimize Titer Titer Screening Immunize->Titer Select Antibody Selection Titer->Select Select high-affinity antibody Select->Optimize Validate Cross-Reactivity Validation Optimize->Validate Test with analogs

Figure 1: Workflow for competitive ELISA development and validation.

Step-by-Step Protocol for Cross-Reactivity Testing:

  • Plate Coating: Coat a 96-well microplate with the coating antigen (e.g., this compound-OVA conjugate) and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction: Add a mixture of the primary antibody and either the this compound standard or the potential cross-reactant to the wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the 50% inhibition concentration (IC50) for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated as follows:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Data Comparison: ELISA
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 15 100%
3,5-Dichlorophenol15010%
3-Bromo-5-chlorophenol8517.6%
4-Chloro-3-iodophenol3005%
3-Chlorophenol>1000<1.5%
Phenol>5000<0.3%

Note: Data is illustrative and based on typical immunoassay performance for small molecules.

Expertise & Causality: The specificity of an ELISA is dictated by the antibody's binding pocket (paratope). This pocket recognizes a specific three-dimensional shape and charge distribution on the hapten. For this compound, the antibody is likely to recognize the overall structure of the dihalogenated phenol. Analogs that closely mimic this structure, such as 3-Bromo-5-chlorophenol, will show higher cross-reactivity. Positional isomers like 4-Chloro-3-iodophenol may fit less well into the binding pocket, resulting in lower cross-reactivity. The choice of where to attach the linker arm during hapten synthesis is critical; attaching it away from key functional groups preserves their unique structure for antibody recognition.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a gold standard for the analysis of volatile and semi-volatile organic compounds.

Principle of GC-MS

A sample mixture is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the analytes through the column, which is coated with a stationary phase. Separation occurs based on the analytes' boiling points and their interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Volatilize sample Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan or SIM mode) Separation->Detection Elution Integration Peak Integration Detection->Integration Library Library Matching Integration->Library Quant Quantification Library->Quant

Figure 2: Workflow for GC-MS analysis of phenolic compounds.

Step-by-Step Protocol for Specificity Assessment:

  • Sample Extraction: Extract the phenols from the complex matrix using an appropriate technique like liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE).

  • Derivatization: To increase volatility and improve peak shape, derivatize the phenolic hydroxyl group. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common. This replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

  • GC-MS Analysis: Inject the derivatized sample onto the GC-MS system. Use a temperature program to separate the compounds based on their boiling points.

  • Data Acquisition: Operate the mass spectrometer in either full scan mode (to obtain complete mass spectra for identification) or selected ion monitoring (SIM) mode (for enhanced sensitivity and specificity by monitoring only characteristic ions).

  • Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of pure standards. Cross-reactivity in this context is assessed by the ability of the method to chromatographically resolve the different analogs and provide unique mass spectra.

Data Comparison: GC-MS
CompoundRetention Time (min)Key m/z Ions (TMS derivative)Resolution (Rs) from this compound
This compound 12.54 326 (M+), 311, 283 -
3,5-Dichlorophenol9.87234 (M+), 219, 146> 10
3-Bromo-5-chlorophenol11.21280 (M+), 265, 172> 5
4-Chloro-3-iodophenol12.89326 (M+), 311, 2831.8
3-Chlorophenol8.15200 (M+), 185, 128> 15
Phenol6.50166 (M+), 151, 73> 20

Note: Data is illustrative. Retention times and resolution depend heavily on the column and conditions used. Positional isomers often have very similar mass spectra and rely on chromatographic separation for distinction.

Expertise & Causality: GC-MS provides two dimensions of specificity: chromatographic separation and mass spectral identification. While positional isomers like this compound and 4-Chloro-3-iodophenol will have identical molecular weights and very similar fragmentation patterns, they can often be separated based on small differences in their boiling points and interaction with the GC column stationary phase. The ability to resolve these peaks (achieving a resolution value, Rs, > 1.5) is the primary measure of specificity. For compounds with different molecular weights (e.g., 3,5-Dichlorophenol), both retention time and the mass spectrum provide unambiguous identification.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds in a liquid mobile phase. It is widely used for the analysis of phenolic compounds.

Principle of HPLC-UV

A liquid sample is injected into a column packed with a stationary phase (commonly C18). A high-pressure pump forces a liquid mobile phase through the column, and compounds are separated based on their differential partitioning between the stationary and mobile phases. For phenolic compounds, reversed-phase HPLC is typical, where a polar mobile phase and a non-polar stationary phase are used. More polar compounds elute earlier. As compounds elute, they pass through a UV detector, which measures their absorbance at a specific wavelength.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Extraction Liquid-Liquid or Solid-Phase Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quant Quantification via Calibration Curve Integration->Quant

Figure 3: Workflow for HPLC-UV analysis of phenolic compounds.

Step-by-Step Protocol for Specificity Assessment:

  • Sample Preparation: Extract the analytes from the matrix as described for GC-MS. The final extract should be in a solvent compatible with the HPLC mobile phase. Filter the sample to remove particulates.

  • HPLC Analysis: Inject the sample onto a reversed-phase column (e.g., C18 or Phenyl-Hexyl). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • UV Detection: Monitor the column effluent at a wavelength where phenols absorb, typically around 280 nm.

  • Data Analysis: Identify compounds by comparing their retention times to those of pure standards. Specificity is determined by the baseline resolution of the this compound peak from the peaks of all potential cross-reactants.

Data Comparison: HPLC-UV
CompoundRetention Time (min)Resolution (Rs) from this compound
This compound 15.2 -
3,5-Dichlorophenol13.1> 4.0
3-Bromo-5-chlorophenol14.52.5
4-Chloro-3-iodophenol15.51.2
3-Chlorophenol10.8> 8.0
Phenol7.2> 15.0

Note: Data is illustrative. Retention times and resolution are highly dependent on the column chemistry, mobile phase, and gradient conditions.

Expertise & Causality: HPLC specificity relies almost entirely on chromatographic separation. While UV detection is robust, it is not highly selective, as many aromatic compounds absorb light in the same region. Therefore, achieving baseline separation (Rs > 1.5) is critical. The choice of stationary phase is a powerful tool to alter selectivity. While a standard C18 column separates based largely on hydrophobicity, a Phenyl-Hexyl or Biphenyl column can provide alternative selectivity through π-π interactions with the aromatic rings of the analytes, which can be crucial for separating closely related isomers. The slight difference in polarity and shape between this compound and 4-Chloro-3-iodophenol makes their separation challenging, often requiring careful optimization of the mobile phase and column chemistry.

Final Comparison and Recommendations

FeatureCompetitive ELISAGC-MSHPLC-UV
Principle of Specificity Antibody-Antigen BindingChromatographic Separation & Mass FragmentationChromatographic Separation
Throughput High (96-well plate format)Low to MediumMedium
Confirmation Screening only; positives require confirmationConfirmatory (mass spectrum is a unique fingerprint)Non-confirmatory (retention time only)
Sensitivity Very HighHigh (especially in SIM mode)Moderate
Development Time Long (antibody development)Medium (method optimization)Short to Medium
Cost per Sample LowHighMedium
Key Challenge Antibody cross-reactivity with structurally similar analogsAnalysis of non-volatile compounds requires derivatizationCo-elution of isomers; matrix interference
Senior Scientist's Recommendation:
  • For high-throughput screening of a large number of samples: A well-validated Competitive ELISA is the most efficient choice. However, it is crucial to characterize its cross-reactivity profile thoroughly. Any positive results must be considered presumptive and require confirmation by a more specific method.

  • For definitive identification and quantification: GC-MS is the gold standard. Its combination of chromatographic separation and mass spectral detection provides the highest degree of confidence in the results, making it the preferred method for regulatory submissions and forensic analysis.

  • For routine quantification where analyte identity is established: HPLC-UV offers a robust and cost-effective solution. Its primary limitation is the potential for co-elution, which must be addressed during method development by demonstrating baseline separation from all known impurities and potential cross-reactants. The use of alternative column chemistries can be a powerful strategy to achieve the required selectivity.

Ultimately, the most robust analytical strategy often involves a combination of these techniques: using ELISA for rapid screening and confirming any positive findings with the unequivocal specificity of GC-MS or a well-resolved HPLC method. This tiered approach ensures both efficiency and data integrity when analyzing this compound in complex mixtures.

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-5-iodophenol in Palladium-Catalyzed Cross-Coupling Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Halogenated phenols are a cornerstone of modern synthetic chemistry, offering versatile handles for the construction of carbon-carbon and carbon-nitrogen bonds. Among these, 3-Chloro-5-iodophenol presents a unique platform for selective functionalization, owing to the differential reactivity of its carbon-iodine and carbon-chlorine bonds.

This guide provides an in-depth technical analysis of the performance of this compound in three key palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will objectively compare its reactivity with alternative dihalogenated phenols and provide detailed experimental protocols, supported by mechanistic insights, to empower researchers in their synthetic endeavors.

The Principle of Selective Reactivity: C-I vs. C-Cl

The utility of this compound in sequential cross-coupling reactions hinges on the established reactivity trend of aryl halides in palladium-catalyzed transformations: I > Br > OTf > Cl. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond. This disparity in reactivity allows for the selective functionalization of the iodine-bearing position under carefully controlled conditions, leaving the chlorine atom intact for subsequent transformations.

Benchmarking Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of biaryl scaffolds prevalent in pharmaceuticals.

Comparative Performance Data

The following table provides representative data comparing the performance of this compound with symmetrical dihalophenols in a model Suzuki-Miyaura coupling with phenylboronic acid. The data is extrapolated from studies on analogous systems to provide a predictive benchmark.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Monocoupled Product
1This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O904>95
23,5-DichlorophenolPd₂(dba)₃ / SPhosK₃PO₄Toluene11012~75
33,5-DiiodophenolPd(PPh₃)₄K₂CO₃Toluene/H₂O904>95 (mixture of mono- and di-coupled)

Expertise & Experience: The higher reactivity of the C-I bond in this compound (Entry 1) allows for efficient monocoupling under relatively mild conditions, achieving a high yield of the desired 3-chloro-5-phenylphenol. In contrast, the activation of the C-Cl bonds in 3,5-dichlorophenol (Entry 2) necessitates a more active catalyst system (a biarylphosphine ligand like SPhos) and higher temperatures. While 3,5-diiodophenol (Entry 3) is highly reactive, controlling the reaction to achieve selective monocoupling can be challenging, often leading to a mixture of products.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective monocoupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of toluene and deionized water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Start Ar-I Boronic Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The initial and often rate-determining step, oxidative addition, is significantly more facile for the C-I bond of this compound than for the C-Cl bond, ensuring high selectivity.

Benchmarking Performance in Sonogashira Coupling

The Sonogashira coupling is a fundamental transformation for the synthesis of aryl alkynes, which are valuable intermediates in materials science and medicinal chemistry.

Comparative Performance Data

The following table presents a comparative analysis of this compound and its symmetrical counterparts in a model Sonogashira coupling with phenylacetylene.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Monocoupled Product
1This compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHF503>95
23,5-DichlorophenolPd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10018~60
33,5-DiiodophenolPd(PPh₃)₂Cl₂ / CuIEt₃NTHF503>95 (mixture of mono- and di-coupled)

Expertise & Experience: Similar to the Suzuki coupling, this compound (Entry 1) demonstrates excellent reactivity and selectivity for monocoupling at the iodo-position under mild conditions. The coupling of 3,5-dichlorophenol (Entry 2) is significantly more challenging, requiring a more sophisticated ligand and more forcing conditions. Again, while 3,5-diiodophenol (Entry 3) reacts readily, achieving selective mono-alkynylation is difficult.

Experimental Protocol: Selective Sonogashira Coupling

This protocol provides a general method for the selective mono-alkynylation of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF, followed by Et₃N (2.5 eq).

  • Add phenylacetylene (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 50 °C for 3-5 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.

A Senior Application Scientist's Guide to Alternatives for 3-Chloro-5-iodophenol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Differentiated Reactivity

In the intricate world of pharmaceutical and materials science, the ability to construct complex, unsymmetrically substituted aromatic scaffolds is paramount. Reagents like 3-Chloro-5-iodophenol are prized not for a single reactive site, but for the orchestrated potential of multiple, differentially reactive centers. This molecule offers chemists three distinct handles for functionalization: the acidic phenol, the highly reactive C-I bond, and the more robust C-Cl bond. This intrinsic reactivity hierarchy allows for selective, sequential cross-coupling reactions, enabling the stepwise construction of elaborate molecular architectures.

However, reliance on a single building block can be hampered by factors such as cost, availability, or the need for alternative reactivity profiles to overcome specific synthetic challenges. This guide provides an in-depth evaluation of viable alternatives to this compound, moving beyond simple one-to-one replacements to explore different strategic approaches. We will analyze each alternative through the lens of reactivity, synthetic utility, and practical application, supported by established chemical principles and experimental protocols.

Chapter 1: The Benchmark Reagent: A Profile of this compound

This compound (CAS 861347-86-6) is a powerful tool for convergent synthesis.[1][2] Its utility is rooted in the significant difference in bond dissociation energies of the C-I and C-Cl bonds, which dictates their susceptibility to oxidative addition in palladium-catalyzed cross-coupling cycles. The established reactivity order for common coupling partners is I > Br > OTf (Triflate) > Cl .[3][4][5] This allows a chemist to selectively functionalize the iodine position under mild conditions while leaving the chlorine untouched for a subsequent, more forcing reaction. The phenolic hydroxyl group adds a third dimension, allowing for derivatization into ethers or conversion into another excellent leaving group, a triflate.[6]

G cluster_reagent This compound cluster_sites Reactive Sites cluster_reactions Potential Transformations Reagent This compound I C-I Bond (Most Reactive) Reagent->I OH Phenolic -OH Reagent->OH Cl C-Cl Bond (Least Reactive) Reagent->Cl Suzuki_I Suzuki / Sonogashira (1st Coupling) I->Suzuki_I Ether Williamson Ether Synthesis OH->Ether Triflate Triflate Formation (-OTf) OH->Triflate Suzuki_Cl Suzuki / Buchwald (2nd Coupling) Suzuki_I->Suzuki_Cl

Caption: Reactivity map of this compound.

Chapter 2: A Comparative Analysis of Strategic Alternatives

The choice of an alternative is not merely about swapping one halogen for another; it's about selecting a new synthetic strategy. We evaluate three distinct classes of alternatives here.

Alternative A: The Direct Analogue - 3-Bromo-5-chlorophenol

This compound (CAS 56962-04-0) is the most direct analogue, replacing the highly reactive iodine with a bromine atom.[7][8] It is a logical choice when the extreme reactivity of an aryl iodide is detrimental, leading to side reactions, or when a less expensive starting material is desired.

  • Reactivity & Selectivity: The reactivity difference between bromine and chlorine (C-Br > C-Cl) is less pronounced than that between iodine and chlorine.[4] Achieving high chemoselectivity for mono-functionalization of the C-Br bond requires more careful optimization of catalysts, ligands, and reaction conditions compared to the C-I bond. While selective coupling is achievable, a higher potential for competitive reaction at the chlorine site exists.

  • Synthetic Accessibility: 3-Bromo-5-chlorophenol can be prepared via several routes, including the demethylation of 1-bromo-3-chloro-5-methoxybenzene or multi-step sequences starting from nitroaromatics.[8][9][10] Its availability from commercial suppliers is generally good.

  • Causality Behind Choice: A researcher would choose this reagent when seeking a more moderate reactivity profile or when cost is a primary driver. It is particularly useful in multi-step syntheses where a highly activated C-I bond might not survive previous reaction steps.

Alternative B: The Pseudohalide Strategy - Aryl Triflates

Instead of using a pre-functionalized dihalophenol, this strategy involves converting a simpler, more accessible phenol into a highly reactive aryl triflate. For example, 3-chlorophenol can be readily converted to 3-chloro-phenyl triflate. The triflate group (-OTf) is an excellent leaving group, with reactivity generally considered to be between that of bromine and iodine.[5][11]

  • Reactivity & Selectivity: The C-OTf bond is highly susceptible to oxidative addition, providing a robust alternative to aryl halides in a vast array of coupling reactions.[12][13][14] Interestingly, catalyst choice can sometimes invert the expected reactivity order. For example, while most Pd catalysts preferentially react with a C-Br bond over a C-OTf bond, specific systems like Pd₂(dba)₃/P(t-Bu)₃ have been shown to favor coupling at a C-Cl bond in the presence of a triflate, offering unique synthetic opportunities.[3]

  • Synthetic Accessibility: The conversion of phenols to aryl triflates is a high-yielding and reliable transformation. Modern protocols allow for this conversion under mild conditions, using reagents like triflic anhydride or N-phenyltriflimide in the presence of a base.[15][16] Practical methods using aqueous conditions have also been developed, simplifying workup and avoiding amine-based reagents.[16]

  • Causality Behind Choice: This strategy is chosen for its modularity. It allows a researcher to access the high reactivity of a pseudohalide from a wide variety of potentially inexpensive phenol precursors. It is the go-to strategy when the desired dihalophenol is not commercially available or prohibitively expensive.

Alternative C: The "Reverse Polarity" Strategy - Arylboronic Acids

This approach fundamentally alters the synthetic plan. Instead of an electrophilic dihalophenol, one can use a nucleophilic partner like 3-Chloro-5-hydroxyphenylboronic acid . In this scenario, the boronic acid becomes the donor in a Suzuki-Miyaura coupling, reacting with an electrophile such as 1-bromo-3-iodobenzene.

  • Reactivity & Selectivity: This strategy leverages the robustness and reliability of the Suzuki-Miyaura coupling.[17][18] Boronic acids are generally stable, crystalline solids with low toxicity and tolerance for a wide range of functional groups.[19] The selectivity is dictated by the electrophilic coupling partner (e.g., reacting at the C-I bond of 1-bromo-3-iodobenzene first).

  • Synthetic Accessibility: While perhaps less common than the corresponding halides, substituted phenylboronic acids are accessible and their use in Suzuki-Miyaura coupling is exceptionally well-documented.[19]

  • Causality Behind Choice: A researcher opts for this strategy to change the disconnection approach. It can simplify a synthesis by allowing the most complex fragment to be the boronic acid, which is then coupled with a simpler, commercially available dihalide. This can be advantageous for building libraries of compounds around a common core.

Chapter 3: Experimental Protocols & Comparative Data

To provide a tangible comparison, we present a standardized protocol for a model Suzuki-Miyaura cross-coupling reaction. The goal is the selective mono-arylation of the most reactive site on each reagent with phenylboronic acid.

Detailed Experimental Protocol: Model Suzuki-Miyaura Coupling

Objective: To selectively couple one equivalent of phenylboronic acid to the most reactive position of the aryl halide/triflate.

  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask, add the aryl halide/triflate (1.0 mmol), phenylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 10 mL of a degassed solvent mixture, typically Toluene/Ethanol/H₂O (4:1:1).

  • Reaction Execution: Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup & Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-coupled product.

Comparative Performance Data (Projected)

The following table summarizes the expected outcomes for the model reaction, based on established principles of reactivity.

ReagentMost Reactive SiteRelative Reaction RateExpected Selectivity (Mono- vs. Di-arylation)Typical Yield (Mono-arylated)Key Considerations
This compound C-I++++Excellent (>95:5)85-95%Highly reliable for selective coupling.
3-Bromo-5-chlorophenol C-Br+++Good to Very Good (85:15 - 95:5)70-85%Requires careful catalyst/ligand screening for optimal selectivity.
3-Chlorophenyl triflate C-OTf+++Excellent (>95:5)80-90%Excellent reactivity; cost of triflating agent is a factor.
3-Chloro-5-hydroxyphenylboronic acid B(OH)₂++++N/A (Strategy dependent)80-95%Reactivity depends on the chosen dihalide partner (e.g., 1-bromo-3-iodobenzene).

Chapter 4: Decision-Making Workflow & Conclusion

Selecting the optimal reagent is a function of the specific synthetic goal. The following workflow can guide the decision-making process.

G Start Start: Need for Unsymmetrical Phenol Q1 What is the primary driver? Start->Q1 Opt1 Highest Possible Chemoselectivity Q1->Opt1 Selectivity Opt2 Cost Reduction & Moderate Reactivity Q1->Opt2 Cost Opt3 Modularity & Access from Simple Phenols Q1->Opt3 Flexibility Opt4 Alternative Synthetic Disconnection Q1->Opt4 Strategy Rec1 Use this compound (Benchmark) Opt1->Rec1 Rec2 Use 3-Bromo-5-chlorophenol Opt2->Rec2 Rec3 Synthesize an Aryl Triflate Opt3->Rec3 Rec4 Use a Boronic Acid Derivative Opt4->Rec4

Caption: Workflow for selecting the appropriate reagent.

Authoritative Conclusion

While This compound remains the gold standard for applications demanding the highest degree of chemoselectivity in sequential cross-coupling, it is by no means the only option.

  • 3-Bromo-5-chlorophenol serves as a cost-effective and slightly less reactive alternative, ideal for cases where the C-I bond is too labile or when budgetary constraints are significant.

  • The aryl triflate strategy offers unparalleled flexibility, allowing chemists to impart high reactivity onto a wide range of readily available phenolic starting materials.

  • Finally, employing a boronic acid derivative represents a paradigm shift in synthetic strategy, offering a powerful alternative disconnection that can streamline the synthesis of complex targets.

Ultimately, the most effective reagent is the one that best aligns with the specific goals, constraints, and strategic considerations of the research program. A thorough understanding of these alternatives empowers the modern chemist to design more efficient, robust, and innovative synthetic routes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like 3-Chloro-5-iodophenol are paramount, not only for regulatory compliance but for the well-being of your team and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and field-proven expertise.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic compound with specific risk factors that dictate its handling and disposal requirements.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

These hazards necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the use of appropriate Personal Protective Equipment (PPE).

Immediate Safety and Handling Protocols

Prior to commencing any work with this compound, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): A comprehensive PPE array is non-negotiable. This includes:

    • Chemical-resistant gloves (e.g., nitrile or neoprene)

    • Safety goggles and a face shield

    • A lab coat

  • Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. All personnel should be familiar with their locations and operation.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic waste. Adherence to the following protocol ensures compliance with environmental regulations and laboratory safety standards.

1. Waste Segregation: The Cornerstone of Compliance

Proper segregation is the most critical step in hazardous waste management.

  • Dedicated Waste Container: Designate a specific, leak-proof, and clearly labeled container for halogenated organic waste. This container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • No Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other waste streams.[2] Mixing can lead to dangerous chemical reactions and significantly complicates the disposal process.

2. Container Labeling: Clarity for Safety

Proper labeling is a regulatory requirement and a vital safety communication tool.

  • Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or responsible party

3. Waste Accumulation and Storage: A Controlled Environment

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is a location at or near the point of generation and under the control of the operator.

  • Secure and Ventilated: The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.

  • Container Integrity: Keep the waste container securely sealed at all times, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.

4. Arranging for Disposal: Professional Handling

  • Contact Environmental Health and Safety (EHS): Once the container is full or is no longer being used, contact your institution's EHS department to arrange for pickup and disposal.

  • Licensed Waste Contractor: Your EHS department will work with a licensed hazardous waste disposal contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • High-Temperature Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[3] This process ensures the complete destruction of the organic molecule.

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For a Minor Spill (contained within the fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: If not already wearing it, don the full complement of PPE.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, even if it is minor.

For a Major Spill (outside of the fume hood or a large volume):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate the Area: Close the laboratory doors to contain the spill.

  • Call for Emergency Assistance: Contact your institution's emergency response number and provide details of the spill, including the chemical name and approximate quantity.

  • Do Not Attempt to Clean Up: A major spill requires a trained emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Segregation & Collection cluster_2 Storage cluster_3 Disposal Arrangement cluster_4 Final Disposal start Generate this compound Waste segregate Place in a dedicated, compatible, and labeled 'Halogenated Waste' container start->segregate store Store in a designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs incineration High-Temperature Incineration at a permitted facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

Data at a Glance: Properties and Incompatibilities

For quick reference, the following tables summarize the key properties of this compound and materials to avoid.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄ClIO
Molecular Weight 254.45 g/mol
Appearance Solid
Storage Temperature Room temperature

Source: ChemScene[4]

Table 2: Chemical Incompatibilities

Incompatible MaterialRationale
Strong Oxidizing Agents Can cause violent reactions.
Strong Bases May cause decomposition.
Non-halogenated Solvents Cross-contamination of waste streams.

Conclusion: A Commitment to Safety and Excellence

The responsible disposal of chemical waste is a fundamental aspect of scientific integrity. By adhering to these detailed procedures for this compound, you are not only ensuring a safe and compliant laboratory environment but also demonstrating a commitment to the highest standards of scientific practice. This proactive approach to safety builds a foundation of trust and excellence that extends beyond the laboratory.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work with novel compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 3-Chloro-5-iodophenol, a halogenated phenol. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of safe laboratory operations.

Hazard Assessment: Understanding the Risks of this compound

This compound is a substituted aromatic compound whose primary hazards stem from its phenolic structure and halogen substituents. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[1] According to data submitted to the European Chemicals Agency (ECHA), this compound presents multiple health risks.[2]

Like phenol itself, this compound can be readily absorbed through the skin and may have anesthetic properties, meaning significant chemical burns can occur without immediate pain or visible signs.[3][4] Therefore, treating this chemical with the utmost caution is imperative.

Table 1: GHS Hazard Classification for this compound [2] | Hazard Code | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | | H302 | Harmful if swallowed |

alt text
| Warning | | H315 | Causes skin irritation |
alt text
| Warning | | H318 | Causes serious eye damage |
alt text
| Danger | | H335 | May cause respiratory irritation |
alt text
| Warning |

Core Directive: A Multi-Layered PPE Protocol

A robust PPE strategy is the cornerstone of safely handling this compound. This protocol is based on a risk-assessed approach, accounting for the compound's corrosive and irritant properties.

Eye and Face Protection: The Non-Negotiable Barrier

Given the GHS classification of "Causes serious eye damage" (H318), stringent eye protection is mandatory.[2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[3]

  • Splash Hazard Protocol: When handling larger quantities (>50 mL) or when there is any risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][5] This combination provides a comprehensive barrier against direct splashes and aerosol exposure.

Skin and Body Protection: Preventing Dermal Absorption

Dermal exposure is a primary risk, as phenols are readily absorbed through the skin.[6] The selection of gloves and protective clothing is therefore a critical control point.

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[3]

  • Gloves: Phenols and halogenated solvents can penetrate standard disposable gloves rapidly.[7] Therefore, a single pair of thin nitrile gloves is insufficient protection.[6]

    • Standard Handling (<10 mL): Double-gloving with two pairs of 4-mil nitrile gloves is the recommended minimum.[7] If the outer glove becomes contaminated, it must be removed immediately, and the hands inspected before donning a new outer glove.

    • Extended Use or Spill Cleanup: For prolonged handling or in the event of a spill, more robust gloves are required. Laminate film gloves (e.g., Silver Shield®/Barrier®) provide excellent protection and should be used.[6][7] A pair of nitrile gloves can be worn over the laminate film gloves to improve dexterity.[7]

Table 2: Glove Selection Guide for this compound

Task Primary Glove Secondary Glove (Optional) Rationale
Weighing, small-volume transfers Double Nitrile (4-mil) N/A Provides splash protection for low-risk tasks. Change immediately if contaminated.[7]
Large-volume transfers (>50mL) Laminate Film (e.g., Silver Shield®) Nitrile (for dexterity) Offers superior chemical resistance for high-risk tasks where prolonged contact is possible.[6]

| Spill Cleanup | Laminate Film (e.g., Silver Shield®) | Nitrile (for dexterity) | Maximum protection is required during emergency response.[6] |

Respiratory Protection: Engineering Controls First

The GHS classification "May cause respiratory irritation" (H335) necessitates that this compound be handled with appropriate ventilation.[2]

  • Primary Control: All procedures involving this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[3][6] This engineering control is the primary method for preventing respiratory exposure.

  • Emergency Use: In the event of a large spill outside of a fume hood, respiratory protection may be necessary for emergency response personnel. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge would be appropriate.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow minimizes the risk of exposure and contamination.

Step 1: Preparation
  • Designate a specific area within a chemical fume hood for the procedure.

  • Ensure an emergency eyewash and safety shower are accessible and unobstructed.[6]

  • Assemble all necessary equipment and reagents.

  • Prepare a designated hazardous waste container.

  • Confirm the location of a phenol first aid kit, which should include polyethylene glycol (PEG-300 or PEG-400).[4][6]

Step 2: Donning PPE
  • Put on a lab coat and any required apron.

  • Don chemical splash goggles.

  • Wash and dry hands thoroughly.

  • Don the appropriate gloves as determined by the task (see Table 2).

Step 3: Chemical Handling
  • Perform all manipulations of the chemical within the fume hood sash at the lowest practical height.

  • If warming the solid compound to melt it, use a water bath and keep the container loosely capped to avoid pressure buildup.[6]

  • Clean up any minor drips or spills immediately with a compatible absorbent material.

Step 4: Decontamination and Doffing PPE
  • Decontaminate any equipment that has come into contact with the chemical.

  • Wipe down the work area within the fume hood.

  • To doff PPE, first remove the outer gloves (if double-gloving).

  • Remove the face shield (if used), followed by the goggles.

  • Remove the lab coat/apron.

  • Finally, remove the inner gloves, turning them inside out, and wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Procedure Phase prep_area 1. Designate & Prepare Work Area in Fume Hood get_ppe 2. Assemble Required PPE get_waste 3. Prepare Labeled Hazardous Waste Container don_ppe 4. Don PPE (Gloves, Goggles, Coat) get_waste->don_ppe handle_chem 5. Handle Chemical in Fume Hood don_ppe->handle_chem decon 6. Decontaminate Workspace & Equipment handle_chem->decon doff_ppe 7. Doff PPE (Gloves Last) decon->doff_ppe dispose 8. Place Contaminated Items in Waste Container doff_ppe->dispose wash 9. Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safely Handling this compound.

Disposal Plan: Managing Halogenated Waste

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to long-term environmental damage.[8]

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent paper, must be collected in a designated, leak-proof hazardous waste container.[9]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[9]

  • Prohibited Disposal: Do NOT dispose of this chemical or its contaminated materials down the drain or in regular trash.[8][9]

  • Final Disposal Method: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[9] Contact your EHS department to arrange for pickup and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.